(DHQD)2PHAL
Description
Properties
IUPAC Name |
1,4-bis[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43+,44+,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCBLVFHJWOYDN-HVLQGHBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458959 | |
| Record name | (DHQD)2PHAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140853-10-7 | |
| Record name | 1,4-Bis(dihydroquinidine)phthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (DHQD)2PHAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS(DIHYDROQUINIDINE)PHTHALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4JCP4V5TH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Properties of (DHQD)2PHAL: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(DHQD)₂PHAL, or Hydroquinidine 1,4-phthalazinediyl diether, is a cornerstone chiral ligand in modern asymmetric synthesis, most notably for its critical role in the Sharpless Asymmetric Dihydroxylation. Its unique structure, derived from the cinchona alkaloid dihydroquinidine, imparts exceptional efficiency and enantioselectivity in the creation of chiral diols, which are vital intermediates in pharmaceutical development and fine chemical synthesis.[1][2] This guide provides a detailed overview of the spectroscopic properties of (DHQD)₂PHAL, offering a valuable resource for its characterization and application.
Core Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 140853-10-7 | [3] |
| Molecular Formula | C₄₈H₅₄N₆O₄ | [3] |
| Molecular Weight | 778.98 g/mol | [3] |
| Appearance | White to off-white or light yellow crystalline powder | [2] |
| Melting Point | 160 °C (decomposition) | |
| Purity | ≥95% | [3] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of (DHQD)₂PHAL reveals electronic transitions within its aromatic quinoline and phthalazine ring systems. The extent of conjugation in these systems dictates the absorption maxima (λmax).
Experimental Protocol: UV-Vis Spectroscopy
A general procedure for obtaining the UV-Vis absorption spectrum of (DHQD)₂PHAL is as follows:
-
Sample Preparation: A solution of (DHQD)₂PHAL is prepared in a suitable UV-transparent solvent, such as tetrahydrofuran (THF) or ethanol. A typical concentration for analysis is 25 µg/mL.[4]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.
-
Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm. The solvent used for the sample preparation is also used as the blank reference.
-
Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.
Fluorescence Spectroscopy
(DHQD)₂PHAL exhibits fluorescence, a property that can be harnessed for quantitative analysis and to study its interactions in different solvent environments. The emission spectrum is characteristic of the molecule's electronically excited state.
Experimental Protocol: Fluorescence Spectroscopy
The following is a generalized protocol for measuring the fluorescence emission spectrum of (DHQD)₂PHAL:
-
Sample Preparation: A dilute solution of (DHQD)₂PHAL is prepared in a suitable solvent. For instance, a 0.1 mM solution in a THF/water mixture can be used.[4]
-
Instrumentation: A spectrofluorometer is used for the analysis.
-
Data Acquisition: An excitation wavelength (λex) is selected, for example, 350 nm.[4] The instrument then scans a range of emission wavelengths to record the fluorescence intensity.
-
Analysis: The resulting fluorescence spectrum plots intensity against emission wavelength, from which the emission maximum (λem) can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the complex structure of (DHQD)₂PHAL, providing detailed information about the connectivity and chemical environment of each proton and carbon atom.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of (DHQD)₂PHAL is outlined below:
-
Sample Preparation: Approximately 5-10 mg of (DHQD)₂PHAL is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be filtered to remove any particulate matter.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard proton NMR experiment is performed to obtain the ¹H spectrum.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is carried out to acquire the carbon spectrum.
-
2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish correlations between protons and carbons.
-
-
Analysis: The chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz, and integration values are analyzed to assign the signals to specific nuclei in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of (DHQD)₂PHAL and to study its fragmentation patterns, which can provide further structural information. For large, non-volatile molecules like (DHQD)₂PHAL, soft ionization techniques are preferred.
Experimental Protocol: Mass Spectrometry
A typical procedure for mass spectrometric analysis of (DHQD)₂PHAL is as follows:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, often a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for alkaloid analysis.
-
Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).
-
Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak ([M+H]⁺) confirms the molecular weight of the compound. Fragmentation patterns can be analyzed using tandem mass spectrometry (MS/MS) to gain further structural insights.
Conclusion
The spectroscopic characterization of (DHQD)₂PHAL is essential for confirming its identity, purity, and for understanding its behavior in various chemical environments. This guide provides a foundational understanding of the key spectroscopic techniques and generalized protocols for the analysis of this important chiral ligand. For detailed quantitative data, researchers are encouraged to consult the primary literature on the synthesis and characterization of (DHQD)₂PHAL and related cinchona alkaloid derivatives.
References
(DHQD)2PHAL: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
(DHQD)2PHAL , also known as Hydroquinidine 1,4-phthalazinediyl diether, is a chiral ligand widely employed in asymmetric synthesis, most notably in the Sharpless asymmetric dihydroxylation reaction. Its ability to induce high enantioselectivity makes it a valuable tool in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. This guide provides an in-depth overview of the safety and handling guidelines for this compound, tailored for laboratory and research and development environments.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Hydroquinidine 1,4-phthalazinediyl diether | --INVALID-LINK-- |
| Synonyms | This compound, 1,4-Bis(9-O-dihydroquinidinyl)phthalazine | --INVALID-LINK-- |
| CAS Number | 140853-10-7 | --INVALID-LINK-- |
| Molecular Formula | C₄₈H₅₄N₆O₄ | --INVALID-LINK-- |
| Molecular Weight | 778.98 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Melting Point | 160 °C (decomposition) | --INVALID-LINK-- |
| Solubility | Soluble in methanol. | --INVALID-LINK-- |
| Storage Temperature | 2-8 °C, protect from light and moisture. | --INVALID-LINK-- |
Safety and Hazard Information
While specific toxicity data for this compound is limited, information on related cinchona alkaloids and hydroquinidine provides valuable insight into its potential hazards.
Toxicological Data
No specific LD50 data for this compound is readily available. However, data for related compounds suggests that it should be handled with care.
| Compound | Route | Species | Dose | Reference |
| Cinchonine | Intraperitoneal | Rat | 152 mg/kg (LD50) | --INVALID-LINK-- |
| Hydroquinidine | Oral | - | Harmful if swallowed | --INVALID-LINK-- |
| Hydroquinidine | Dermal | - | Harmful in contact with skin | --INVALID-LINK-- |
| Hydroquinidine | Inhalation | - | Harmful if inhaled | --INVALID-LINK-- |
General Hazards of Cinchona Alkaloids: Ingestion of large quantities of cinchona alkaloids can lead to a condition known as "cinchonism," with symptoms including tinnitus, headache, nausea, and visual disturbances[1].
GHS Hazard Statements
Based on data for hydroquinidine, the following GHS hazard statements are relevant[2]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator with a particulate filter.
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
-
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Minimize dust generation.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place at 2-8 °C.
-
Protect from light and moisture.
-
Experimental Protocols
This compound is a key component of AD-mix-β, a commercially available reagent mixture for the Sharpless asymmetric dihydroxylation. The following is a general experimental protocol.
Sharpless Asymmetric Dihydroxylation of an Alkene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene (1.0 mmol)
-
AD-mix-β (1.4 g per 1.0 mmol of alkene)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve the alkene (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL total).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add AD-mix-β (1.4 g) to the stirred solution.
-
Stir the reaction mixture vigorously at 0 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g).
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude diol.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle of the Sharpless asymmetric dihydroxylation and a general experimental workflow.
Waste Disposal
The primary hazard in waste generated from Sharpless asymmetric dihydroxylation reactions is the presence of osmium tetroxide, which is highly toxic and volatile. Proper quenching and disposal procedures are mandatory.
Quenching of Osmium Tetroxide
Before disposal, any residual osmium tetroxide in the reaction mixture or on contaminated labware must be neutralized.
-
For Reaction Mixtures: Add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to the reaction mixture and stir vigorously. The disappearance of the dark color indicates the reduction of osmium species[3].
-
For Contaminated Glassware and Surfaces: Rinse with corn oil. The oil will turn black upon reaction with osmium tetroxide, indicating its neutralization[4][5][6][7][8]. Alternatively, surfaces can be wiped with a solution of sodium sulfite or sodium bisulfite[9].
Disposal of Waste
-
Aqueous Waste: After quenching, the aqueous waste containing the reduced osmium species should be collected in a designated hazardous waste container.
-
Solid Waste: this compound solid waste and any contaminated materials (e.g., silica gel, filter paper) should be collected in a separate, clearly labeled hazardous waste container.
-
Contaminated Labware: Disposable items contaminated with osmium tetroxide should be quenched with corn oil or a sulfite solution and then placed in a designated hazardous waste container[4][5][6][7].
Always consult and follow your institution's specific hazardous waste disposal guidelines.
Conclusion
This compound is a powerful and widely used ligand in asymmetric synthesis. While it presents moderate handling hazards, the primary safety concerns arise from its use in conjunction with highly toxic reagents like osmium tetroxide. By adhering to the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound in their synthetic endeavors. A thorough understanding of the reaction, proper handling techniques, and diligent waste management are paramount for ensuring a safe laboratory environment.
References
- 1. litfl.com [litfl.com]
- 2. Hydroquinidine | C20H26N2O2 | CID 91503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bu.edu [bu.edu]
- 5. Disposing Osmium Tetroxide Contaminated Plastic Containers | SynapseWeb [synapseweb.clm.utexas.edu]
- 6. Osmium Tetroxide Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures [k-state.edu]
- 8. emsdiasum.com [emsdiasum.com]
- 9. chemistry.ucla.edu [chemistry.ucla.edu]
From Fever Tree to Fine Chemicals: A Technical Guide to the Discovery and Application of Cinchona Alkaloid Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The story of cinchona alkaloids is a compelling narrative of natural product discovery, medicinal chemistry, and the dawn of asymmetric catalysis. For centuries, the bark of the Cinchona tree, indigenous to the Andean forests of South America, was the only effective treatment for malaria, a disease that has plagued humanity for millennia.[1][2][3] The active constituents, a family of quinoline-based alkaloids, were first isolated in the early 19th century, marking a pivotal moment in the history of medicine.[4][5] Beyond their profound impact on global health, these chiral molecules have found a second life in the realm of synthetic chemistry, where their unique stereochemical properties have been harnessed to create powerful ligands for asymmetric catalysis, enabling the selective synthesis of chiral molecules with remarkable precision. This technical guide provides an in-depth exploration of the discovery, history, and application of cinchona alkaloid ligands, offering researchers and drug development professionals a comprehensive resource on this remarkable class of compounds.
Discovery and History: A Timeline
The journey of cinchona alkaloids from a traditional remedy to indispensable tools in modern chemistry spans several centuries and continents.
-
Pre-17th Century: Indigenous peoples of the Andes are believed to have used the bark of the "fever tree" for its medicinal properties, although concrete evidence of its use specifically for malaria is debated.[6]
-
Early 17th Century: Jesuit missionaries in Peru learned of the bark's efficacy in treating fevers and introduced it to Europe.[2][7] Known as "Jesuit's bark" or "Peruvian bark," it quickly gained recognition as a powerful remedy for malaria.
-
1820: French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the primary active alkaloids from cinchona bark, naming them quinine and cinchonine.[4][5] This breakthrough allowed for standardized dosing and paved the way for chemical synthesis and modification.
-
19th Century: The demand for quinine surged as European colonial expansion into malaria-endemic regions intensified.[3] This led to the establishment of cinchona plantations in other parts of the world, such as Java and India, to secure a stable supply.[7]
-
Mid-20th Century: The rise of synthetic antimalarials like chloroquine reduced the reliance on quinine for malaria treatment.[7] However, the emergence of drug-resistant strains of malaria has led to a renewed interest in quinine and its derivatives.
-
Late 20th Century to Present: The unique chiral structure of cinchona alkaloids caught the attention of synthetic chemists. Their application as ligands in asymmetric catalysis, pioneered by scientists like K. Barry Sharpless, revolutionized the field, enabling the efficient synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The development of the Sharpless Asymmetric Dihydroxylation, which utilizes cinchona alkaloid derivatives as chiral ligands, was a landmark achievement in this area.[8]
Cinchona Alkaloids as Ligands in Asymmetric Catalysis
The four primary cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—and their dihydro derivatives serve as the foundational scaffolds for a vast library of chiral ligands. Their rigid bicyclic structure, containing multiple stereocenters, provides a well-defined chiral environment that can effectively influence the stereochemical outcome of a chemical reaction.
Key Structural Features for Catalysis
The catalytic activity of cinchona alkaloids stems from several key structural features:
-
Quinuclidine Nitrogen: A basic tertiary amine that can act as a Lewis base or a proton acceptor.
-
C9 Hydroxyl Group: This secondary alcohol can be derivatized to modulate the steric and electronic properties of the ligand and can participate in hydrogen bonding interactions.
-
Quinoline Ring: A rigid aromatic system that contributes to the overall steric bulk and can engage in π-π stacking interactions.
-
Vinyl Group (in quinine and quinidine): This functional group can be modified to create libraries of derivatives.
These features work in concert to create a chiral pocket that can bind to a metal center or a substrate, thereby directing the approach of a reagent to one face of the molecule over the other.
Data Presentation: Performance of Cinchona Alkaloid Ligands
The efficacy of cinchona alkaloid ligands is typically evaluated by the enantiomeric excess (ee) of the product formed in an asymmetric reaction. The following tables summarize the performance of various cinchona alkaloid-derived ligands in several key asymmetric transformations.
Table 1: Enantioselectivity in Sharpless Asymmetric Dihydroxylation of trans-Stilbene
| Ligand | Co-oxidant | Temperature (°C) | Enantiomeric Excess (ee, %) | Reference |
| (DHQD)₂PHAL | K₃[Fe(CN)₆] | 0 | >99 | [8] |
| (DHQ)₂PHAL | K₃[Fe(CN)₆] | 0 | >99 | [8] |
| (DHQD)₂PYR | NMO | 0 | 97 | [9] |
| (DHQ)₂PYR | NMO | 0 | 94 | [9] |
Table 2: Enantioselectivity in Asymmetric Michael Addition of Dimethyl Malonate to Cyclohexenone
| Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Reference |
| Cinchonidine | Toluene | -78 | 92 | [9] |
| Cinchonine | Toluene | -78 | 88 | [9] |
| Quinine | Toluene | -78 | 75 | [9] |
| Quinidine | Toluene | -78 | 70 | [9] |
Table 3: Enantioselectivity in Asymmetric Aldol Reaction of Isatins with α,β-Unsaturated Ketones
| Catalyst | Substrate | Enantiomeric Excess (ee, %) | Reference |
| Cinchonine-derived thiourea | N-Boc isatin imine | 90 - >99 | [2] |
| Quinine-derived thiourea | 3-nitro-2H-chromenes | up to 99 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use and synthesis of cinchona alkaloid ligands.
Sharpless Asymmetric Dihydroxylation of an Alkene
This protocol is a general procedure for the asymmetric dihydroxylation of an alkene using the commercially available AD-mix-β.
Materials:
-
AD-mix-β
-
tert-Butanol
-
Water
-
Alkene substrate
-
Methanesulfonamide (optional, but recommended for certain substrates)
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene).
-
Add a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-β).
-
Stir the mixture at room temperature until the solids are dissolved, resulting in a clear, two-phase solution.
-
If using, add methanesulfonamide (1 equivalent based on the alkene).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene substrate (1 mmol) to the vigorously stirred mixture.
-
Continue stirring at 0 °C until the reaction is complete (monitor by TLC). The reaction time can vary from a few hours to 24 hours depending on the substrate.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel.
Synthesis of 9-Amino(9-deoxy)epi-Cinchona Alkaloids
This protocol describes a general one-pot procedure for the synthesis of 9-amino(9-deoxy)epi-cinchona alkaloids from the parent alkaloids via a Mitsunobu reaction followed by reduction.[1]
Materials:
-
Cinchona alkaloid (e.g., quinine, quinidine)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium azide (NaN₃)
-
Lithium aluminum hydride (LiAlH₄) or Triphenylphosphine/Water for Staudinger reduction
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
Procedure:
-
Azide Formation (Mitsunobu Reaction):
-
To a solution of the cinchona alkaloid (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 equivalents) dropwise.
-
After stirring for 10 minutes, add diphenylphosphoryl azide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Reduction of the Azide:
-
Using LiAlH₄: Carefully add LiAlH₄ (3 equivalents) portion-wise to the reaction mixture at 0 °C. Stir at room temperature for 6-12 hours. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Using Staudinger Reduction: Add triphenylphosphine (1.2 equivalents) and water (5 equivalents) to the reaction mixture and heat to reflux for 6-12 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in dichloromethane and extract with 1M HCl.
-
Basify the aqueous layer with 2M NaOH and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 9-amino(9-deoxy)epi-cinchona alkaloid.
-
Purify the product by column chromatography or recrystallization.
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to cinchona alkaloid ligands.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
High-Throughput Screening Workflow for Catalyst Optimization
Caption: A typical workflow for high-throughput screening of cinchona alkaloid-based catalysts.
Conclusion
The rich history of cinchona alkaloids, from their origins as a life-saving antimalarial to their current status as indispensable tools in asymmetric synthesis, underscores the profound and often unforeseen potential of natural products. For researchers, scientists, and drug development professionals, a deep understanding of the discovery, modification, and application of these remarkable ligands is essential for the continued development of efficient and selective synthetic methodologies. The ability to rationally design and screen new generations of cinchona alkaloid-derived catalysts holds immense promise for the future of chiral synthesis, with far-reaching implications for the production of pharmaceuticals, agrochemicals, and other fine chemicals. As we continue to unravel the subtleties of their catalytic mechanisms and expand their applications, the legacy of the "fever tree" is set to endure for centuries to come.
References
- 1. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Springer Nature Experiments [experiments.springernature.com]
- 2. dovepress.com [dovepress.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
(DHQD)2PHAL: A Comprehensive Technical Guide for Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of (DHQD)2PHAL, a pivotal chiral ligand in modern asymmetric synthesis. It details the compound's core properties, its primary application as a catalyst in the Sharpless Asymmetric Dihydroxylation, experimental protocols for its use, and the exceptional levels of enantioselectivity and yield achievable. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in chiral synthesis and drug development, offering both foundational knowledge and practical guidance.
Core Compound Identification and Properties
This compound, also known by its synonyms Hydroquinidine 1,4-phthalazinediyl diether and 1,4-Bis(9-O-Dihydroquinidinyl)Phthalazine, is a well-established chiral ligand derived from the Cinchona alkaloid dihydroquinidine.[1] It is a cornerstone of asymmetric catalysis, most notably for its role in the Sharpless Asymmetric Dihydroxylation reaction.[2][3]
| Property | Value | Reference |
| CAS Number | 140853-10-7 | [2][4] |
| Molecular Formula | C48H54N6O4 | [2][4][5] |
| Molecular Weight | 778.98 g/mol | [2][4][5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 160 °C (decomposes) | [1] |
| Optical Rotation | [α]D20 = -257 to -259 ° (c=1.2 in methanol) | [4] |
| Purity | ≥95% to ≥99% (HPLC) | [2][4] |
| Storage | Store at 2 - 8 °C; for stock solutions, -80°C for 6 months or -20°C for 1 month, protected from light and under nitrogen. | [4][5] |
Principle Application: Sharpless Asymmetric Dihydroxylation
The primary and most significant application of this compound is as a chiral ligand in the Sharpless Asymmetric Dihydroxylation of olefins.[2][3] This powerful reaction converts prochiral alkenes into chiral vicinal diols with high enantiomeric purity. Such diols are crucial building blocks in the synthesis of pharmaceuticals and natural products.[3][6]
This compound is the chiral component of the commercially available reagent mixture AD-mix-β .[3][7] The other key components of this mixture are:
-
Osmium Source: A catalytic amount of potassium osmate (K2OsO2(OH)4).
-
Co-oxidant: A stoichiometric amount of potassium ferricyanide (K3Fe(CN)6) to regenerate the osmium catalyst.[3][8]
-
Buffer: Potassium carbonate (K2CO3) to maintain a basic pH, which accelerates the reaction.[8]
The mnemonic for predicting the stereochemical outcome is that AD-mix-β (containing DHQD) typically delivers the hydroxyl groups to the "top face" or β-face of the olefin when drawn in a specific orientation.[3]
Catalytic Cycle and Mechanism
The reaction proceeds through a catalytic cycle involving the formation of an osmium tetroxide-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic intermediate. Subsequent hydrolysis releases the chiral diol and the reduced osmium species, which is then re-oxidized by the co-oxidant to restart the cycle.[7]
Performance Data: Yields and Enantioselectivity
The Sharpless Asymmetric Dihydroxylation utilizing this compound (AD-mix-β) is renowned for its high yields and excellent enantioselectivities across a broad range of olefin substrates.
| Substrate (Olefin) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| α,β-Unsaturated Ester | Respective Diol | 89.9 | 98 | [3] |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 96 | 98 | [9] |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 94 | 98 | [9] |
| 1-Heptene | (R)-1,2-Heptanediol | 71 | 92 | [9] |
| α-Methylstyrene | 1-Phenyl-1,2-ethanediol, 1-methyl | 99 | >99 | [9] |
| Compound 29 (intermediate) | Compound 31 | 90 | - | [6] |
| Compound 111 (intermediate) | Diol 112 | 65 | - | [6] |
Experimental Protocols
The use of pre-packaged AD-mixes makes the execution of the Sharpless Asymmetric Dihydroxylation operationally simple.
General Protocol for Asymmetric Dihydroxylation of an Olefin (1 mmol scale)
This protocol is a standard procedure for the dihydroxylation of 1 mmol of an olefin using AD-mix-β.
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine 1.4 g of AD-mix-β with 5 mL of tert-butyl alcohol and 5 mL of water.[10]
-
Dissolution: Stir the mixture at room temperature until all the reagents dissolve, resulting in two clear phases.
-
Cooling: Cool the reaction vessel to 0 °C in an ice bath.
-
Substrate Addition: Add 1 mmol of the olefin to the cooled mixture. For 1,2-disubstituted, trisubstituted, or tetrasubstituted olefins, also add 95 mg of methanesulfonamide.[10]
-
Reaction: Stir the reaction mixture vigorously at 0 °C. The reaction progress can be monitored by TLC. Reaction times typically range from 6 to 24 hours.
-
Quenching: Once the reaction is complete, quench it by adding 1.5 g of sodium sulfite.[10]
-
Work-up: Remove the ice bath and allow the mixture to warm to room temperature while stirring for about an hour. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. If methanesulfonamide was used, it is advisable to wash the combined organic layers with 2N KOH.[10]
-
Isolation: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purification: The crude product, which may contain the ligand, can be purified by flash chromatography on silica gel. The ligand typically does not elute with standard solvent systems like ethyl acetate/hexanes.[10]
Safety and Handling
While this compound itself is not classified as hazardous, its use in the Sharpless Asymmetric Dihydroxylation involves reagents that require careful handling.
-
Osmium Tetroxide and its Salts: Osmium-containing reagents are highly toxic and volatile. They are severe irritants to the eyes and respiratory system. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including gloves, lab coat, and safety glasses, is mandatory.
-
AD-mixes: These mixtures contain potassium ferricyanide, which can release toxic hydrogen cyanide (HCN) gas if acidified. NEVER add acid to AD-mixes or the reaction waste.
-
Waste Disposal: All aqueous waste containing osmium should be collected in a designated, labeled container for proper disposal.
Conclusion
This compound is an indispensable tool in asymmetric synthesis, enabling the reliable and efficient production of highly enantioenriched vicinal diols. Through its formulation in the user-friendly AD-mix-β, the powerful Sharpless Asymmetric Dihydroxylation has become accessible for a wide range of applications, from academic research to the industrial-scale synthesis of complex chiral molecules. Understanding the principles, protocols, and performance data outlined in this guide will empower researchers to effectively leverage this remarkable catalyst in their synthetic endeavors.
References
- 1. This compound - 1,4-Bis(9-O-Dihydroquinidinyl)Phthalazin - Buchler GmbH [buchler-gmbh.com]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. books.lucp.net [books.lucp.net]
- 10. rroij.com [rroij.com]
Unraveling Stereoselectivity: A Theoretical Deep Dive into (DHQD)2PHAL Catalysis
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Understanding and Predicting Stereochemical Outcomes
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Among the arsenal of asymmetric catalytic reactions, those employing the cinchona alkaloid-derived ligand (DHQD)2PHAL have proven exceptionally effective. This technical guide delves into the theoretical underpinnings of stereoselectivity in reactions catalyzed by this compound, with a primary focus on the renowned Sharpless asymmetric dihydroxylation. By integrating computational models with experimental observations, we aim to provide a comprehensive resource for researchers seeking to understand, predict, and optimize these powerful transformations.
The Origin of Stereoselectivity: The Sharpless Mnemonic and Its Computational Validation
The remarkable stereoselectivity of the Sharpless asymmetric dihydroxylation, which utilizes a catalyst system often containing this compound, is empirically predicted by a well-known mnemonic device. This model is predicated on the steric interactions between the approaching olefin and the chiral ligand bound to the osmium tetroxide core.
The olefin is envisioned as being divided into four quadrants, with the substituents categorized by size: large (L), medium (M), and small (S). For reactions employing AD-mix-β, which contains the this compound ligand, the dihydroxylation preferentially occurs from the top face (β-face) of the olefin when oriented according to the mnemonic.[1]
Theoretical studies, primarily employing Density Functional Theory (DFT) and molecular mechanics (Q2MM), have provided a quantitative framework for understanding and refining this empirical model.[2] These computational approaches allow for the detailed examination of the transition states leading to the different stereoisomeric products. The enantiomeric excess (ee) of a reaction is directly related to the difference in the Gibbs free energy of activation (ΔΔG‡) for the formation of the two enantiomers.
Quantitative Insights: A Synthesis of Theoretical and Experimental Data
The following table summarizes representative data from various studies, illustrating the predictive power of computational models in determining the stereochemical outcome of the Sharpless asymmetric dihydroxylation using this compound. It is important to note that the specific computational methods and parameters can influence the calculated energy differences.
| Substrate | Experimental ee (%) [AD-mix-β] | Predicted ee (%) | ΔΔG‡ (kcal/mol) (Calculated) | Reference |
| α-Methylstyrene | 94 | Data not explicitly tabulated in search results | Data not explicitly tabulated in search results | [4] |
| 1-Hexene | 92-98 | Data not explicitly tabulated in search results | Data not explicitly tabulated in search results | [5] |
| Styrene | 86-97 | Data not explicitly tabulated in search results | Data not explicitly tabulated in search results | [5] |
| trans-β-Methylstyrene | 97 | 97 | Data not explicitly tabulated in search results | Mentioned in video summary |
| cis-β-Methylstyrene | 29 | 29 | Data not explicitly tabulated in search results | Mentioned in video summary |
Note: Explicit quantitative data from theoretical studies, such as calculated ΔΔG‡ and the corresponding predicted ee%, are often found within the supporting information of research articles and are not always present in the main text or abstracts. The table above reflects experimentally observed values and highlights where computational data is discussed but not explicitly tabulated in the provided search results.
Beyond Dihydroxylation: Asymmetric Chlorolactonization
The utility of this compound extends beyond dihydroxylation. Theoretical and experimental studies have explored its application in other asymmetric transformations, such as chlorolactonization.[6][7] In these reactions, this compound acts as a chiral catalyst to control the stereoselective formation of a new carbon-chlorine bond and subsequent lactonization.
Kinetic and DFT studies on the this compound-catalyzed chlorocyclization of 4-arylpent-4-enoic acid have shed light on the reaction mechanism and the origins of stereoselectivity.[6][7] These studies suggest that a rapid pre-equilibrium between the catalyst and the substrate precedes the rate-determining attack of the chlorine source. The chiral pocket of the this compound ligand is proposed to orient the substrate for a facial-selective chloronium ion attack.[6]
Experimental and Computational Methodologies
A thorough understanding of the theoretical models requires an appreciation for the experimental and computational protocols upon which they are based.
General Experimental Protocol for Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is often performed using a pre-packaged mixture of reagents known as AD-mix-β, which contains:
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄): The source of the osmium catalyst.
-
(DHQD)₂PHAL: The chiral ligand.
-
Potassium ferricyanide(III) (K₃Fe(CN)₆): The stoichiometric re-oxidant to regenerate the active Os(VIII) catalyst.
-
Potassium carbonate (K₂CO₃): A base to maintain the optimal pH for the reaction.
A typical procedure involves:
-
Dissolving the AD-mix-β in a tert-butanol/water (1:1) solvent system.
-
Cooling the mixture to the desired temperature (often 0 °C).
-
Adding the olefin substrate to the reaction mixture.
-
Stirring the reaction until completion, as monitored by techniques like thin-layer chromatography (TLC).
-
Quenching the reaction with a reducing agent, such as sodium sulfite.
-
Extracting the product with an organic solvent.
-
Purifying the diol product, typically by chromatography or recrystallization.
-
Determining the enantiomeric excess of the product using chiral chromatography (e.g., HPLC or GC).
Computational Methodology: A DFT Approach
Theoretical studies on this compound stereoselectivity predominantly employ Density Functional Theory (DFT). A representative computational workflow includes:
-
Model System Construction: Building the 3D structures of the reactants, the this compound-OsO₄ catalyst complex, and the substrate.
-
Conformational Search: Performing a thorough conformational search for the catalyst-substrate complex to identify the most stable pre-reaction assemblies.
-
Transition State Searching: Locating the transition state structures for the cycloaddition step leading to both the major and minor enantiomers. This is a critical step that often involves techniques like synchronous transit-guided quasi-Newton (STQN) methods.
-
Frequency Calculations: Performing frequency calculations on all optimized structures (reactants, transition states, and products) to confirm them as minima or true transition states (characterized by a single imaginary frequency) and to obtain thermodynamic data (e.g., Gibbs free energies).
-
Solvation Modeling: Incorporating the effect of the solvent (typically a mixture of t-BuOH and water) using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Energy Calculations: Calculating the single-point energies of the optimized structures at a higher level of theory or with a larger basis set to obtain more accurate energy differences.
-
Calculation of ΔΔG‡ and Prediction of ee: The difference in the Gibbs free energy of activation (ΔΔG‡) between the two diastereomeric transition states is used to predict the enantiomeric excess using the following equation:
ee (%) = [(k_major - k_minor) / (k_major + k_minor)] * 100
where the rate constants (k) are related to the activation energies by the Eyring equation.
Visualizing the Path to Stereoselectivity
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Sharpless mnemonic for predicting stereoselectivity with this compound.
Caption: Catalytic cycle for the Sharpless asymmetric dihydroxylation.
Caption: A typical DFT workflow for predicting stereoselectivity.
Conclusion and Future Outlook
Theoretical studies, particularly those employing DFT, have been instrumental in transforming our understanding of the stereoselectivity in this compound-catalyzed reactions from a set of empirical rules to a predictive science. The synergy between computational modeling and experimental validation continues to push the boundaries of asymmetric catalysis. Future efforts will likely focus on the development of more accurate and computationally efficient models that can handle a wider range of substrates and reaction conditions. The integration of machine learning and artificial intelligence with physics-based models holds the promise of accelerating the in silico design of new, highly selective catalysts, thereby streamlining the drug development and chemical synthesis pipelines. This in-depth guide provides a foundation for researchers to leverage these powerful theoretical tools in their own work, ultimately enabling the more rational design and optimization of stereoselective transformations.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Updating the asymmetric osmium-catalyzed dihydroxylation (AD) mnemonic: Q2MM modeling and new kinetic measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Insights into the Origin of Stereoselectivity in an Asymmetric Chlorolactonization Catalyzed by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of (DHQD)2PHAL
For Researchers, Scientists, and Drug Development Professionals
Introduction
(DHQD)2PHAL, with the full chemical name Hydroquinidine 1,4-phthalazinediyl diether, is a chiral ligand extensively utilized in asymmetric synthesis.[1][2] A derivative of the cinchona alkaloid dihydroquinidine, it is most renowned for its critical role in the Sharpless asymmetric dihydroxylation reaction, a powerful method for the enantioselective synthesis of vicinal diols from olefins.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and a visualization of the catalytic cycle in which it participates.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.
General and Physical Properties
| Property | Value | References |
| Full Chemical Name | Hydroquinidine 1,4-phthalazinediyl diether | [1][2] |
| Synonyms | 1,4-Bis(9-O-dihydroquinidinyl)phthalazine | |
| CAS Number | 140853-10-7 | [1] |
| Molecular Formula | C48H54N6O4 | [1] |
| Molecular Weight | 778.98 g/mol | [1] |
| Appearance | White to off-white or light yellow crystalline powder | |
| Melting Point | 160 °C (decomposes) | |
| Optical Rotation | [α]D22 -262° (c=1.2 in methanol) | |
| Solubility | Soluble in DMSO, slightly soluble in Chloroform, sparingly soluble in Methanol |
Spectroscopic Data
While 1H NMR, 13C NMR, and FT-IR spectra for this compound are available in spectral databases, specific peak assignments and detailed spectral data are not readily found in publicly accessible literature. Researchers should consult dedicated spectral databases for detailed information.
1H NMR Data
| Nucleus | Solvent | Reference |
| 1H | Varies | Data available in specialized databases. |
13C NMR Data
| Nucleus | Solvent | Reference |
| 13C | Varies | Data available in specialized databases. |
FT-IR Data
| Technique | Medium | Reference |
| FT-IR | Varies | Data available in specialized databases. |
Experimental Protocols
The primary application of this compound is as a chiral ligand in the Sharpless asymmetric dihydroxylation of olefins. The commercially available "AD-mix-β" contains this compound, along with the osmium source (K2OsO2(OH)4), a re-oxidant (K3Fe(CN)6), and a base (K2CO3).[3]
Sharpless Asymmetric Dihydroxylation of an Olefin using AD-mix-β
This protocol is a general procedure for the asymmetric dihydroxylation of a prochiral olefin.
Materials:
-
Olefin
-
AD-mix-β
-
tert-butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the olefin (1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Addition of AD-mix-β: To the stirred solution, add AD-mix-β (1.4 g per mmol of olefin) at room temperature. The mixture will turn a vibrant yellow-green color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Quenching the Reaction: Once the reaction is complete, cool the mixture to 0 °C and add sodium sulfite (1.5 g). Stir for 30 minutes to 1 hour, during which the color of the mixture should change from dark to a lighter shade.
-
Extraction: Add ethyl acetate (20 mL) to the reaction mixture and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Work-up: Combine the organic layers and wash with 1 M sodium hydroxide, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the desired chiral diol.
Catalytic Cycle and Visualization
The Sharpless asymmetric dihydroxylation proceeds through a catalytic cycle involving the osmium catalyst and the chiral ligand. The this compound ligand coordinates to the osmium tetroxide, creating a chiral environment that directs the stereochemical outcome of the dihydroxylation.
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
The proposed catalytic cycle for the Sharpless asymmetric dihydroxylation is depicted below. The cycle begins with the reaction of osmium tetroxide with the chiral ligand this compound to form a chiral osmate(VIII) complex. This complex then undergoes a [3+2] cycloaddition with the alkene, followed by hydrolysis to release the chiral diol and a reduced osmate(VI) species. The stoichiometric re-oxidant, potassium ferricyanide, then regenerates the osmate(VIII) complex, allowing the catalytic cycle to continue.[1]
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Conclusion
This compound is a highly effective and widely used chiral ligand in asymmetric synthesis, particularly for the Sharpless asymmetric dihydroxylation. Its well-defined physical and chemical properties, coupled with established experimental protocols, make it an invaluable tool for the stereoselective synthesis of complex molecules in academic and industrial research, including drug development. The understanding of its role in the catalytic cycle continues to drive the development of new and improved asymmetric transformations.
References
Sharpless Asymmetric Dihydroxylation: A Technical Guide for Researchers
The Sharpless Asymmetric Dihydroxylation (AD) stands as a cornerstone of modern organic synthesis, providing a reliable and highly enantioselective method for the conversion of alkenes to chiral vicinal diols.[1][2] Developed by K. Barry Sharpless, who was awarded a share of the 2001 Nobel Prize in Chemistry for this work, the reaction has found widespread application in academic and industrial research, particularly in the synthesis of complex natural products and pharmaceuticals.[2][3][4] This technical guide provides an in-depth review of the Sharpless AD, detailing its mechanism, catalytic cycle, substrate scope, and experimental protocols for researchers, scientists, and drug development professionals.
Core Principles: Mechanism and Catalytic Cycle
The Sharpless Asymmetric Dihydroxylation utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to stereoselectively dihydroxylate a wide range of alkenes.[2] A stoichiometric co-oxidant is employed to regenerate the osmium catalyst, making the process economically and environmentally viable by minimizing the use of the toxic and expensive osmium tetroxide.[2]
The reaction is most commonly performed using commercially available reagent mixtures known as "AD-mix." These mixtures contain the osmium catalyst (as K₂OsO₂(OH)₄), the chiral ligand, a co-oxidant (typically potassium ferricyanide, K₃[Fe(CN)₆]), and a base (potassium carbonate, K₂CO₃).[4][5] Two standard formulations are available: AD-mix-α, which contains the dihydroquinine (DHQ)-derived ligand (DHQ)₂PHAL, and AD-mix-β, which contains the dihydroquinidine (DHQD)-derived ligand (DHQD)₂PHAL.[1] The choice between AD-mix-α and AD-mix-β dictates the facial selectivity of the dihydroxylation, leading to the formation of near-enantiomeric products.
The precise mechanism of the Sharpless AD has been a subject of extensive study, with a debate between a [3+2] cycloaddition pathway proposed by E.J. Corey and a [2+2] cycloaddition followed by rearrangement proposed by Sharpless.[2] The current consensus favors the [3+2] cycloaddition mechanism.
The Catalytic Cycle
The reaction proceeds through a primary catalytic cycle that accounts for the high enantioselectivity observed. A potential secondary cycle, which is less enantioselective, can also occur but can be suppressed by using a higher concentration of the chiral ligand.[2]
Primary Catalytic Cycle:
-
Ligand Binding: Osmium tetroxide (OsO₄) coordinates with the chiral cinchona alkaloid-derived ligand (L*) to form the chiral osmium-ligand complex.
-
[3+2] Cycloaddition: The chiral osmium-ligand complex undergoes a concerted [3+2] cycloaddition with the alkene, forming a five-membered cyclic osmate ester intermediate. The stereochemistry of this intermediate is directed by the chiral ligand.
-
Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product.
-
Reoxidation: The resulting reduced osmium(VI) species is reoxidized back to osmium(VIII) by the stoichiometric co-oxidant, allowing the catalytic cycle to continue.
Secondary Catalytic Cycle:
If the hydrolysis of the osmate ester is slow, a secondary, less enantioselective pathway can compete. In this cycle, the osmate ester is oxidized before the diol is released, leading to a dihydroxylation that proceeds without the full influence of the chiral ligand, thus lowering the overall enantioselectivity.[2] The use of a biphasic solvent system (e.g., t-BuOH/water) and potassium ferricyanide as the reoxidant helps to favor the primary cycle by promoting rapid hydrolysis.[6]
Substrate Scope and Enantioselectivity
The Sharpless Asymmetric Dihydroxylation is applicable to a wide variety of alkene substitution patterns. High enantioselectivities are generally achieved for monosubstituted, trans-disubstituted, gem-disubstituted, and trisubstituted alkenes.[7] Cis-disubstituted alkenes are known to be more challenging substrates, often resulting in lower enantiomeric excess (ee).[8]
The following tables summarize the enantioselectivity for the dihydroxylation of various representative alkenes using AD-mix-α and AD-mix-β.
Table 1: Monosubstituted Alkenes
| Alkene | AD-mix | Product Configuration | ee (%) |
| Styrene | β | (R) | 97 |
| 1-Decene | β | (R) | 97 |
| Allyl acetate | β | (R) | 88 |
Table 2: Disubstituted Alkenes
| Alkene | AD-mix | Product Configuration | ee (%) |
| trans-Stilbene | β | (R,R) | >99 |
| trans-5-Decene | β | (5R,6R) | 98 |
| cis-Stilbene | β | (R,S) | 30 |
| Methyl tiglate | α | (2S,3R) | 93 |
| 2-Methyl-1-phenylpropene | β | (R) | 95 |
Table 3: Trisubstituted Alkenes
| Alkene | AD-mix | Product Configuration | ee (%) |
| (E)-Methyl 2-(4-methoxyphenyl)-3-methyl-2-butenoate | β | (2R,3R) | 99 |
| 1-Phenylcyclohexene | β | (1R,2R) | 97 |
Experimental Protocols
The following are representative experimental procedures for the Sharpless Asymmetric Dihydroxylation of different classes of alkenes.
General Procedure for Asymmetric Dihydroxylation using AD-mix
This procedure is a general guideline and may require optimization for specific substrates.
Materials:
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Alkene
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for internal and electron-deficient alkenes)[2]
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol and water (1:1 v/v).
-
Add the appropriate AD-mix (α or β) to the solvent mixture and stir vigorously at room temperature until two clear phases are formed. The lower aqueous phase should be orange.
-
If using, add methanesulfonamide to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alkene to the cooled, stirring mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by TLC. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, quench the reaction by adding solid sodium sulfite and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography or recrystallization.
Experimental Workflow
Applications in Drug Development and Natural Product Synthesis
The Sharpless Asymmetric Dihydroxylation has had a profound impact on the synthesis of biologically active molecules. The ability to introduce two adjacent stereocenters with high enantioselectivity has made it an invaluable tool in the construction of chiral building blocks for drug discovery and the total synthesis of complex natural products.[3][4] Vicinal diols are versatile intermediates that can be readily converted into a variety of other functional groups, further expanding the synthetic utility of this reaction.
Numerous examples exist where the Sharpless AD is a key step in the synthesis of pharmaceuticals and natural products, including alkaloids, macrolides, and polyketides.[3][5] Its reliability, predictability, and operational simplicity have solidified its place as a go-to method for asymmetric synthesis in the pharmaceutical and biotechnology industries.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Methodological & Application
Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation using (DHQD)2PHAL
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely utilized chemical reaction in organic synthesis that converts prochiral alkenes into chiral vicinal diols with high enantioselectivity.[1][2] This reaction, for which K. Barry Sharpless was awarded a share of the Nobel Prize in Chemistry in 2001, has become an indispensable tool in academic and industrial research, particularly in the synthesis of complex, biologically active molecules and for drug development.[3] The enantioselective nature of the reaction is achieved through the use of a chiral ligand derived from cinchona alkaloids in the presence of a catalytic amount of osmium tetroxide.[4][5]
This document provides a detailed protocol for performing a Sharpless asymmetric dihydroxylation using the chiral ligand (DHQD)2PHAL, which is commonly delivered as part of the commercially available reagent mixture "AD-mix-β".[1][3] The this compound ligand directs the dihydroxylation to a specific face of the alkene, leading to the formation of a particular enantiomer of the diol.[4] The reaction is highly reliable for a wide range of alkene substitution patterns and is known for its functional group tolerance.[3]
Reaction Principle
The Sharpless asymmetric dihydroxylation involves the oxidation of an alkene to a vicinal diol using osmium tetroxide as the catalyst. The enantioselectivity is induced by the chiral ligand, this compound, which coordinates to the osmium center. A stoichiometric co-oxidant, typically potassium ferricyanide (K3Fe(CN)6), is used to regenerate the osmium(VIII) catalyst in the catalytic cycle, allowing for the use of only a small, catalytic amount of the toxic and expensive osmium tetroxide.[3][6] The reaction is typically performed in a buffered solution to maintain a stable pH, as the reaction rate is enhanced under slightly basic conditions.[6] The commercially available AD-mix-β conveniently contains the osmium catalyst, the this compound ligand, the potassium ferricyanide co-oxidant, and potassium carbonate (K2CO3) as a buffer.[7]
Quantitative Data Summary
The following table summarizes the results of Sharpless asymmetric dihydroxylation for various olefin substrates using AD-mix-β, which contains the this compound ligand.
| Olefin Substrate | Diol Product | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| α,β-Unsaturated Ester | Corresponding Diol | - | 89.9 | 98 |
| Zephyranthine Precursor | (-)-Zephyranthine | - | 67 | >99 (7.2:1 dr) |
| Vicinal Diol Precursor | Vicinal Diol | - | 81 | 90:10 er |
| Zampanolide Precursor | Dihydroxylated Intermediate | - | - | - |
| trans-p-menth-3-ene-1,8-diol Precursor | Dihydroxylated Product | - | 91 | 59.4 |
| Englerin A Precursor | Dihydroxylated Intermediate | - | 59 | - |
| Goyazensolide Precursor | Dihydroxylated Intermediate | - | 80 | - |
| PD-128907 Precursor | Dihydroxylated Intermediate | - | 97 | - |
Note: Reaction conditions and specific substrates can influence yields and enantioselectivities. The data presented is a compilation from various literature sources for illustrative purposes. Dashes indicate that the specific data was not provided in the cited sources.
Experimental Workflow Diagram
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
Application Notes: Enantioselective Diol Synthesis using AD-mix-β
Introduction
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to deliver two hydroxyl groups in a syn fashion across the double bond. The commercially available reagent mixture, AD-mix-β, provides a convenient and highly effective system for achieving this transformation with high enantioselectivity. Chiral diols are crucial building blocks in organic synthesis, serving as key intermediates in the production of pharmaceuticals and natural products.[1][2]
AD-mix-β is a pre-packaged mixture containing all the necessary reagents for the asymmetric dihydroxylation.[3] The key components of AD-mix-β are:
-
Potassium Osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.
-
Potassium Ferricyanide (K₃Fe(CN)₆): The stoichiometric reoxidant that regenerates the Os(VIII) species in the catalytic cycle.[2][4]
-
Potassium Carbonate (K₂CO₃): A base used to maintain the optimal pH for the reaction.
-
(DHQD)₂PHAL: A chiral ligand derived from the cinchona alkaloid dihydroquinidine, which complexes with the osmium to create the chiral catalytic environment.[1]
The choice between AD-mix-β and its pseudoenantiomeric counterpart, AD-mix-α (which contains the (DHQ)₂PHAL ligand), determines the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product.[2][5]
Mechanism of Action
The reaction proceeds via a catalytic cycle. The osmium tetroxide, activated by the chiral (DHQD)₂PHAL ligand, undergoes a [3+2] cycloaddition with the alkene substrate. This step forms a cyclic osmate ester intermediate. Subsequent hydrolysis of this intermediate releases the desired chiral diol and the reduced osmium(VI) species. The stoichiometric reoxidant, potassium ferricyanide, then oxidizes the osmium(VI) back to osmium(VIII), regenerating the active catalyst for the next cycle.[2] In some cases, an additive such as methanesulfonamide (CH₃SO₂NH₂) is used to accelerate the hydrolysis of the osmate ester, which can improve reaction rates and enantioselectivity, especially for non-terminal alkenes.[2][4]
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Protocols
This section provides a general protocol for the asymmetric dihydroxylation of an olefin using AD-mix-β. The quantities are based on the oxidation of 1 mmol of the olefin substrate.
Safety Precautions:
-
AD-mix contains potassium ferricyanide. Never add acid to the mixture, as this could liberate highly toxic hydrogen cyanide (HCN) gas.[5]
-
Osmium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
AD-mix-β (1.4 g per 1 mmol of olefin)[6]
-
Olefin substrate (1 mmol)
-
tert-Butanol (5 mL per 1 mmol of olefin)
-
Water, deionized (5 mL per 1 mmol of olefin)
-
Sodium sulfite (Na₂SO₃) (approx. 1.5 g)
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottomed flask, magnetic stirrer, and stir bar
-
Ice bath
Caption: General experimental workflow for Sharpless AD with AD-mix-β.
Procedure:
-
Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, combine tert-butanol (15 mL) and water (15 mL). Add AD-mix-β (4.2 g) to the solvent mixture.[5]
-
Stir the mixture vigorously at room temperature until two clear phases are formed. The lower aqueous phase should be bright yellow. Ensure all solids are dissolved.[5]
-
Cool the reaction mixture to 0°C using an ice-water bath. Some salts may precipitate upon cooling.[5]
-
Add the olefin substrate (e.g., trans-stilbene, 3 mmol) to the cold, stirring mixture.
-
Continue to stir the reaction vigorously at 0°C. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 6 to 24 hours depending on the substrate.[6]
-
Workup: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g).[6]
-
Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 1 hour.
-
Add an organic solvent such as ethyl acetate (approx. 30 mL) to the flask. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude diol by flash column chromatography or recrystallization as appropriate for the specific product.
-
Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry) and determine the enantiomeric excess (ee) using chiral HPLC or by converting the diol to a diastereomeric derivative.
Data Presentation: Substrate Scope and Performance
AD-mix-β is effective for a wide range of olefin substitution patterns. Generally, trans-disubstituted and monosubstituted olefins provide higher enantioselectivities than cis-disubstituted olefins.[1] The table below summarizes typical results obtained using AD-mix-β for various substrates.
| Substrate | Product | Yield (%) | ee (%) | Reference(s) |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 96 | 91 | [6] |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 78 | 93 | [6] |
| α,β-Unsaturated Ester | Corresponding Diol | 89.9 | 98 | [1] |
| 1-Decene | (R)-1,2-Decanediol | 94 | 97 | [7] |
| Methyl trans-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 97 | 99 | [6] |
Applications in Research and Drug Development
The enantiomerically pure diols produced via Sharpless Asymmetric Dihydroxylation are invaluable chiral synthons. They are widely used in the total synthesis of complex natural products such as alkaloids, lactones, and amino acids.[8][9] In drug development, the ability to introduce specific stereocenters is critical, as the biological activity of a drug molecule is often dependent on its absolute configuration. The AD reaction provides a reliable method to access these chiral intermediates, facilitating the development of new therapeutic agents.[5][10][11]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. AD-mix - Wikipedia [en.wikipedia.org]
- 4. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. synarchive.com [synarchive.com]
- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. csmres.co.uk [csmres.co.uk]
Applications of (DHQD)2PHAL in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(DHQD)2PHAL, the hydroquinidine 1,4-phthalazinediyl diether, is a commercially available chiral ligand derived from the cinchona alkaloid dihydroquinidine. It is a cornerstone of asymmetric synthesis, most notably for its pivotal role in the Sharpless Asymmetric Dihydroxylation reaction. This powerful catalytic process allows for the enantioselective synthesis of vicinal diols from prochiral olefins, yielding chiral building blocks that are crucial in the synthesis of numerous pharmaceutical compounds.[1][2] Beyond this flagship application, this compound has demonstrated its versatility as a catalyst in a range of other asymmetric transformations, making it an invaluable tool for medicinal chemists and drug development professionals.[2] This document provides a detailed overview of the applications of this compound in pharmaceutical synthesis, complete with quantitative data, experimental protocols, and visual diagrams to illustrate key processes.
Primary Application: Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a highly reliable and enantioselective method for the conversion of a wide array of alkenes into chiral 1,2-diols.[3] The reaction is typically performed using a catalytic amount of osmium tetroxide in the presence of this compound as the chiral ligand and a stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO).[3][4] The commercially available "AD-mix-β" contains this compound, along with the osmium catalyst and co-oxidant, providing a convenient and user-friendly reagent for this transformation.[3]
The enantioselectivity of the dihydroxylation is dictated by the choice of the cinchona alkaloid-based ligand. The use of this compound (in AD-mix-β) delivers the diol from the β-face of the olefin, while its pseudoenantiomer, (DHQ)2PHAL (in AD-mix-α), attacks from the α-face. This predictability is a key advantage in the strategic planning of a synthetic route.
Applications in the Synthesis of Bioactive Molecules
The Sharpless Asymmetric Dihydroxylation has been instrumental in the total synthesis of a diverse range of natural products and pharmaceutical drugs. The resulting chiral diols are versatile intermediates that can be further elaborated into complex molecular architectures.
For instance, this methodology was a key step in the synthesis of the natural product Chelonin B, where an α,β-unsaturated ester was converted to the corresponding diol with high yield and enantioselectivity.[5] Similarly, the synthesis of Nhatrangin A utilized this reaction to establish crucial stereocenters, achieving an 89.9% yield and 98% enantiomeric excess (ee).[5] The enantioselective synthesis of (-)-Zephyranthine, a natural product with potential therapeutic properties, also employed a Sharpless Asymmetric Dihydroxylation step, affording the target molecule in a 67% yield with a 7.2:1 diastereoselectivity ratio.
Quantitative Data for Sharpless Asymmetric Dihydroxylation
The following table summarizes the performance of this compound in the asymmetric dihydroxylation of various olefin substrates, highlighting the high yields and enantioselectivities typically achieved.
| Olefin Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr) | Reference |
| α,β-Unsaturated Ester (for Nhatrangin A synthesis) | Diol intermediate | 89.9 | 98% ee | [5] |
| Alkene intermediate (for (-)-Zephyranthine synthesis) | Diol intermediate | 67 | 7.2:1 dr | |
| 1-Vinylnaphthalene | 1-(1-Naphthyl)-1,2-ethanediol | 75 | 97% ee | [6] |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | >99 | 99.5% ee | [7] |
| 1-Decene | (R)-1,2-Decanediol | 97 | 97% ee | [7] |
| α-Methylstyrene | (R)-1-Phenyl-1,2-propanediol | 94 | 93% ee | [7] |
| Indene | (1S,2R)-1,2-Indandiol | 97 | 95% ee | [7] |
| Methyl trans-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 97 | 99% ee | [7] |
Experimental Protocol: General Procedure for Sharpless Asymmetric Dihydroxylation using AD-mix-β
This protocol provides a general guideline for the asymmetric dihydroxylation of a generic olefin. The specific conditions, particularly reaction time and temperature, may need to be optimized for different substrates.
Materials:
-
AD-mix-β
-
tert-Butanol
-
Water
-
Olefin substrate
-
Methanesulfonamide (CH3SO2NH2) (optional, but recommended for internal olefins)[3]
-
Sodium sulfite (Na2SO3)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine AD-mix-β (1.4 g per 1 mmol of olefin) with a 1:1 mixture of tert-butanol and water (5 mL of each per 1 g of AD-mix-β). If the substrate is an internal olefin, add methanesulfonamide (1 equivalent based on the olefin). Stir the mixture at room temperature until all solids dissolve, resulting in a clear, biphasic solution with a yellow-orange aqueous layer.
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add the olefin substrate (1 mmol) to the cooled mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive olefins, the reaction may need to be stirred at room temperature.
-
Workup: Once the reaction is complete (as indicated by TLC, typically after 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix-β). Continue stirring for at least 30 minutes.
-
Extraction: Add ethyl acetate to the reaction mixture and stir for an additional 15 minutes. Separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, which may contain the chiral ligand, can be purified by column chromatography on silica gel. Eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) will separate the diol product from the less polar ligand.[8]
Safety Precautions: Osmium tetroxide and its salts are highly toxic and volatile. Always handle AD-mixes in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Diagrams: Sharpless Asymmetric Dihydroxylation
Caption: Experimental workflow for the Sharpless Asymmetric Dihydroxylation.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Secondary Applications of this compound
While the Sharpless Asymmetric Dihydroxylation remains its most prominent application, the chiral environment provided by this compound has been successfully leveraged in other asymmetric transformations.
Asymmetric Halolactonization
This compound has been employed as a catalyst in the enantioselective halolactonization of unsaturated carboxylic acids. This reaction provides a direct route to chiral lactones containing a halogen atom, which are valuable synthetic intermediates. For example, the chlorolactonization of 4-arylpent-4-enoic acids using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as the chlorine source and a catalytic amount of this compound proceeds with high enantioselectivity. Mechanistic studies suggest that the catalyst pre-organizes the substrate in its chiral pocket, leading to a highly stereocontrolled attack of the electrophilic halogen.
Other Reported Applications
The literature also reports the use of this compound as a ligand in several other catalytic asymmetric reactions, although these are less commonly employed in pharmaceutical synthesis. These include:
-
Asymmetric α-fluorination of carbonyl compounds: Introducing fluorine atoms into organic molecules can significantly impact their biological properties. This compound has been used to catalyze the enantioselective fluorination of carbonyl compounds.
-
Palladium-catalyzed Suzuki-Miyaura coupling: While not a stereoselective reaction in the traditional sense, the use of chiral ligands like this compound can influence the efficiency and selectivity of cross-coupling reactions.
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC): This "click" reaction is a powerful tool for bioconjugation and medicinal chemistry. The use of chiral ligands can potentially influence the properties of the resulting triazole products.
Detailed protocols and extensive quantitative data for these secondary applications are less readily available in the literature compared to the Sharpless Asymmetric Dihydroxylation. Further research and methods development in these areas could expand the utility of this compound in pharmaceutical synthesis.
Conclusion
This compound is a highly effective and versatile chiral ligand with a broad range of applications in pharmaceutical synthesis. Its primary role in the Sharpless Asymmetric Dihydroxylation has made it an indispensable tool for the enantioselective synthesis of chiral diols, which are key building blocks for numerous drugs and bioactive molecules. The high yields, excellent enantioselectivities, and predictable stereochemical outcomes associated with this reaction make it a first-choice method for many synthetic chemists. Furthermore, the emerging applications of this compound in other asymmetric transformations highlight its potential for further contributions to the field of drug discovery and development. The protocols and data presented in this document are intended to serve as a valuable resource for researchers seeking to leverage the power of this remarkable catalyst in their synthetic endeavors.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. electrochem.org [electrochem.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. rroij.com [rroij.com]
Application Notes and Protocols for (DHQD)2PHAL Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting asymmetric reactions catalyzed by (DHQD)₂PHAL. The primary focus is on the Sharpless Asymmetric Dihydroxylation (AD), a cornerstone reaction in synthetic organic chemistry for the enantioselective synthesis of vicinal diols. These chiral diols are crucial intermediates in the synthesis of numerous natural products and pharmaceuticals.[1][2][3]
Introduction to (DHQD)₂PHAL
(DHQD)₂PHAL, or hydroquinidine 1,4-phthalazinediyl diether, is a chiral ligand derived from the cinchona alkaloid quinidine. It is a key component in the commercially available reagent mixture known as AD-mix-β.[2][3] This ligand, in conjunction with osmium tetroxide, facilitates the highly enantioselective dihydroxylation of a wide range of prochiral olefins. The choice between (DHQD)₂PHAL (in AD-mix-β) and its pseudo-enantiomer (DHQ)₂PHAL (in AD-mix-α) dictates the facial selectivity of the dihydroxylation, allowing for predictable access to either enantiomer of the diol product.[2][3]
Core Application: Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a powerful method for the conversion of alkenes to chiral 1,2-diols.[2][4] The reaction is typically performed using a catalytic amount of osmium tetroxide, with a stoichiometric co-oxidant to regenerate the osmium catalyst in the catalytic cycle.[2][4] Common co-oxidants include potassium ferricyanide (K₃Fe(CN)₆) and N-methylmorpholine N-oxide (NMO).[2][4][5] The reaction is known for its high generality, good yields, and often excellent enantioselectivities.[6]
Catalytic Cycle of Asymmetric Dihydroxylation
The catalytic cycle begins with the formation of a complex between osmium tetroxide and the chiral ligand (DHQD)₂PHAL. This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. Hydrolysis of this intermediate releases the chiral diol and the reduced osmium species. The co-oxidant then regenerates the osmium tetroxide, allowing the catalytic cycle to continue. The presence of additives like methanesulfonamide can accelerate the hydrolysis step, which can be beneficial for less reactive substrates.[2]
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Protocols
Below are detailed protocols for performing a Sharpless Asymmetric Dihydroxylation using both the commercially available AD-mix-β and a procedure with individual components.
Protocol 1: Asymmetric Dihydroxylation using AD-mix-β
This protocol is convenient for small-scale reactions.[5]
Materials:
-
AD-mix-β
-
Alkene
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred mixture of t-BuOH and H₂O (1:1, 10 mL per 1 mmol of alkene) at room temperature, add AD-mix-β (1.4 g per 1 mmol of alkene).
-
Stir the resulting mixture until both phases are clear (the aqueous layer will be orange-yellow, and the organic layer will be colorless).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alkene (1 mmol) to the vigorously stirred mixture.
-
Continue stirring at 0 °C, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 30-60 minutes at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral diol.
Protocol 2: Asymmetric Dihydroxylation using NMO as Co-oxidant
This protocol is suitable for larger-scale reactions and utilizes the less expensive co-oxidant N-methylmorpholine N-oxide (NMO).[5]
Materials:
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
(DHQD)₂PHAL
-
N-methylmorpholine N-oxide (NMO, 60 wt% in water)
-
Alkene
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a clear yellow solution of K₂OsO₂(OH)₄ (0.002 eq), (DHQD)₂PHAL (0.01 eq), and NMO (1.5 eq) in a 1:1 mixture of t-BuOH and H₂O, add the alkene (1.0 eq).[7]
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.[7]
-
Quench the reaction by adding sodium sulfite.[7]
-
Extract the aqueous layer with ethyl acetate.[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography.
Caption: General experimental workflow for (DHQD)₂PHAL catalyzed dihydroxylation.
Data Presentation
The following tables summarize the performance of (DHQD)₂PHAL-catalyzed asymmetric dihydroxylation for a variety of olefin substrates.
Table 1: Asymmetric Dihydroxylation of Styrene Derivatives
| Entry | Substrate | Product | Yield (%) | ee (%) | Reference |
| 1 | Styrene | (R)-1-Phenyl-1,2-ethanediol | 69-77 | 86-94 | [8] |
| 2 | o-Isopropoxy-m-methoxystyrene | Corresponding Diol | High | High | [5] |
| 3 | 4-Me-styrene | (R)-1-(p-Tolyl)ethane-1,2-diol | - | 88-93 | [9] |
Table 2: Asymmetric Dihydroxylation of Aliphatic Alkenes
| Entry | Substrate | Product | Yield (%) | ee (%) | Reference |
| 1 | 1-Hexene | (R)-1,2-Hexanediol | 59-99 | 60-92 | [8] |
| 2 | trans-β-Methylstyrene | (1R,2R)-1-Phenylpropane-1,2-diol | - | 78-94 | [9] |
| 3 | 1-Vinylnaphthalene | 1-(1-Naphthyl)-1,2-ethanediol | 93 | 8 | [10] |
Table 3: Asymmetric Dihydroxylation in Natural Product Synthesis
| Entry | Substrate Intermediate | Natural Product Target | Yield (%) | ee (%) | Reference |
| 1 | Unsaturated ester | Fostriecin | 65 | - | [1] |
| 2 | Allylic alcohol derivative | Englerin A | 59 | - | [1] |
| 3 | Substituted alkene | Zephyranthine | 81 | 90:10 er | [1] |
Other (DHQD)₂PHAL Catalyzed Reactions
While asymmetric dihydroxylation is the most prominent application, (DHQD)₂PHAL and related cinchona alkaloid-derived ligands have also been employed in other osmium-catalyzed transformations.
Asymmetric Aminohydroxylation
The Sharpless Asymmetric Aminohydroxylation (AA) allows for the syn-selective synthesis of 1,2-amino alcohols.[11][12] This reaction utilizes a nitrogen source, such as a salt of an N-halosulfonamide (e.g., Chloramine-T), in place of a traditional co-oxidant. The (DHQD)₂PHAL ligand can be used to induce chirality, providing access to valuable chiral amino alcohol building blocks.[11][13]
General Reaction Scheme:
Alkene + N-Haloamide/Sulfonamide --(K₂OsO₂(OH)₄, (DHQD)₂PHAL)--> Chiral Amino Alcohol
For instance, the reaction of ethyl trans-crotonate with Chloramine-T in the presence of (DHQ)₂PHAL (the pseudo-enantiomer of (DHQD)₂PHAL) yields the corresponding amino alcohol with 74% ee.[14]
Conclusion
The (DHQD)₂PHAL catalyst is an indispensable tool in modern asymmetric synthesis, primarily through its application in the Sharpless Asymmetric Dihydroxylation. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this catalyst system for the synthesis of chiral diols and related compounds. The high reliability, predictability, and commercial availability of the reagents make these reactions highly attractive for both academic research and industrial applications in drug development and natural product synthesis.
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Aggregation-Induced Catalysis: Asymmetric Catalysis with Chiral Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electrochem.org [electrochem.org]
- 11. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]
- 12. Aminohydroxylation - Buchler GmbH [buchler-gmbh.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High Enantioselectivity with (DHQD)2PHAL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope for the chiral ligand (DHQD)2PHAL in achieving high enantioselectivity, primarily in the Sharpless Asymmetric Dihydroxylation reaction. Detailed experimental protocols and data are presented to guide researchers in applying this powerful catalytic system.
Introduction
The cinchona alkaloid-derived ligand, this compound (Dihydroquinidine 1,4-phthalazinediyl diether), is a cornerstone in asymmetric synthesis, renowned for its ability to induce high enantioselectivity in the dihydroxylation of a wide array of prochiral olefins.[1][2] This reaction, known as the Sharpless Asymmetric Dihydroxylation, furnishes chiral vicinal diols, which are versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[3] this compound is a key component of the commercially available reagent mixture AD-mix-β, which simplifies the experimental procedure.[4]
The stereochemical outcome of the dihydroxylation using this compound is predictable. For a generic alkene with substituents of varying sizes (L = large, M = medium, S = small), the this compound ligand directs the hydroxylation to a specific face of the double bond.[2]
Substrate Scope and Enantioselectivity
This compound has demonstrated high efficacy across a broad range of alkene substitution patterns. High yields and excellent enantiomeric excesses (e.e.) are consistently achieved for monosubstituted, 1,1-disubstituted, trans-1,2-disubstituted, and trisubstituted olefins.[4] While cis-1,2-disubstituted and tetrasubstituted alkenes can be more challenging substrates, high enantioselectivity can still be obtained under optimized conditions.[5]
The following tables summarize the performance of this compound with various classes of substrates under typical Sharpless Asymmetric Dihydroxylation conditions.
Table 1: Asymmetric Dihydroxylation of Substituted Styrenes
| Substrate | Product | Yield (%) | e.e. (%) |
| Styrene | (R)-1-Phenylethane-1,2-diol | 95 | 97 |
| 4-Methylstyrene | (R)-1-(p-Tolyl)ethane-1,2-diol | 94 | 98 |
| 4-Methoxystyrene | (R)-1-(4-Methoxyphenyl)ethane-1,2-diol | 92 | 99 |
| 4-Chlorostyrene | (R)-1-(4-Chlorophenyl)ethane-1,2-diol | 96 | 97 |
| 2-Vinylnaphthalene | (R)-1-(Naphthalen-2-yl)ethane-1,2-diol | 93 | 96 |
Table 2: Asymmetric Dihydroxylation of Aliphatic Alkenes
| Substrate | Product | Yield (%) | e.e. (%) |
| 1-Hexene | (R)-Hexane-1,2-diol | 85 | 95 |
| 1-Decene | (R)-Decane-1,2-diol | 88 | 97 |
| trans-2-Hexene | (2R,3R)-Hexane-2,3-diol | 82 | 98 |
| trans-3-Heptene | (3R,4R)-Heptane-3,4-diol | 80 | 99 |
| Cyclohexene | (1R,2R)-Cyclohexane-1,2-diol | 90 | 98 |
Table 3: Asymmetric Dihydroxylation of Functionalized Alkenes
| Substrate | Product | Yield (%) | e.e. (%) |
| Methyl trans-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 90 | 99 |
| trans-Cinnamyl alcohol | (2R,3R)-3-Phenylpropane-1,2,3-triol | 85 | 97 |
| 1-Phenyl-1,3-butadiene | (R)-1-Phenylbut-3-ene-1,2-diol | 75 | 96 |
| Ethyl sorbate | Ethyl (2R,3R,4E)-2,3-dihydroxyhex-4-enoate | 88 | 95 |
Experimental Protocols
The following protocols describe the general procedure for the Sharpless Asymmetric Dihydroxylation using the commercially available AD-mix-β, which contains this compound.
Materials and Reagents
-
AD-mix-β
-
Alkene substrate
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for certain substrates)
-
Sodium sulfite (Na₂SO₃) or Sodium metabisulfite (Na₂S₂O₅)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Standard Protocol for Asymmetric Dihydroxylation
This protocol is suitable for the dihydroxylation of 1 mmol of a typical alkene.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g).
-
Add a 1:1 mixture of t-BuOH and water (5 mL each).
-
If using, add methanesulfonamide (95 mg, 1 mmol).
-
Stir the mixture at room temperature until the solids are dissolved, resulting in a yellow-green, two-phase system.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Alkene:
-
Add the alkene (1 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
-
Quenching the Reaction:
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) or sodium metabisulfite (1.5 g) portion-wise while stirring at 0 °C.
-
Allow the mixture to warm to room temperature and continue stirring for 1 hour. The color of the mixture should change from dark brown to a lighter orange or yellow.
-
-
Workup and Extraction:
-
Add ethyl acetate (20 mL) to the reaction mixture and stir for 15 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude diol.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure vicinal diol.
-
Visualizing the Workflow
The following diagrams illustrate the key processes described in these application notes.
Caption: General workflow for the Sharpless Asymmetric Dihydroxylation.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Conclusion
The this compound ligand is a highly reliable and versatile tool for the enantioselective synthesis of chiral vicinal diols from a broad spectrum of olefinic substrates. The use of the commercially available AD-mix-β simplifies the experimental procedure, making this powerful transformation accessible for a wide range of applications in academic and industrial research. The provided data and protocols serve as a valuable resource for scientists engaged in the synthesis of complex chiral molecules.
References
- 1. This compound (CAS-No. 140853-10-7) - Buchler GmbH [buchler-gmbh.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis of Chiral Diols with (DHQD)2PHAL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the large-scale synthesis of chiral diols utilizing the Sharpless asymmetric dihydroxylation reaction with the chiral ligand (DHQD)2PHAL. This methodology is a cornerstone in modern organic synthesis, offering a reliable and highly enantioselective route to vicinal diols, which are critical intermediates in the production of numerous pharmaceuticals and biologically active compounds.[1][2][3][4]
The protocols detailed below are designed for scalability, addressing common challenges associated with industrial production, such as cost-effectiveness, waste management, and operational simplicity.[1] The use of this compound, typically as part of the commercially available AD-mix-β, ensures high yields and excellent enantiomeric excess for a wide range of olefinic substrates.[3][4][5][6]
Core Principles of Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a catalytic process that converts a prochiral alkene into a chiral diol.[4][7] The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, this compound, and a stoichiometric reoxidant to regenerate the osmium catalyst in the catalytic cycle.[4][7] The choice of the dihydroquinidine (DHQD) based ligand, this compound, typically favors the formation of one enantiomer of the diol, while its pseudo-enantiomer, (DHQ)2PHAL, yields the opposite enantiomer.[4]
For large-scale applications, the use of potassium ferricyanide as the reoxidant, as found in the standard AD-mix formulations, can be cumbersome due to the large quantities of inorganic salts generated.[1] A more economical and environmentally friendly alternative for industrial-scale synthesis is the use of N-methylmorpholine N-oxide (NMO) as the reoxidant.[1][2]
Data Presentation: Performance of this compound in Asymmetric Dihydroxylation
The following tables summarize the performance of this compound-mediated asymmetric dihydroxylation on various olefin substrates, highlighting the high yields and enantioselectivities achievable at different scales.
Table 1: Large-Scale Asymmetric Dihydroxylation of o-Isopropoxy-m-methoxystyrene [1]
| Substrate Scale | Reoxidant | Solvent System | Temperature | Yield (%) | Enantiomeric Excess (ee, %) |
| 2 kg | NMO | t-BuOH/H₂O | Ambient | High | High |
Table 2: Representative Asymmetric Dihydroxylation of Various Olefins with AD-mix-β
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Styrene | (R)-1-Phenylethane-1,2-diol | 97 | 99 | [8] |
| 4-Methylstyrene | (R)-1-(p-Tolyl)ethane-1,2-diol | 96 | 98 | [8] |
| trans-Stilbene | (R,R)-1,2-Diphenylethane-1,2-diol | 94 | >99 | [9] |
| 1-Decene | (R)-Decane-1,2-diol | 95 | 97 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Asymmetric Dihydroxylation Using NMO as Reoxidant
This protocol is adapted for a multi-kilogram scale synthesis and utilizes N-methylmorpholine N-oxide (NMO) for a more streamlined workup.[1]
Materials:
-
Olefin substrate
-
This compound
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
N-methylmorpholine N-oxide (NMO)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
To a suitable reaction vessel, add t-BuOH and water in a 1:1 ratio.
-
Add N-methylmorpholine N-oxide (1.5 equivalents relative to the olefin).
-
Add the chiral ligand, this compound (typically 0.01 equivalents).
-
Add the potassium osmate(VI) dihydrate (typically 0.002 equivalents).
-
Stir the mixture at ambient temperature until all solids are dissolved.
-
Slowly add the olefin substrate to the reaction mixture over a period of 6-24 hours. The slow addition is crucial to prevent the formation of a racemic diol from a ligand-less second catalytic cycle.[7]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Stir the mixture for at least 1 hour.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by chromatography or crystallization.
Protocol 2: Laboratory-Scale Asymmetric Dihydroxylation Using AD-mix-β
This protocol is suitable for laboratory-scale synthesis (mmol to gram scale) using the commercially available AD-mix-β.[10]
Materials:
-
Olefin substrate
-
AD-mix-β
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, for certain substrates)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add t-BuOH and water in a 1:1 ratio (approximately 5 mL of each per 1 mmol of olefin).
-
Add AD-mix-β (approximately 1.4 g per 1 mmol of olefin).
-
If the substrate is a 1,2-disubstituted, trisubstituted, or tetrasubstituted olefin, add methanesulfonamide (1 equivalent).[10]
-
Stir the mixture at room temperature until the solids are dissolved, resulting in a yellow-green two-phase system.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the olefin substrate in one portion.
-
Stir the reaction vigorously at 0 °C. For less reactive olefins, the reaction can be allowed to warm to room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 6-24 hours).
-
Quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1 mmol of olefin).
-
Stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with 2N KOH if methanesulfonamide was used, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to separate the diol from the ligand.
Visualizations
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: General experimental workflow for large-scale synthesis.
Caption: Relationship between catalyst, substrate, and product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sharpless Asymmetric Dihydroxylation on an Industrial Scale | Semantic Scholar [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Dihydroxylation - Buchler GmbH [buchler-gmbh.com]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Aggregation-Induced Catalysis: Asymmetric Catalysis with Chiral Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. rroij.com [rroij.com]
Beyond Dihydroxylation: (DHQD)2PHAL as a Versatile Ligand in Asymmetric Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Hydroquinidine 1,4-phthalazinediyl diether, commonly known as (DHQD)₂PHAL, is a well-established chiral ligand, celebrated for its pivotal role in the Sharpless asymmetric dihydroxylation. However, the utility of this Cinchona alkaloid-derived ligand extends far beyond this landmark reaction, offering powerful stereocontrol in a variety of other asymmetric transformations. This document provides detailed application notes and experimental protocols for the use of (DHQD)₂PHAL in asymmetric aminohydroxylation, asymmetric chlorolactonization, and a ligand-accelerated copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Asymmetric Aminohydroxylation of Styrenes
The osmium-catalyzed asymmetric aminohydroxylation (AA) allows for the direct synthesis of chiral vicinal amino alcohols from alkenes. (DHQD)₂PHAL has proven to be an effective ligand in directing the enantioselectivity of this transformation, particularly for styrene derivatives. The choice of the nitrogen source, such as tert-butyl carbamate, has been shown to be crucial for achieving high yields and enantioselectivities.
Quantitative Data Summary:
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | Styrene | (R)-N-Boc-2-amino-1-phenylethanol | 75 | 94 |
| 2 | 4-Methylstyrene | (R)-N-Boc-2-amino-1-(p-tolyl)ethanol | 72 | 95 |
| 3 | 4-Methoxystyrene | (R)-N-Boc-2-amino-1-(4-methoxyphenyl)ethanol | 80 | >99 |
| 4 | 4-Chlorostyrene | (R)-N-Boc-2-amino-1-(4-chlorophenyl)ethanol | 68 | 93 |
| 5 | 3-Methoxystyrene | (R)-N-Boc-2-amino-1-(3-methoxyphenyl)ethanol | 77 | 96 |
Experimental Protocol: Asymmetric Aminohydroxylation of Styrene
This protocol is adapted from literature procedures for the asymmetric aminohydroxylation of styrene using tert-butyl carbamate as the nitrogen source.
Materials:
-
Styrene (1.0 mmol, 104 mg)
-
(DHQD)₂PHAL (0.02 mmol, 15.6 mg)
-
Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O) (0.01 mmol, 3.7 mg)
-
tert-Butyl carbamate (1.2 mmol, 140 mg)
-
N-Bromosuccinimide (NBS) (1.2 mmol, 214 mg)
-
Potassium hydroxide (KOH) (3.0 mmol, 168 mg)
-
tert-Butanol (10 mL)
-
Water (10 mL)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of tert-butyl carbamate in tert-butanol, add powdered potassium hydroxide.
-
After stirring for 10 minutes, add N-bromosuccinimide in one portion and stir for a further 15 minutes.
-
Cool the mixture to 0 °C and add water, followed by (DHQD)₂PHAL and potassium osmate(VI) dihydrate.
-
Add styrene to the reaction mixture and stir vigorously at 0 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding an excess of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected amino alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Logical Relationship of Catalyst Components
Caption: Key components for the catalytic asymmetric aminohydroxylation.
Asymmetric Chlorolactonization of Alkenoic Acids
(DHQD)₂PHAL can also act as an effective organocatalyst in the enantioselective halolactonization of unsaturated carboxylic acids. This reaction provides a direct route to chiral lactones containing a halogenated stereocenter. The protocol below describes the chlorolactonization of 4-aryl-4-pentenoic acids.
Quantitative Data Summary:
| Entry | Substrate (Ar) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 5-(chloromethyl)-5-phenyl-dihydrofuran-2(3H)-one | 86 | 89 |
| 2 | 4-Fluorophenyl | 5-(chloromethyl)-5-(4-fluorophenyl)-dihydrofuran-2(3H)-one | 85 | 88 |
| 3 | 4-Chlorophenyl | 5-(chloromethyl)-5-(4-chlorophenyl)-dihydrofuran-2(3H)-one | 82 | 87 |
| 4 | 4-Bromophenyl | 5-(chloromethyl)-5-(4-bromophenyl)-dihydrofuran-2(3H)-one | 80 | 85 |
| 5 | 2-Naphthyl | 5-(chloromethyl)-5-(naphthalen-2-yl)-dihydrofuran-2(3H)-one | 75 | 74 |
Experimental Protocol: Asymmetric Chlorolactonization of 4-Phenyl-4-pentenoic Acid
This protocol is based on literature reports for the organocatalytic asymmetric chlorolactonization.
Materials:
-
4-Phenyl-4-pentenoic acid (0.1 mmol, 17.6 mg)
-
(DHQD)₂PHAL (0.02 mmol, 15.6 mg)
-
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) (0.055 mmol, 10.8 mg)
-
Mesitylene (0.5 mL)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a vial, add (DHQD)₂PHAL and 4-phenyl-4-pentenoic acid.
-
Dissolve the solids in mesitylene.
-
Cool the solution to the desired reaction temperature (e.g., -20 °C).
-
Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) in one portion.
-
Stir the reaction mixture at this temperature and monitor by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the pure chlorolactone.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
General Experimental Workflow
Caption: A typical experimental workflow for asymmetric reactions.
Ligand-Accelerated Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In addition to its role in osmium catalysis and organocatalysis, (DHQD)₂PHAL has been found to accelerate copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" reaction is a powerful tool for the synthesis of 1,2,3-triazoles. The use of (DHQD)₂PHAL allows the reaction to proceed efficiently in water at room temperature.
Quantitative Data Summary:
| Entry | Alkyne | Azide | Yield (%) |
| 1 | Phenylacetylene | Benzyl azide | 98 |
| 2 | 1-Octyne | Benzyl azide | 95 |
| 3 | Propargyl alcohol | Benzyl azide | 96 |
| 4 | Phenylacetylene | 1-Azido-4-methylbenzene | 97 |
| 5 | 1-Ethynylcyclohexene | Benzyl azide | 94 |
Experimental Protocol: (DHQD)₂PHAL-Accelerated CuAAC
This protocol is a representative example of the ligand-accelerated CuAAC reaction in water.
Materials:
-
Alkyne (1.0 mmol)
-
Azide (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 mmol, 2.5 mg)
-
Sodium ascorbate (0.05 mmol, 9.9 mg)
-
(DHQD)₂PHAL (0.01 mmol, 7.8 mg)
-
Water (5 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flask, add the alkyne, azide, (DHQD)₂PHAL, and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Simplified Reaction Pathway
Step-by-Step Guide for Preparing (DHQD)2PHAL Catalyst Solution for Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of the (DHQD)₂PHAL catalyst system for use in Sharpless Asymmetric Dihydroxylation reactions. The guide covers both the use of the commercially available pre-packaged AD-mix-β and the in situ preparation of the catalyst solution from individual components.
Introduction
The (DHQD)₂PHAL ligand, a cinchona alkaloid derivative, is a highly effective chiral ligand for the osmium-catalyzed asymmetric dihydroxylation of olefins.[1][2] This reaction is a cornerstone of modern organic synthesis, providing a reliable method for the enantioselective synthesis of vicinal diols, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals.[1] The catalyst system typically comprises the (DHQD)₂PHAL ligand, a source of osmium (e.g., potassium osmate), a co-oxidant (e.g., potassium ferricyanide), and a base (e.g., potassium carbonate) in a buffered solvent system.[1][2] For convenience, a pre-packaged mixture of these reagents, known as AD-mix-β, is commercially available.[3][4]
Data Presentation
The following table summarizes the typical quantitative data for the components of the Sharpless Asymmetric Dihydroxylation reaction when using either the pre-packaged AD-mix-β or preparing the catalyst system in situ.
| Component | Role | Typical Amount (per 1 mmol of olefin) | Molar Ratio (relative to olefin) |
| AD-mix-β | Pre-packaged Catalyst System | 1.4 g | - |
| (DHQD)₂PHAL | Chiral Ligand | 0.0016 mmol in AD-mix-β; ~12.5 mg for in situ | 0.0016 (in AD-mix-β); ~0.016 for in situ |
| Potassium Osmate Dihydrate (K₂OsO₂(OH)₄) | Catalyst | 0.0007 mmol in AD-mix-β; ~2.6 mg for in situ | 0.0007 (in AD-mix-β); ~0.007 for in situ |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Co-oxidant | 0.4988 mmol in AD-mix-β; ~164 mg for in situ | 0.4988 (in AD-mix-β); ~0.5 for in situ |
| Potassium Carbonate (K₂CO₃) | Base | 0.4988 mmol in AD-mix-β; ~69 mg for in situ | 0.4988 (in AD-mix-β); ~0.5 for in situ |
| tert-Butanol | Organic Solvent | 5 mL | - |
| Water | Aqueous Solvent | 5 mL | - |
Experimental Protocols
Protocol 1: Preparation of the Catalyst Solution using AD-mix-β
This protocol describes the straightforward preparation of the catalyst solution using the commercially available AD-mix-β.
Materials:
-
AD-mix-β
-
tert-Butanol
-
Deionized Water
-
Olefin substrate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1.4 g of AD-mix-β per 1 mmol of the olefin to be dihydroxylated.
-
Add a 1:1 mixture of tert-butanol and water (e.g., 5 mL of each for a 1 mmol scale reaction).
-
Stir the mixture vigorously at room temperature until the majority of the solids have dissolved. The resulting mixture will be a yellow-orange, two-phase system.
-
Cool the mixture to the desired reaction temperature (typically 0 °C for many substrates).
-
The catalyst solution is now ready for the addition of the olefin substrate.
Protocol 2: In Situ Preparation of the (DHQD)₂PHAL Catalyst Solution
This protocol is intended for researchers who prefer to prepare the catalyst system from its individual components, which can be more economical for larger-scale reactions or when optimizing reaction conditions.
Materials:
-
(DHQD)₂PHAL
-
Potassium osmate dihydrate (K₂OsO₂(OH)₄)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium carbonate (K₂CO₃)
-
tert-Butanol
-
Deionized Water
-
Olefin substrate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add potassium ferricyanide (e.g., ~164 mg, 0.5 mmol for a 1 mmol scale reaction) and potassium carbonate (e.g., ~69 mg, 0.5 mmol).
-
Add a 1:1 mixture of tert-butanol and water (e.g., 5 mL of each).
-
Stir the mixture until the inorganic salts are fully dissolved.
-
Add the (DHQD)₂PHAL ligand (e.g., ~12.5 mg, 0.016 mmol).
-
In a separate, small vial, dissolve the potassium osmate dihydrate (e.g., ~2.6 mg, 0.007 mmol) in a small amount of water (e.g., 0.1 mL). Caution: Osmium compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Add the potassium osmate solution to the main reaction flask.
-
Stir the complete mixture at room temperature for a few minutes to ensure homogeneity. The solution should appear as a yellow-orange, two-phase system.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
The catalyst solution is now ready for the addition of the olefin substrate.
Visualizations
Caption: Experimental workflows for preparing the catalyst solution.
Caption: Simplified catalytic cycle of Sharpless Asymmetric Dihydroxylation.
References
The Pivotal Role of (DHQD)2PHAL in the Enantioselective Synthesis of Complex Natural Products
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
(DHQD)2PHAL , the hydroquinidine 1,4-phthalazinediyl diether, stands as a cornerstone chiral ligand in modern asymmetric synthesis. Its most prominent application lies in the Sharpless Asymmetric Dihydroxylation (SAD) reaction, a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. These chiral diols are invaluable building blocks in the total synthesis of a vast array of structurally complex and biologically significant natural products. This document provides a detailed overview of the application of this compound in natural product synthesis, complete with specific examples, quantitative data, and detailed experimental protocols.
The this compound ligand is a key component of the commercially available reagent mixture AD-mix-β . This pre-packaged formulation, which also contains a catalytic amount of an osmium salt (K₂OsO₂(OH)₄), a stoichiometric reoxidant (K₃Fe(CN)₆), and a base (K₂CO₃), offers a convenient and reliable method for achieving high enantioselectivity in the dihydroxylation of a wide range of alkenes.
General Principles of this compound-Mediated Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation reaction proceeds via a catalytic cycle involving osmium tetroxide. The this compound ligand coordinates to the osmium center, creating a chiral environment that directs the facial selectivity of the dihydroxylation of the incoming alkene. The resulting osmate ester is then hydrolyzed to yield the chiral diol, and the reduced osmium species is reoxidized by the stoichiometric oxidant to regenerate the active catalyst. The mnemonic for predicting the stereochemical outcome of the dihydroxylation using AD-mix-β (this compound) is that the diol is delivered to the "top face" of the alkene when it is oriented with its largest substituents in the plane.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Applications in Total Synthesis of Natural Products
The strategic incorporation of a this compound-mediated asymmetric dihydroxylation step has been instrumental in the successful total syntheses of numerous complex natural products. Below are detailed examples with experimental protocols.
Total Synthesis of (-)-Zephyranthine
(-)-Zephyranthine is a lycorine-type alkaloid with promising biological activities. A key step in its enantioselective total synthesis by Zhao et al. involved a Sharpless asymmetric dihydroxylation to install two crucial stereocenters.[1]
Quantitative Data:
| Substrate | Product | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |
| Enol triflate intermediate | Diol intermediate | AD-mix-β | t-BuOH/H₂O | 0 | 12 | 67 | 7.2:1 |
Experimental Protocol:
To a solution of the enol triflate intermediate (1.0 equiv) in a mixture of t-BuOH and H₂O (1:1, 0.1 M) at 0 °C was added AD-mix-β (1.4 g per mmol of substrate). The resulting mixture was stirred vigorously at 0 °C for 12 hours. The reaction was then quenched by the addition of solid Na₂SO₃ and stirred for an additional 30 minutes. The mixture was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to afford the desired diol.[1]
Caption: Key dihydroxylation step in the synthesis of (-)-Zephyranthine.
Total Synthesis of (-)-Englerin A
(-)-Englerin A is a guaiane sesquiterpenoid that exhibits potent and selective cytotoxicity against renal cancer cell lines. In the total synthesis reported by Mou et al., a Sharpless asymmetric dihydroxylation was employed to construct a key diol intermediate.
Quantitative Data:
| Substrate | Product | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Silyl enol ether intermediate | Diol intermediate | K₂OsO₄, (DHQD)₂PHAL, MeSO₂NH₂ | t-BuOH/H₂O | 0 | 24 | 59 |
Experimental Protocol:
To a stirred solution of the silyl enol ether intermediate (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O (0.05 M) at 0 °C were added K₂OsO₂(OH)₄ (0.02 equiv), (DHQD)₂PHAL (0.04 equiv), and MeSO₂NH₂ (1.0 equiv). The reaction mixture was stirred at 0 °C for 24 hours. Solid Na₂SO₃ was then added, and the mixture was stirred for another 30 minutes. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by flash chromatography on silica gel to give the diol.
Caption: Dihydroxylation in the synthesis of (-)-Englerin A.
Total Synthesis of Goyazensolide
Goyazensolide is a sesquiterpene lactone with interesting biological properties. Its total synthesis by Carreira and coworkers featured a crucial Sharpless asymmetric dihydroxylation to set a key stereocenter.
Quantitative Data:
| Substrate | Product | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Alkene intermediate | Diol intermediate | AD-mix-β, MeSO₂NH₂ | t-BuOH/H₂O | 0 | 18 | 80 | >95 |
Experimental Protocol:
To a vigorously stirred mixture of AD-mix-β (1.4 g) and MeSO₂NH₂ (95 mg) in t-BuOH/H₂O (1:1, 10 mL) at 0 °C was added the alkene substrate (1.0 mmol). The reaction mixture was stirred at 0 °C for 18 hours. The reaction was quenched with Na₂SO₃ (1.5 g) and stirred for 1 hour. The mixture was extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers were dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel) to afford the desired diol.
General Protocol for Sharpless Asymmetric Dihydroxylation using AD-mix-β
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene substrate
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water
-
Methanesulfonamide (MeSO₂NH₂) (optional, but often improves reaction rate and enantioselectivity for certain alkenes)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of t-BuOH and water.
-
To this solvent mixture, add AD-mix-β (typically 1.4 g per 1 mmol of alkene).
-
If required, add methanesulfonamide (1.0 equiv based on the alkene).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Add the alkene substrate (1.0 equiv) to the cold, stirred mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by TLC. Reaction times can vary from a few hours to 48 hours.
-
Once the reaction is complete, quench by adding solid sodium sulfite (typically 1.5 g per 1.4 g of AD-mix-β).
-
Allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude diol by silica gel column chromatography.
Conclusion
The this compound ligand, particularly in the form of AD-mix-β, has proven to be an exceptionally reliable and versatile tool for the asymmetric dihydroxylation of alkenes. Its application has been critical in the total synthesis of numerous complex and medicinally important natural products, enabling the efficient and highly stereocontrolled installation of key chiral centers. The provided protocols offer a starting point for researchers looking to employ this powerful transformation in their own synthetic endeavors.
References
Chiral HPLC Analysis of Vicinal Diols from Asymmetric Dihydroxylation Reactions Using (DHQD)2PHAL
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the chiral High-Performance Liquid Chromatography (HPLC) analysis of vicinal diols, the products of Sharpless Asymmetric Dihydroxylation reactions utilizing the chiral ligand (DHQD)2PHAL, commonly available as part of the AD-mix-β formulation.[1] Enantiomeric separation and the determination of enantiomeric excess (% ee) are critical for evaluating the efficacy of this widely used synthetic methodology. This guide offers standardized protocols, recommended starting conditions for method development, and troubleshooting tips.
Introduction
The Sharpless Asymmetric Dihydroxylation, employing osmium tetroxide with the chiral ligand hydroquinidine 1,4-phthalazinediyl diether (this compound), is a cornerstone of modern organic synthesis for producing enantiomerically enriched vicinal diols from prochiral olefins.[1] The reliable and accurate determination of the enantiomeric purity of these diol products is paramount. Chiral HPLC is the most prevalent and powerful technique for this purpose, offering high resolution and sensitivity.[2][3]
This application note details the methodologies for the chiral HPLC analysis of these important synthetic intermediates, with a focus on practical experimental protocols and data presentation.
General Principles of Chiral HPLC for Diols
The separation of enantiomers by HPLC is achieved by creating a transient diastereomeric interaction between the analyte and a chiral stationary phase (CSP).[4] For vicinal diols, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective.[5][6] The choice of mobile phase, typically a mixture of a non-polar alkane and an alcohol modifier, plays a crucial role in achieving optimal separation.[5][7]
Experimental Protocols
Sample Preparation
-
Reaction Quench and Work-up: Following the completion of the this compound-catalyzed dihydroxylation reaction, quench the reaction with a suitable reagent (e.g., sodium sulfite).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane to isolate the diol product.
-
Purification (Optional but Recommended): Purify the crude product via flash column chromatography on silica gel to remove the chiral ligand and other non-volatile impurities that could interfere with the HPLC analysis.
-
Sample for HPLC: Prepare a stock solution of the purified diol in the HPLC mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.[5] Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Instrumentation and Columns
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based columns are the primary choice for the separation of diol enantiomers. Recommended columns include:
-
Chiralcel® OD-H
-
Chiralcel® OB-H
-
Chiralpak® AD-H
-
Chiralpak® AS-H
-
Method Development and Optimization
A systematic approach to method development is crucial for achieving baseline separation of the diol enantiomers.
Step 1: Initial Screening
Begin by screening a selection of polysaccharide-based CSPs with a standard normal phase mobile phase.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or 254 nm, depending on the chromophore of the analyte.
Step 2: Optimization
If the initial screening does not provide adequate separation, the following parameters can be adjusted:
-
Alcohol Modifier: Vary the percentage of the alcohol modifier (e.g., IPA or ethanol) in the mobile phase. Decreasing the alcohol content generally increases retention time and can improve resolution.
-
Choice of Alcohol: Switching between isopropanol and ethanol can significantly alter the selectivity of the separation.
-
Flow Rate: Reducing the flow rate can sometimes enhance resolution, although it will increase the analysis time.
-
Temperature: Varying the column temperature can impact the thermodynamics of the chiral recognition process and affect the separation.
Data Presentation and Analysis
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Example Data
The following tables summarize typical starting conditions and expected results for the chiral HPLC analysis of common diols produced via this compound-catalyzed reactions.
Table 1: Chiral HPLC Conditions for the Separation of Styrene Diol and its Derivatives [8]
| Analyte | Chiral Column | Mobile Phase (n-Hexane:IPA) | Flow Rate (mL/min) | Detection (nm) |
| 1-Phenyl-1,2-ethanediol | Chiralcel OB-H | 95:5 | 1.0 | 210 |
| 1-(4-Chlorophenyl)-1,2-ethanediol | Chiralcel OD-H | 95:5 | 1.0 | 210 |
| 1-(3-Chlorophenyl)-1,2-ethanediol | Chiralcel OB-H | 95:5 | 1.0 | 210 |
| 1-(2-Chlorophenyl)-1,2-ethanediol | Chiralcel OD-H | 95:5 | 1.0 | 210 |
Table 2: Illustrative Chiral HPLC Data for 1-Phenyl-1,2-ethanediol
| Enantiomer | Retention Time (min) | Peak Area | % Area |
| (R)-1-Phenyl-1,2-ethanediol | 12.5 | 150000 | 4.5 |
| (S)-1-Phenyl-1,2-ethanediol | 14.2 | 3150000 | 95.5 |
| % ee | 91.0% |
Visualizations
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Logical relationship of components in chiral analysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No separation | Incorrect column choice | Screen a different chiral stationary phase. |
| Inappropriate mobile phase | Vary the alcohol modifier and its percentage. | |
| Poor resolution | Mobile phase too strong | Decrease the percentage of the alcohol modifier. |
| Flow rate too high | Reduce the flow rate (e.g., to 0.8 mL/min). | |
| Peak tailing | Secondary interactions | Add a small amount of an acidic or basic modifier (e.g., 0.1% TFA or DEA), but check for column compatibility first. |
| Ghost peaks | Sample contamination | Ensure the sample is clean; use purified diols. |
| System contamination | Flush the HPLC system thoroughly. |
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. bgb-analytik.com [bgb-analytik.com]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantioselectivity in (DHQD)2PHAL Reactions
Welcome to the technical support center for Sharpless Asymmetric Dihydroxylation reactions utilizing the (DHQD)2PHAL ligand, commonly found in AD-mix-β. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low enantioselectivity in my Sharpless Asymmetric Dihydroxylation?
A1: Low enantiomeric excess (ee%) is often attributed to a competing secondary catalytic cycle that is not enantioselective.[1][2][3] This occurs when the osmate(VI) ester intermediate is re-oxidized to an osmium(VIII)-diol complex before it can dissociate from the chiral ligand. This achiral complex can then dihydroxylate the alkene, leading to a racemic product and reducing the overall ee%.[1][2]
Q2: What is AD-mix-β and what are its components?
A2: AD-mix-β is a commercially available reagent mixture that simplifies the setup of Sharpless Asymmetric Dihydroxylation reactions.[4] It contains the following components:
-
Potassium osmate (K₂OsO₂(OH)₄): The source of the osmium tetroxide catalyst.[4][5]
-
(DHQD)₂PHAL: The chiral ligand that directs the stereochemistry of the dihydroxylation.[4][5]
-
Potassium ferricyanide (K₃[Fe(CN)₆]): The stoichiometric co-oxidant that regenerates the osmium(VIII) catalyst.[4][5]
-
Potassium carbonate (K₂CO₃): A base that maintains an optimal pH for the reaction, which is generally slightly basic.[3][4][5]
Q3: How does temperature affect the enantioselectivity of the reaction?
A3: Generally, lower reaction temperatures lead to higher enantioselectivity. However, this can also significantly decrease the reaction rate. The optimal temperature is substrate-dependent and often requires empirical optimization. For many standard reactions, 0 °C is a good starting point.
Q4: Can the solvent system impact the enantioselectivity?
A4: Yes, the standard solvent system for Sharpless AD reactions is a 1:1 mixture of tert-butanol and water. This system is generally recommended for achieving high enantioselectivity. While other solvents have been explored, deviations can significantly affect the reaction's performance and may lead to lower ee%.
Q5: Are there specific classes of alkenes that are known to be problematic and give low ee%?
A5: Yes, certain classes of alkenes are known to be challenging substrates for Sharpless Asymmetric Dihydroxylation. These include cis-disubstituted alkenes, tetrasubstituted alkenes, and some short-chain aliphatic monosubstituted alkenes.[6] For example, cis-olefins represent a class of substrates for which achieving enantiomeric excesses greater than 90% has been particularly challenging.[7]
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee%)
Low enantioselectivity is a common challenge. The following troubleshooting steps can help to improve the stereochemical outcome of your reaction.
Root Cause Analysis and Solutions
| Potential Cause | Recommended Solution | Experimental Protocol |
| Secondary Catalytic Cycle Dominance | The non-enantioselective secondary cycle is often favored at high substrate concentrations. | Slow Addition of Alkene: Instead of adding the alkene all at once, add it slowly over a prolonged period (e.g., 4-6 hours) using a syringe pump. This maintains a low instantaneous concentration of the alkene, favoring the primary, more enantioselective pathway. |
| Insufficient Ligand Concentration | The chiral ligand may not be present in a sufficient concentration to ensure all the osmium catalyst is complexed, leading to a non-chiral dihydroxylation pathway. | Increase Ligand-to-Osmium Ratio: While AD-mix provides a pre-formulated ratio, for particularly challenging substrates, supplementing the reaction with additional (DHQD)₂PHAL ligand can suppress the secondary cycle. Start by increasing the molar ratio of ligand to osmium by 50-100%. |
| Sub-optimal Reaction Temperature | Higher temperatures can accelerate the reaction but often at the expense of enantioselectivity. | Lower the Reaction Temperature: If the reaction is being run at room temperature, try lowering it to 0 °C. If it is already at 0 °C, consider further cooling to -10 °C or -20 °C, being mindful of potential solvent freezing and significantly longer reaction times. |
| Incorrect pH | The pH of the reaction mixture can influence both the reaction rate and the enantioselectivity. | Ensure Proper Buffering: The potassium carbonate in the AD-mix is crucial. For some substrates, particularly terminal olefins, a higher pH can increase the enantiomeric excess.[4][7] If preparing a custom reaction mixture, ensure the pH is maintained in the optimal range (typically slightly basic). |
Data on Troubleshooting Efficacy
The following tables provide representative data on how adjusting reaction parameters can improve enantioselectivity.
Table 1: Effect of Temperature on Enantioselectivity
| Substrate | Temperature (°C) | ee% |
| trans-Stilbene | 25 | 97 |
| trans-Stilbene | 0 | >99 |
| 1-Decene | 25 | 92 |
| 1-Decene | 0 | 97 |
Table 2: Effect of Ligand Concentration on Enantioselectivity
| Substrate | Ligand:Osmium Ratio | ee% |
| Methyl trans-cinnamate | Standard AD-mix | 94 |
| Methyl trans-cinnamate | 2 x Ligand | 98 |
| α-Methylstyrene | Standard AD-mix | 88 |
| α-Methylstyrene | 2 x Ligand | 95 |
Experimental Protocols
Protocol 1: Standard Sharpless Asymmetric Dihydroxylation using AD-mix-β
This protocol is a general starting point for the dihydroxylation of 1 mmol of an alkene.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g) with a 1:1 mixture of tert-butanol and water (10 mL).
-
Dissolution: Stir the mixture at room temperature until all solids are dissolved and the solution becomes clear.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.
-
Substrate Addition: Add the alkene (1 mmol) to the cooled reaction mixture.
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can range from 6 to 24 hours.
-
Quenching: Once the reaction is complete, quench it by adding sodium sulfite (1.5 g) and stir for 30-60 minutes at room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Workup: Combine the organic layers, wash with 2N KOH (if methanesulfonamide was used as an additive), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash chromatography on silica gel.
Protocol 2: Slow Addition of Alkene for Improved Enantioselectivity
This protocol is recommended for substrates that are prone to giving low ee% due to the secondary catalytic cycle.
-
Reaction Setup: Prepare the AD-mix-β solution in tert-butanol and water as described in Protocol 1 and cool to 0 °C.
-
Prepare Alkene Solution: Dissolve the alkene (1 mmol) in a suitable solvent (e.g., tert-butanol, 2-3 mL).
-
Slow Addition: Using a syringe pump, add the alkene solution to the vigorously stirred reaction mixture over a period of 4-6 hours.
-
Reaction and Workup: After the addition is complete, continue to stir the reaction at 0 °C until completion, then follow the quenching, extraction, and purification steps outlined in Protocol 1.
Visualizing the Process
To better understand the factors influencing enantioselectivity, the following diagrams illustrate the key concepts.
References
- 1. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
Technical Support Center: Troubleshooting Poor Yields in Sharpless Dihydroxylation
Welcome to the technical support center for the Sharpless Asymmetric Dihydroxylation. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this powerful enantioselective transformation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am getting a low yield or no diol product in my Sharpless dihydroxylation reaction. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Sharpless dihydroxylation can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Troubleshooting Steps:
-
Reagent Quality: The quality of all reagents is critical for the success of the reaction.
-
Olefin: The starting alkene must be pure and free from any acidic impurities or contaminants that could poison the catalyst.
-
Co-oxidant: The stoichiometric co-oxidant, typically potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), must be of high purity. Older or improperly stored co-oxidants can be less effective. For instance, early protocols using hydrogen peroxide (H₂O₂) or sodium/potassium chlorate often resulted in lower yields.[1]
-
Osmium Tetroxide (OsO₄) or Potassium Osmate (K₂OsO₂(OH)₄): The osmium source is highly sensitive and should be handled with care. Ensure it has been stored correctly and has not decomposed.
-
Solvent: The typical solvent system is a 1:1 mixture of t-butanol and water. The purity of both is important.
-
-
Reaction Conditions: Suboptimal reaction conditions can significantly impact the yield.
-
pH: The Sharpless dihydroxylation is sensitive to pH and generally proceeds more rapidly under slightly basic conditions.[2] The AD-mix formulations contain potassium carbonate to maintain a stable, basic pH.[3] For certain substrates, such as electron-deficient olefins, a slightly acidic pH may accelerate the reaction.[4] Conversely, a higher pH can increase the rate of oxidation for internal olefins.[4]
-
Temperature: The reaction is typically run at 0 °C. Lowering the temperature can sometimes improve enantioselectivity but may decrease the reaction rate and potentially the yield if the reaction does not go to completion.[5] Conversely, for slow-reacting substrates, running the reaction at room temperature might be necessary to achieve a reasonable conversion.[1]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
-
Work-up Procedure: The product diol can be lost during the work-up, especially if it is highly polar and water-soluble.
-
Quenching: The reaction is typically quenched by adding a reducing agent like sodium sulfite (Na₂SO₃).[1]
-
Extraction: Polar diols can be difficult to extract from the aqueous phase. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are often necessary.[1] For very polar diols, continuous extraction may be required.
-
Issue 2: Poor Enantioselectivity
Question: My Sharpless dihydroxylation is working, but the enantiomeric excess (ee) of my diol is low. What could be the problem?
Answer:
Low enantioselectivity is often due to the operation of a secondary, non-enantioselective catalytic cycle.[4] This occurs when the osmate(VI) ester intermediate is oxidized back to an osmium(VIII)-diol complex before it dissociates from the chiral ligand. This complex can then dihydroxylate another alkene molecule without the chiral influence of the ligand.
Potential Causes & Troubleshooting Steps:
-
Ligand Concentration: An insufficient concentration of the chiral ligand relative to the osmium catalyst can lead to the formation of achiral osmium tetroxide species that participate in a non-asymmetric dihydroxylation.[5]
-
Solution: Increase the molar concentration of the chiral ligand. This helps to suppress the secondary catalytic pathway by ensuring the osmium catalyst remains complexed with the chiral auxiliary.[4]
-
-
Substrate Concentration: High concentrations of the olefin can favor the non-selective secondary pathway.[2]
-
Solution: Add the alkene substrate slowly to the reaction mixture. This maintains a low instantaneous concentration of the olefin, disfavoring the non-enantioselective second cycle.[5]
-
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity.[5]
-
Solution: Lowering the reaction temperature (e.g., to 0 °C or even lower for reactive substrates) can often improve the enantiomeric excess.[5]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data to aid in the optimization of your Sharpless dihydroxylation reaction.
| Parameter | General Recommendation | Effect on Yield | Effect on Enantioselectivity (ee) | Notes | Citation |
| Co-oxidant | K₃Fe(CN)₆ or NMO | High | Generally High | K₃Fe(CN)₆ is the standard co-oxidant in AD-mix formulations. NMO can also be effective. Older co-oxidants like H₂O₂ and NaClO₃ often give lower yields. | [5][6] |
| Ligand Conc. | 1-2 mol% (relative to olefin) | Can improve by minimizing side reactions | Increasing concentration generally increases ee | Crucial for suppressing the non-enantioselective secondary catalytic cycle. | [4][5] |
| Osmium Catalyst Conc. | 0.2-0.5 mol% (relative to olefin) | Generally sufficient for catalysis | - | Higher loadings may be needed for unreactive substrates. | [7] |
| Temperature | 0 °C to room temperature | Substrate-dependent | Lowering temperature often improves ee | Optimal temperature requires empirical optimization for each substrate. | [5] |
| pH | Slightly basic (buffered) | Can be significantly affected | Can be influenced for certain substrates | AD-mix contains a buffer. For electron-deficient olefins, slightly acidic pH might be beneficial. | [2][4] |
| Methanesulfonamide | 1 equivalent (for some substrates) | Can improve rate and yield | Can improve ee in some cases | Often used for 1,2-disubstituted, trisubstituted, or tetrasubstituted olefins to accelerate the hydrolysis of the osmate ester. | [1][4] |
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation using AD-mix
This protocol is a general guideline for the dihydroxylation of 1 mmol of an olefin.[1]
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, add the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g per 1 mmol of alkene).
-
Add a 1:1 mixture of t-butanol and water (5 mL each per 1 mmol of alkene).
-
Stir the mixture at room temperature until both phases are clear. The aqueous phase should be a light yellow-orange color.
-
If the substrate is a 1,2-disubstituted, trisubstituted, or tetrasubstituted olefin, add methanesulfonamide (CH₃SO₂NH₂; 95 mg, 1 equivalent).
-
Cool the reaction mixture to the desired temperature (typically 0 °C) in an ice bath.
-
-
Reaction:
-
Add the alkene (1 mmol) to the vigorously stirred reaction mixture.
-
Continue stirring at the chosen temperature and monitor the reaction progress by TLC or GC until the starting material is consumed (typically 6-24 hours).
-
-
Work-up:
-
Quench the reaction by adding solid sodium sulfite (Na₂SO₃, 1.5 g per 1 mmol of alkene) and stir for at least 30-60 minutes.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
If methanesulfonamide was used, wash the combined organic layers with 2N KOH.[1]
-
Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude diol product by flash column chromatography on silica gel if necessary.
-
Protocol for Purification of Solvents
-
t-Butanol: If not purchased anhydrous, t-butanol can be dried by refluxing over and distilling from calcium hydride (CaH₂).
-
Water: Deionized water is typically sufficient. For highly sensitive reactions, freshly distilled water can be used.
Visual Troubleshooting Guides
The following diagrams illustrate the logical relationships in troubleshooting poor yields and the workflow for a typical Sharpless dihydroxylation experiment.
Caption: Troubleshooting workflow for poor yields.
Caption: Experimental workflow for Sharpless dihydroxylation.
References
- 1. An efficient protocol for Sharpless-style racemic dihydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimization of (DHQD)2PHAL Catalysis
Welcome to the technical support center for the optimization of reaction conditions using (DHQD)2PHAL and other cinchona alkaloid-derived ligands in asymmetric synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily used?
This compound, or hydroquinidine 1,4-phthalazinediyl diether, is a chiral ligand used in asymmetric catalysis. Its most prominent application is in the Sharpless Asymmetric Dihydroxylation (AD) reaction, which converts prochiral alkenes into chiral vicinal diols with high enantioselectivity.[1][2] These chiral diols are valuable intermediates in the synthesis of natural products and pharmaceuticals.[2][3]
Q2: What are AD-mix-α and AD-mix-β?
AD-mix-α and AD-mix-β are commercially available, pre-packaged reagent mixtures for the Sharpless Asymmetric Dihydroxylation.[4][5] They simplify the experimental setup by providing the necessary components in optimized ratios.[4][5]
The choice between AD-mix-α and AD-mix-β determines the enantiomer of the diol produced.[4][5]
Q3: What is the role of each component in the AD-mix?
The AD-mix typically contains the following key components:
-
Osmium Catalyst (e.g., K₂OsO₂(OH)₄): The primary catalyst that reacts with the alkene.[6]
-
Chiral Ligand ((DHQD)₂PHAL or (DHQ)₂PHAL): Creates a chiral environment around the osmium catalyst, which directs the dihydroxylation to a specific face of the alkene, leading to enantioselectivity.[1][6]
-
Co-oxidant (e.g., K₃Fe(CN)₆ or NMO): Regenerates the active Os(VIII) species from the reduced Os(VI) state, allowing the use of catalytic amounts of the toxic and expensive osmium tetroxide.[1][4][5]
-
Buffer (e.g., K₂CO₃): Maintains a stable, slightly basic pH, as the reaction proceeds more rapidly under these conditions.[1]
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee%)
Low enantioselectivity is a common problem that can arise from several factors. Below are potential causes and their corresponding solutions.
| Potential Cause | Suggested Solution |
| High Olefin Concentration | A high concentration of the alkene can lead to a non-enantioselective background reaction where the osmium catalyst reacts without the chiral ligand.[1] To mitigate this, try slow addition of the olefin to the reaction mixture.[7] |
| Incorrect Ligand Choice | The choice of ligand dictates the facial selectivity of the dihydroxylation. Ensure you are using the correct AD-mix for the desired enantiomer.[4] |
| Second Catalytic Cycle Dominance | A competing, non-enantioselective catalytic cycle can occur.[6] To suppress this, consider increasing the molar concentration of the chiral ligand.[6][7] |
| Suboptimal Temperature | Lowering the reaction temperature can sometimes improve enantioselectivity, though it may decrease the reaction rate.[7] |
| Impure or Racemic Ligand | The enantiopurity of the product is directly dependent on the enantiopurity of the chiral ligand. Use a high-purity ligand.[4] |
Issue 2: Low or No Reaction Yield
If the reaction is not proceeding to completion or the yield of the desired diol is low, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution |
| Poor Substrate Reactivity | Electron-deficient alkenes and cis-disubstituted olefins are known to be poor substrates for the Sharpless AD reaction.[4] Consider increasing the reaction time or temperature, but monitor for side product formation.[4] |
| Suboptimal Temperature | While lower temperatures can improve enantioselectivity, they can also slow down the reaction rate. For Sharpless AD, reactions are often run at 0°C to room temperature. Consult specific protocols for your substrate.[4] |
| Incorrect Stoichiometry | Ensure the correct catalytic loading of osmium and the proper molar equivalents of the co-oxidant and ligand are used.[4] |
| Reagent Quality | Ensure all reagents, including the alkene, co-oxidant, and ligand, are pure and dry. If using a pre-packaged AD-mix, ensure it is from a reliable source and has been stored correctly.[4] |
| Insufficient Hydrolysis | The final step is the hydrolysis of the osmate ester intermediate. Ensure adequate hydrolysis time and conditions.[4] |
Issue 3: Catalyst Deactivation
Catalyst deactivation can lead to a decrease in reaction rate and overall yield.
| Potential Cause | Suggested Solution |
| Ligand Hydrolysis | The phthalazine-based ligands can be susceptible to hydrolysis under certain conditions. Ensure the reaction setup is free of excess water, unless it is part of the solvent system. |
| Formation of Inactive Osmium Species | Over time, the osmium catalyst can form inactive species. Ensure the co-oxidant is present in a sufficient amount to efficiently regenerate the active catalyst. |
| Byproduct Inhibition | In some cases, reaction byproducts can inhibit the catalyst.[8] If suspected, try to identify and remove the inhibitory species. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of key reaction parameters on the outcome of the this compound-catalyzed dihydroxylation.
Table 1: Effect of Catalyst Loading on Yield and Enantioselectivity
| Catalyst Loading (mol%) | Yield (%) | Enantioselectivity (ee%) |
| 2.0 | 53 | Decreased |
| 2.5 | - | - |
| 3.0 | Increased | 65 |
| >3.0 | Marginal Increase | No Improvement |
| Data synthesized from a study on a bimetallic titanium complex, providing a general trend for catalyst loading optimization.[9] |
Table 2: Influence of Solvent Ratio (THF/H₂O) on Enantiomeric Ratio (er)
| v-THF/v-H₂O Ratio | Enantiomeric Ratio (S:R) for Styrene |
| 1.5:1 | 78:22 |
| 1:1 | 86:14 |
| 1:3 to 1:6 | 91:9 |
| Data from a study on aggregation-induced asymmetric catalysis, showing that increasing the water fraction can enhance enantioselectivity.[10] |
Table 3: General Impact of Key Parameters
| Parameter | Effect on Enantioselectivity (ee%) | Effect on Yield | Effect on Reaction Rate | Notes |
| Ligand Concentration | Increasing concentration generally increases ee.[7] | Can improve yield by minimizing side reactions.[7] | May have a minor effect. | Crucial for suppressing the non-enantioselective secondary catalytic cycle.[7] |
| Temperature | Lowering temperature often improves ee.[7] | Can decrease yield if the reaction does not go to completion.[7] | Lower temperature decreases the rate. | The optimal temperature is substrate-dependent and requires empirical optimization.[7] |
| Alkene Concentration | High concentration can decrease ee.[1] | - | - | Slow addition of the alkene is recommended.[7] |
Experimental Protocols
General Procedure for Asymmetric Dihydroxylation using AD-mix-β:
-
Preparation: In a flask equipped with a stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 g of AD-mix-β).[11]
-
Cooling: Cool the mixture to 0°C in an ice bath.[4]
-
Substrate Addition: Add the alkene (1 equivalent) to the stirred mixture.[4] For substrates prone to giving low enantioselectivity, consider slow addition.[7]
-
Reaction Monitoring: Seal the flask and stir vigorously at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.[4]
-
Workup: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature. Stir for an additional hour.[4]
-
Extraction: Add ethyl acetate to the flask and transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. If the layers are difficult to separate, adding brine can help.[4]
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diol can be further purified by column chromatography if necessary.
Visualizations
Caption: A typical experimental workflow for the Sharpless Asymmetric Dihydroxylation.
Caption: A decision-making workflow for troubleshooting low enantioselectivity.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | MDPI [mdpi.com]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Aggregation-Induced Catalysis: Asymmetric Catalysis with Chiral Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Regeneration and Recycling of Osmium Catalysts with (DHQD)2PHAL
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of osmium catalysts, particularly those utilizing the hydroquinidine 1,4-phthalazinediyl diether ((DHQD)2PHAL) ligand. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to address common challenges encountered during the experimental workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the regeneration and recycling of your osmium catalyst.
| Issue | Question | Possible Causes | Troubleshooting Steps |
| Low Catalyst Recovery | Why am I recovering a low amount of my osmium catalyst after the reaction? | - Incomplete precipitation or extraction: The catalyst may not have fully precipitated out of the solution or been completely extracted. - Adsorption to glassware: The catalyst can adhere to the surfaces of the reaction vessel and filtration apparatus. - Leaching of osmium: Some osmium may be lost to the aqueous or organic phases during workup.[1][2] | - Optimize precipitation/extraction conditions: Adjust the solvent system, temperature, or pH to maximize catalyst recovery. - Thoroughly wash glassware: Rinse all glassware used in the reaction and workup with a suitable solvent to recover any adsorbed catalyst. - Analyze waste streams: Check the osmium content in the aqueous and organic layers to quantify any leaching.[3] Consider using immobilization techniques like encapsulation or support on resins to minimize leaching.[4][5][6] |
| Decreased Catalytic Activity | My recycled catalyst is showing significantly lower activity and/or enantioselectivity. What could be the reason? | - Catalyst poisoning: Impurities from the substrate, reagents, or solvents can deactivate the osmium center.[7] - Ligand degradation: The this compound ligand may degrade under the reaction or workup conditions. - Incomplete regeneration of Os(VIII): The co-oxidant may not be effectively reoxidizing the osmium to its active catalytic state. - Formation of inactive osmium species: Prolonged reaction times or improper workup can lead to the formation of inactive osmium complexes. | - Purify all reagents and solvents: Ensure all materials used in the reaction are of high purity. - Protect the ligand: Minimize exposure of the ligand to harsh conditions (e.g., strong acids/bases, high temperatures). - Ensure fresh co-oxidant: Use a fresh batch of the co-oxidant (e.g., NMO, K3Fe(CN)6) in the correct stoichiometric amount.[7] - Optimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent catalyst deactivation.[8] |
| Inconsistent Results | Why am I observing batch-to-batch variability in the performance of my recycled catalyst? | - Inconsistent catalyst handling: Variations in the drying, storage, or weighing of the recycled catalyst can affect its performance. - Changes in reagent quality: The purity of substrates, solvents, and co-oxidants can vary between batches.[8] - Fluctuations in reaction conditions: Minor changes in temperature, pH, or stirring rate can impact the reaction outcome.[8] | - Standardize catalyst handling procedures: Develop and follow a strict protocol for handling the recycled catalyst. - Qualify new batches of reagents: Test new batches of reagents on a small scale before use in a larger reaction. - Maintain tight control over reaction parameters: Use precise temperature control and ensure consistent mixing throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of recycling osmium catalysts?
A1: The primary advantages of recycling osmium catalysts are cost reduction and waste minimization.[1][9] Osmium is a precious and toxic metal, making its recovery and reuse economically and environmentally beneficial.[1]
Q2: How does the this compound ligand affect the recycling process?
A2: The this compound ligand is a chiral ligand crucial for achieving high enantioselectivity in asymmetric dihydroxylation reactions.[7][10] While essential for the reaction, its stability during the recycling process is critical. The recovery method should be mild enough to prevent its degradation, ensuring the recycled catalyst maintains high enantioselectivity.
Q3: What are the most common methods for recycling osmium catalysts?
A3: Common methods include precipitation of the catalyst followed by filtration or centrifugation, extraction into an ionic liquid phase from which the product is separated, or immobilization of the catalyst on a solid support (e.g., polymers, silica, magnetic nanoparticles) for easy recovery.[1][2][3]
Q4: How can I determine the purity and concentration of my recycled osmium catalyst?
A4: The osmium content of the recycled catalyst can be determined by techniques such as Inductively Coupled Plasma (ICP) analysis.[3] The integrity of the this compound ligand can be assessed using spectroscopic methods like NMR or HPLC.
Q5: What is the typical number of times an osmium catalyst with this compound can be recycled?
A5: The reusability of the catalyst depends heavily on the specific recycling method and the reaction conditions. With effective immobilization techniques, such as using macroporous resins or magnetic nanoparticles, the catalyst can often be reused multiple times (e.g., up to five times or more) with minimal loss in activity and enantioselectivity.[2]
Quantitative Data Summary
The following table summarizes key performance data for recycled osmium catalysts from various studies.
| Catalyst System | Support/Method | Substrate | Recycle Count | Yield (%) | Enantiomeric Excess (ee, %) | Osmium Leaching |
| K2OsO2(OH)4 / this compound | Ionic Liquid ([C4mim]NTf2) | 1-Hexene | 1-5 | 99 -> 95 | 92 -> 90 | Not specified |
| OsO4 / (DHQ)2PHAL | Macroporous Resin (VinylAmm-Os) | Styrene | 1-3 | 93 -> 90 | 95 -> 94 | Low |
| OsO4 / this compound | Microencapsulated in Polysulfone | Various Olefins | Up to 5 | Excellent | Good | Not specified |
| Os-diolate esters | Magnetic Nanoparticles | Various Alkenes | Up to 5 | High (up to 98%) | Not applicable (for dihydroxylation) | 1.8 - 2.4% |
Experimental Protocols
Protocol 1: Catalyst Recycling using Ionic Liquids
This protocol is adapted from a procedure for the asymmetric dihydroxylation of olefins in ionic liquids, allowing for the reuse of the catalytic system.[3]
Materials:
-
Reacted mixture containing the osmium catalyst, this compound, and ionic liquid (e.g., [C4mim]NTf2)
-
Diethyl ether (or another suitable organic solvent for product extraction)
-
Anhydrous magnesium sulfate (MgSO4)
-
Fresh substrate
-
Fresh co-oxidant (e.g., N-methylmorpholine N-oxide, NMO)
Procedure:
-
Product Extraction: After the initial reaction is complete, extract the product from the ionic liquid phase using diethyl ether (e.g., 1 x 10 mL).
-
Drying and Purification of Product: Dry the ethereal layer containing the product over anhydrous MgSO4, filter, and evaporate the solvent in vacuo. Purify the product by flash chromatography if necessary.
-
Recycling the Catalytic Phase: The ionic liquid phase containing the osmium catalyst and this compound is now ready for reuse.
-
Subsequent Reaction: To the recycled ionic liquid phase, add a new portion of the substrate and the co-oxidant (e.g., NMO).
-
Reaction Execution: Stir the mixture at room temperature for the required reaction time (e.g., 24 hours).
-
Repeat: Repeat steps 1-5 for subsequent catalytic cycles. If a decrease in activity is observed, a fresh portion of the catalyst and ligand can be added.
Protocol 2: Recovery of Immobilized Catalyst on a Macroporous Resin
This protocol describes the general steps for using and recovering an osmium catalyst immobilized on a macroporous resin.
Materials:
-
Immobilized osmium catalyst on a macroporous resin
-
Substrate
-
This compound ligand
-
Co-oxidant and other reaction reagents
-
Solvent
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge the immobilized osmium catalyst, the this compound ligand, the co-oxidant, and the solvent.
-
Reaction Execution: Add the substrate to the mixture and stir under the desired reaction conditions (e.g., temperature, time).
-
Catalyst Recovery: Upon completion of the reaction, recover the immobilized catalyst by simple filtration.
-
Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed product or impurities.
-
Drying: Dry the catalyst under vacuum.
-
Reuse: The dried catalyst is ready to be used in a subsequent reaction.
Visualizations
Caption: Workflow for osmium catalyst recycling using an ionic liquid medium.
Caption: Workflow for the recovery and reuse of an immobilized osmium catalyst.
References
- 1. books.lucp.net [books.lucp.net]
- 2. Magnetically Recoverable Osmium Catalysts with Osmium-Diolate Esters for Dihydroxylation of Olefins [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. Markedly enhanced recyclability of osmium catalyst in asymmetric dihydroxylation reactions by using macroporous resins bearing both residual vinyl groups and quaternary ammonium moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Markedly enhanced recyclability of osmium catalyst in asymmetric dihydroxylation reactions by using macroporous resins bearing both residual vinyl groups and quaternary ammonium moieties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
Impact of substrate purity on (DHQD)2PHAL reaction outcome
Welcome to the technical support center for Sharpless Asymmetric Dihydroxylation reactions utilizing the (DHQD)2PHAL ligand. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of substrate purity on reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, with a focus on problems arising from substrate impurities.
| Issue | Potential Cause | Recommended Action |
| Low or No Reaction Conversion | Substrate contains peroxide impurities. Peroxides can react with and deactivate the osmium tetroxide catalyst.[1][2][3][4][5][6] | 1. Test for Peroxides: Use peroxide test strips or other quantitative methods to check for the presence of peroxides in your substrate and solvent. 2. Purification: If peroxides are detected, purify the substrate by passing it through a column of activated alumina or by treatment with a ferrous sulfate solution.[7][8][9][10] |
| Substrate contains aldehyde or ketone impurities. These carbonyl compounds can potentially coordinate to the metal catalyst or react under the basic reaction conditions, leading to side products and catalyst inhibition. | 1. Analyze for Carbonyl Impurities: Use techniques like NMR or GC-MS to detect the presence of aldehydes or ketones. 2. Purification: Remove aldehyde and reactive ketone impurities by performing a bisulfite extraction.[11][12][13][14] | |
| Low Enantiomeric Excess (ee) | Presence of a competing non-asymmetric dihydroxylation pathway. Certain impurities can promote a secondary, non-enantioselective reaction cycle, reducing the overall ee.[15] | 1. Ensure High Substrate Purity: Rigorously purify the substrate to remove any potential interfering species. 2. Optimize Ligand Concentration: A higher molar concentration of the this compound ligand can help suppress the secondary catalytic cycle.[15] |
| Incorrect pH of the reaction mixture. The pH can influence the rate and enantioselectivity of the reaction.[6][15] | 1. Use Buffered System: Employ the standard AD-mix formulation which contains potassium carbonate to maintain a stable, slightly basic pH.[6][16] 2. Acidic Additives for Electron-Deficient Olefins: For electron-deficient substrates, the addition of citric acid to slightly acidify the medium can accelerate the reaction.[6][15] | |
| Inconsistent Results Batch-to-Batch | Variable substrate purity. The presence and concentration of impurities can differ between batches of the starting material. | 1. Standardize Substrate Purification: Implement a consistent purification protocol for your olefin substrate before each reaction. 2. Characterize Each Batch: Analyze the purity of each new batch of substrate using appropriate analytical techniques (e.g., qNMR, GC-MS) to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: How pure does my olefin substrate need to be for the Sharpless Asymmetric Dihydroxylation?
A1: While there is no universally defined minimum purity, for optimal results in terms of both yield and enantioselectivity, it is highly recommended to use substrates with a purity of 98% or higher. The absence of specific interfering impurities, such as peroxides and reactive carbonyls, is more critical than the absolute purity value.
Q2: What are the most common impurities in olefin substrates that can affect the reaction?
A2: The most common and detrimental impurities include:
-
Peroxides: Often formed during storage of the olefin, especially if exposed to air and light. Peroxides can deactivate the osmium catalyst.[1][2][3][4][5][6]
-
Aldehydes and Ketones: These can be residual starting materials or byproducts from the synthesis of the olefin. They may interfere with the catalyst.
-
Residual Solvents and Starting Materials: From the synthesis of the olefin substrate.
-
Water: While the reaction is performed in a biphasic t-butanol/water system, excess water in the substrate can alter the optimal solvent ratio.
Q3: Can I use technical grade solvents for the reaction?
A3: It is strongly advised to use high-purity, anhydrous solvents. Technical grade solvents may contain impurities, such as peroxides in ethers or aldehydes in alcohols, which can negatively impact the reaction.
Q4: My reaction is slow or stalls. Could this be related to substrate purity?
A4: Yes. While slow reaction rates can be due to the inherent reactivity of the substrate (e.g., electron-deficient olefins), the presence of catalyst-inhibiting impurities in the substrate or solvent is a common cause.[6][15]
Q5: I observe a drop in enantiomeric excess (ee) with a new batch of substrate. What should I do?
A5: This is a strong indication of a change in substrate purity. You should:
-
Re-analyze the purity of the new batch, specifically looking for the presence of peroxides and carbonyl compounds.
-
Repurify the new batch of substrate using the recommended protocols.
-
Compare the results with a control reaction using a previously successful batch of substrate if available.
Data on Impurity Impact
While direct quantitative data correlating specific impurity concentrations to changes in yield and enantiomeric excess in this compound-mediated reactions is not extensively available in public literature, the following table provides a qualitative summary based on established chemical principles and troubleshooting observations.
| Impurity Type | Purity Level of Substrate | Expected Impact on Yield | Expected Impact on Enantiomeric Excess (ee) |
| Peroxides | > 99% | High | High |
| 95-99% (with trace peroxides) | Moderate to Low | Moderate to Low | |
| < 95% (with significant peroxides) | Very Low to No Reaction | Not Applicable | |
| Aldehydes/Ketones | > 99% | High | High |
| 95-99% (with trace carbonyls) | High to Moderate | High to Moderate | |
| < 95% (with significant carbonyls) | Moderate to Low | Moderate to Low | |
| Other Organic Impurities | > 99% | High | High |
| 95-99% | Generally High | Generally High (unless impurity is a competing substrate) | |
| < 95% | Dependent on impurity nature | Dependent on impurity nature |
Experimental Protocols
Protocol 1: Purification of Olefin Substrates from Peroxides
This protocol is for the removal of peroxide impurities from an olefin substrate.
Method A: Activated Alumina Column Chromatography
-
Prepare the Column: Pack a glass column with activated alumina. The amount of alumina should be roughly 20-50 times the weight of the substrate.
-
Apply the Substrate: Dissolve the olefin in a minimal amount of a non-polar solvent (e.g., hexanes) and load it onto the column.
-
Elute: Elute the column with the same non-polar solvent.
-
Collect Fractions: Collect the fractions containing the purified olefin.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Confirm Purity: Test the purified substrate for the absence of peroxides before use.
Method B: Ferrous Sulfate Wash
-
Prepare Ferrous Sulfate Solution: Prepare a solution of 60 g of ferrous sulfate (FeSO₄) and 6 mL of concentrated sulfuric acid in 110 mL of water.
-
Extraction: In a separatory funnel, wash the olefin substrate with the ferrous sulfate solution.
-
Separate Layers: Separate the organic layer.
-
Wash with Water: Wash the organic layer with deionized water to remove any residual acid.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Solvent Removal: Filter off the drying agent and remove any solvent under reduced pressure.
-
Confirm Purity: Test the purified substrate for the absence of peroxides.
Protocol 2: Purification of Olefin Substrates from Aldehydes
This protocol utilizes a bisulfite wash to remove aldehyde impurities.[11][12][13][14]
-
Dissolve Substrate: Dissolve the olefin substrate in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Prepare Bisulfite Solution: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Extraction: In a separatory funnel, wash the organic solution of the substrate with the saturated sodium bisulfite solution. Shake vigorously for several minutes.
-
Separate Layers: Separate the organic layer. The bisulfite adduct of the aldehyde will be in the aqueous layer.
-
Wash with Water and Brine: Wash the organic layer sequentially with deionized water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Filtration and Solvent Removal: Filter and concentrate the organic layer under reduced pressure to obtain the purified olefin.
-
Confirm Purity: Analyze the purified substrate by NMR or GC to confirm the absence of aldehyde signals.
Protocol 3: Sharpless Asymmetric Dihydroxylation using AD-mix-β
This is a general procedure for the dihydroxylation of 1 mmol of an olefin.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g) to a 1:1 mixture of tert-butanol and water (5 mL each).
-
Stirring: Stir the mixture vigorously at room temperature until all solids are dissolved and two clear phases are formed. The lower aqueous phase should be orange-yellow.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the purified olefin (1 mmol) to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 6-24 hours), add solid sodium sulfite (1.5 g) and stir for one hour, allowing the mixture to warm to room temperature.
-
Extraction: Add ethyl acetate (10 mL) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the diol from the ligand.
Protocol 4: Determination of Enantiomeric Excess (ee) by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the purified diol in a suitable solvent (e.g., a mixture of hexane and isopropanol).
-
Column Selection: Choose a chiral stationary phase column known to be effective for the separation of diol enantiomers (e.g., Chiralcel OD-H, AD-H).
-
Method Development: Develop a suitable mobile phase (e.g., an isocratic mixture of hexane and isopropanol) and flow rate to achieve baseline separation of the two enantiomers.
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Calculation of ee: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Visualizations
Caption: Experimental workflow for the this compound reaction.
References
- 1. Oxidative functionalization of C–H compounds induced by the extremely efficient osmium catalysts (a review) - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. shulpin.narod.ru [shulpin.narod.ru]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. uwyo.edu [uwyo.edu]
- 10. my.alfred.edu [my.alfred.edu]
- 11. lookchem.com [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Workup [chem.rochester.edu]
- 15. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 16. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
Enhancing diastereoselectivity in (DHQD)2PHAL-mediated reactions
Welcome to the Technical Support Center for (DHQD)2PHAL-Mediated Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for enhancing diastereoselectivity and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily used?
A1: this compound, or hydroquinidine 1,4-phthalazinediyl diether, is a chiral ligand derived from the cinchona alkaloid dihydroquinidine.[1][2] It is most famously used as a component in the Sharpless Asymmetric Dihydroxylation (AD) reaction to produce enantiomerically enriched vicinal diols from olefins.[2][3][4] The commercially available reagent mixture, AD-mix-β, contains this compound along with an osmium catalyst source (K₂OsO₂(OH)₄), a reoxidant (K₃Fe(CN)₆), and a base (K₂CO₃).[4][5][6][7]
Q2: What is the difference between AD-mix-α and AD-mix-β?
A2: The key difference lies in the chiral ligand. AD-mix-β contains the this compound ligand, while AD-mix-α contains its pseudo-enantiomer, (DHQ)2PHAL, which is derived from dihydroquinine.[4][6][8] This results in opposite stereochemical outcomes. For a given prochiral alkene, AD-mix-β typically delivers the diol from the top face (β-face), while AD-mix-α delivers it from the bottom face (α-face), according to the Sharpless mnemonic.[2]
Q3: How does the this compound ligand induce stereoselectivity?
A3: The chiral ligand coordinates to the osmium tetroxide catalyst, creating a chiral binding pocket.[7] The steric and electronic properties of this pocket favor the approach of the olefin from a specific face, leading to high stereoselectivity.[2] The phthalazine linker and the aromatic components of the ligand are believed to contribute to the stability of the transition state through π-π stacking interactions, which enhances both reactivity and selectivity.[7][9]
Q4: Can additives improve the reaction's performance?
A4: Yes, certain additives can be beneficial. Methanesulfonamide (MsNH₂) is frequently used to accelerate the hydrolysis of the intermediate osmate ester, which is often the rate-limiting step, especially for internal or electron-deficient olefins.[4][9] This acceleration of the catalytic cycle can improve both the reaction rate and the enantioselectivity by preventing a competing, non-selective background reaction.[4]
Q5: What is the typical solvent system for these reactions?
A5: The standard solvent system for Sharpless Asymmetric Dihydroxylation is a 1:1 mixture of tert-butanol and water.[7] This biphasic system is crucial for the catalytic cycle, particularly for the regeneration of the osmium catalyst by the water-soluble reoxidant, potassium ferricyanide.[9] However, modifying the solvent system can sometimes enhance selectivity.[1][10]
Troubleshooting Guide: Enhancing Diastereoselectivity
This guide addresses common problems encountered during this compound-mediated reactions, with a focus on improving diastereomeric and enantiomeric ratios.
Problem 1: Low Diastereoselectivity or Enantioselectivity
| Possible Cause | Recommended Solution |
| Incorrect Reaction Temperature | Most standard AD reactions proceed with high selectivity at 0 °C or room temperature.[1] For less reactive substrates or to enhance selectivity, lowering the temperature (e.g., to -20 °C or even -78 °C) can be highly effective, although this may significantly increase reaction time.[11] Conversely, some transformations show an abnormal temperature effect where higher temperatures improve selectivity.[12] |
| Sub-optimal Solvent System | The standard t-BuOH/H₂O system is generally effective. However, altering the solvent ratio or using alternative co-solvents can impact ligand aggregation and concentration, thereby affecting selectivity.[1][10] For example, using tert-butylmethylether instead of tert-butanol has been shown to increase enantioselectivity by increasing the concentration of the chiral ligand in the organic phase.[1] |
| Slow Hydrolysis of Osmate Ester (Second Cycle Problem) | A slow hydrolysis step can lead to a "second cycle" where the osmium-glycolate complex itself acts as an oxidant, leading to a product with lower enantiopurity.[3][7][9] Solution: Add methanesulfonamide (MsNH₂) (1 equiv.) to the reaction mixture. This additive acts as a general acid catalyst, accelerating the hydrolysis step and suppressing the non-selective second cycle.[4][9] |
| High Substrate Concentration | If the olefin concentration is too high, it may react with the osmium catalyst in the absence of the chiral ligand, reducing the overall enantioselectivity.[3] Solution: Ensure the reaction is not overly concentrated. The standard protocol typically uses about 1 mmol of olefin per 1.4 g of AD-mix in 10 mL of solvent.[13] |
| Mismatched Chiral Substrate and Ligand | When using a chiral olefin, one enantiomer of the ligand may be a "matched pair" with the substrate's existing stereocenter(s), leading to high diastereoselectivity, while the pseudo-enantiomeric ligand may be a "mismatched pair," resulting in poor selectivity.[14] Solution: If low diastereoselectivity is observed with AD-mix-β, screen the reaction with AD-mix-α. One of the two should provide significantly better results. |
Problem 2: Low or No Reaction Conversion
| Possible Cause | Recommended Solution |
| Poor Substrate Reactivity | Electron-deficient olefins (e.g., α,β-unsaturated esters) or sterically hindered olefins react more slowly.[4] Solution 1: Increase the reaction temperature. Solution 2: Use "Super-AD-mix" formulations, which contain a higher loading of the chiral ligand to boost reactivity.[9] Solution 3: Ensure the pH is slightly basic, as the reaction proceeds more rapidly under these conditions.[3] |
| Decomposition of Reagents | The osmium catalyst or the reoxidant may have degraded. AD-mix reagents should be stored in a cool, dry place. |
| Inadequate Stirring | The reaction is biphasic, and vigorous stirring is required to ensure efficient mass transfer between the organic and aqueous phases. |
Problem 3: Difficulty with Product Isolation/Purification
| Possible Cause | Recommended Solution |
| Emulsion Formation During Workup | The presence of base and salts can sometimes lead to emulsions during the extraction process. |
| Co-elution of Product with Ligand | The chiral ligand or its byproducts may have similar polarity to the desired diol product, complicating chromatographic purification. Solution: After quenching, consider adding an acid to protonate the amine-based ligand, allowing it to be removed with an aqueous wash. Alternatively, use a different stationary phase or solvent system for chromatography. |
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the stereoselectivity of this compound-mediated dihydroxylation reactions.
Table 1: Effect of Co-Solvent on Enantioselectivity of α-Methylstyrene Dihydroxylation
| Co-Solvent | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| tert-Butanol | 5 | - | 91 |
| tert-Butylmethylether | 1 | 99 | 89 |
Data sourced from a study on developments in osmium-catalyzed dihydroxylation, highlighting how solvent choice can influence catalyst efficiency and selectivity.[1]
Table 2: Effect of Ligand and Substrate Structure on Selectivity
| Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| Stilbene | This compound | 94 | 98 | N/A |
| 1-Phenylcyclohexene | This compound | 96 | 98 | N/A |
| A Chiral Allylic Ether | This compound | 77 | N/A | 10:1 |
| A Chiral Intermediate | This compound | 81 | N/A | 90:10 |
Data compiled from various syntheses of natural products, demonstrating the high selectivity achievable with the this compound ligand across different substrate classes.[8][15]
Experimental Protocols & Visualizations
Standard Protocol for Asymmetric Dihydroxylation
This protocol is a general guideline for the dihydroxylation of 1 mmol of an olefin using the commercially available AD-mix-β.
Materials:
-
AD-mix-β (1.4 g)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Olefin substrate (1 mmol)
-
Methanesulfonamide (MsNH₂) (79 mg, 1 mmol) - optional, but recommended for non-terminal alkenes
-
Sodium sulfite (Na₂SO₃) (1.5 g)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g) and the t-BuOH/H₂O (1:1, 10 mL) solvent mixture.
-
Stir the mixture vigorously at room temperature until both phases are clear and a pale green/yellow color is observed.
-
Cool the mixture to 0 °C in an ice bath.
-
If using, add methanesulfonamide at this stage.
-
Add the olefin substrate (1 mmol) to the stirring mixture.
-
Seal the flask and continue to stir vigorously at 0 °C. The reaction progress can be monitored by TLC. Reactions are typically complete within 6-24 hours.
-
Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g) and stir for an additional hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with 2M HCl (to remove the ligand if necessary), followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude diol product by flash column chromatography.
Diagrams: Workflows and Logic
Caption: General experimental workflow for a Sharpless Asymmetric Dihydroxylation reaction.
Caption: Decision tree for troubleshooting low diastereoselectivity in AD reactions.
Caption: Simplified catalytic cycle for the Sharpless Asymmetric Dihydroxylation.
References
- 1. scispace.com [scispace.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Aggregation-Induced Catalysis: Asymmetric Catalysis with Chiral Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. york.ac.uk [york.ac.uk]
- 15. books.lucp.net [books.lucp.net]
Improving reaction kinetics of (DHQD)2PHAL-catalyzed hydroxylations
Technical Support Center: (DHQD)2PHAL-Catalyzed Hydroxylations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the (DHQD)₂PHAL-catalyzed asymmetric hydroxylation (Sharpless Asymmetric Dihydroxylation) to improve reaction kinetics and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the (DHQD)₂PHAL-catalyzed hydroxylation reaction?
The (DHQD)₂PHAL-catalyzed hydroxylation, a variant of the Sharpless Asymmetric Dihydroxylation, is an enantioselective process that converts prochiral alkenes into vicinal diols (1,2-diols) with a high degree of stereocontrol.[1][2] The reaction employs a catalytic amount of osmium tetroxide in the presence of the chiral ligand (DHQD)₂PHAL, which is a derivative of the cinchona alkaloid dihydroquinidine.[3][4] This specific ligand directs the hydroxylation to a particular face of the alkene, yielding a specific enantiomer of the diol.[4]
Q2: What is "AD-mix-β" and what is the function of each component?
AD-mix-β is a commercially available, pre-packaged mixture of reagents designed for the Sharpless Asymmetric Dihydroxylation, containing (DHQD)₂PHAL as the chiral ligand.[5][6] The typical components and their roles are:
-
Potassium Os mate (K₂OsO₂(OH)₄): A stable and non-volatile source of the osmium catalyst.[5][7]
-
(DHQD)₂PHAL: The chiral ligand that complexes with the osmium catalyst, creating a chiral environment and accelerating the reaction to ensure high enantioselectivity.[4][8]
-
Potassium Ferricyanide (K₃[Fe(CN)₆]): The stoichiometric co-oxidant that regenerates the active Os(VIII) catalyst from the reduced Os(VI) species formed after the diol is released, allowing the osmium to be used in catalytic amounts.[5][9]
-
Potassium Carbonate (K₂CO₃): A base used to maintain a slightly alkaline pH, as the reaction generally proceeds faster under these conditions.[7][8]
Q3: What is the purpose of adding methanesulfonamide (MeSO₂NH₂) to the reaction?
Methanesulfonamide is often added as an accelerator. Its primary role is to facilitate the hydrolysis of the osmate ester intermediate, which is a key step in the catalytic cycle to release the diol product.[5] This acceleration can be particularly beneficial for more challenging or sterically hindered substrates and can lead to improved reaction rates and overall efficiency.[8]
Q4: How does the choice between (DHQD)₂PHAL and (DHQ)₂PHAL affect the product?
(DHQD)₂PHAL and (DHQ)₂PHAL are considered pseudo-enantiomers. They provide access to opposite enantiomers of the diol product from the same alkene substrate.[8]
-
AD-mix-β , containing (DHQD)₂PHAL , typically delivers the two hydroxyl groups to the "top face" of the alkene when drawn in a standard orientation.[7][10]
-
AD-mix-α , containing (DHQ)₂PHAL , delivers the hydroxyl groups to the "bottom face".[6][10]
Q5: What is the general substrate scope for this reaction?
The Sharpless Asymmetric Dihydroxylation is highly reliable for a wide variety of alkene substitution patterns.[5] Generally, the reaction is faster and more selective with electron-rich alkenes.[5] Trans-disubstituted alkenes tend to exhibit higher enantioselectivity compared to their cis-isomers.[11] While the reaction is broadly applicable, extremely electron-deficient or sterically hindered alkenes may react slowly or require modified conditions.
Troubleshooting Guide
Problem: Low or No Reaction Conversion
Q: My reaction is very slow or has stalled. What are the potential causes and solutions? A: Sluggish kinetics can be attributed to several factors:
-
Improper pH: The reaction rate is highly dependent on pH and proceeds most rapidly under slightly basic conditions.[8] Ensure that the potassium carbonate is fresh and has been adequately dissolved. For certain electron-deficient olefins, a slightly acidic pH might be required to enhance the rate.[5]
-
Co-oxidant Degradation: The co-oxidant, potassium ferricyanide, can degrade over time. Using a freshly opened or properly stored container is recommended.
-
Low Temperature: While low temperatures (e.g., 0 °C) are crucial for enantioselectivity, excessively low temperatures can significantly slow down the reaction rate for less reactive substrates. A slight increase in temperature may be necessary, though this could compromise the enantiomeric excess (ee).
-
Poor Mixing: The standard reaction is a two-phase system (t-butanol/water). Vigorous stirring is essential to ensure adequate mass transport between the organic and aqueous phases for the catalytic cycle to function efficiently.
Problem: Low Enantioselectivity (ee)
Q: The diol product has a low enantiomeric excess. How can I improve stereocontrol? A: A decrease in enantioselectivity often points to a competing non-selective reaction pathway:
-
High Olefin Concentration: If the concentration of the alkene is too high, a background dihydroxylation reaction can occur with an un-complexed osmium species.[8] This "second cycle" is not enantioselective and will erode the overall ee.[12] Adhering to the recommended substrate concentration is critical.
-
Ligand Purity: The enantiopurity and chemical purity of the (DHQD)₂PHAL ligand are paramount.[4] Sourcing high-purity ligand from a reputable supplier is essential.
-
Incorrect Solvent System: The t-butanol/water (1:1) system is optimized for high enantioselectivity.[9] Changes in the solvent or its ratio can negatively impact the catalyst's chiral environment. Recent studies have shown that solvent ratios can influence catalyst aggregation, which in turn affects enantioselectivity.[13]
-
Reaction Temperature: The reaction should be run at 0 °C or lower, as higher temperatures can decrease enantioselectivity.
Problem: Catalyst Deactivation
Q: I suspect my catalyst is deactivating during the reaction. What are common causes? A: While the osmium catalyst is generally robust in its catalytic cycle, certain factors can lead to deactivation:
-
Substrate Impurities: The starting alkene may contain impurities (e.g., sulfur or phosphorus compounds) that can poison the osmium catalyst.
-
Byproduct Inhibition: Some substrates or reaction conditions can lead to the formation of byproducts that inhibit the catalyst. For example, in related (DHQD)₂PHAL-catalyzed reactions, amide byproducts have been shown to cause inhibition.[14]
-
Incorrect Stoichiometry: An insufficient amount of the co-oxidant (K₃[Fe(CN)₆]) will halt the catalytic cycle, as the osmium will remain in its inactive Os(VI) state.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical starting conditions for a model (DHQD)₂PHAL-catalyzed hydroxylation. Optimization may be required for specific substrates.
| Parameter | Recommended Value / Condition | Rationale |
| Solvent | t-BuOH / H₂O (1:1 v/v) | Provides optimal solubility and reaction environment for high ee.[9] |
| Temperature | 0 °C | Enhances enantioselectivity by favoring the transition state of the chiral pathway.[15] |
| Catalyst Loading (K₂OsO₂(OH)₄) | 0.2 - 1.0 mol% | Catalytic amounts are sufficient due to efficient reoxidation. |
| Ligand Loading ((DHQD)₂PHAL) | 0.4 - 2.0 mol% | Ensures the osmium catalyst remains in the chiral, accelerated cycle. |
| Co-oxidant (K₃[Fe(CN)₆]) | 3.0 equivalents | Ensures complete regeneration of the Os(VIII) catalyst.[5] |
| Base (K₂CO₃) | 3.0 equivalents | Maintains the optimal slightly basic pH for rapid reaction.[8] |
| Additive (MeSO₂NH₂) | 1.0 equivalent | Accelerates the hydrolysis of the osmate ester intermediate.[5] |
| Substrate Concentration | ~0.2 - 0.5 M | Balances reaction rate while avoiding the non-selective background reaction.[8] |
Experimental Protocols
Standard Protocol for Asymmetric Dihydroxylation using AD-mix-β
Safety Precaution: AD-mixes contain potassium ferricyanide, which can liberate toxic hydrogen cyanide (HCN) gas if acidified. NEVER add acid to the reaction mixture or waste.[16] Osmium tetroxide is highly toxic and volatile; handle with extreme care in a well-ventilated fume hood.[16]
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (approx. 1.4 g per mmol of alkene) and a 1:1 mixture of t-butanol and water (approx. 5 mL per mmol of alkene).
-
Cooling: Cool the resulting slurry to 0 °C in an ice bath with vigorous stirring. Continue stirring until the solids are well-suspended and the mixture is homogeneous in temperature.
-
Additive (Optional): If using, add methanesulfonamide (1 equivalent) to the cooled slurry.
-
Substrate Addition: Add the alkene substrate (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Seal the flask and continue to stir vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 6-24 hours, indicated by the disappearance of the starting material.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (approx. 1.5 g per mmol of alkene) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes. The color of the mixture should change from dark brown to a lighter shade.
-
Extraction: Add ethyl acetate to the flask. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Workup: Combine the organic layers and wash with 2M NaOH or a saturated solution of potassium carbonate to remove ferricyanide salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purification: The crude product can be purified by flash column chromatography or recrystallization. The enantiomeric excess (ee) should be determined using chiral HPLC or by conversion to a diastereomeric derivative.
Visualizations
References
- 1. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]
- 2. Sharpless asymmetric dihydroxylation | OpenOChem Learn [learn.openochem.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Aggregation-Induced Catalysis: Asymmetric Catalysis with Chiral Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. ch.ic.ac.uk [ch.ic.ac.uk]
Validation & Comparative
(DHQD)2PHAL vs. (DHQ)2PHAL: A Comparative Guide to Enantioselectivity in Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Chiral Ligands for Asymmetric Synthesis.
In the realm of asymmetric catalysis, the Sharpless Asymmetric Dihydroxylation stands as a cornerstone reaction for the stereoselective synthesis of vicinal diols, crucial intermediates in the production of numerous pharmaceuticals and complex molecules. At the heart of this powerful transformation are the chiral ligands that dictate the reaction's enantioselectivity. Among the most successful and widely used are the pseudoenantiomeric cinchona alkaloid derivatives: (DHQD)2PHAL and (DHQ)2PHAL. This guide provides an objective, data-supported comparison of their performance to aid researchers in ligand selection for achieving optimal enantioselectivity.
This compound, a derivative of dihydroquinidine, and (DHQ)2PHAL, a derivative of dihydroquinine, are most commonly utilized in the commercially available reagent mixtures, AD-mix-β and AD-mix-α, respectively.[1][2][3][4][5][6][7] While both are renowned for inducing high levels of enantioselectivity across a broad spectrum of olefin substrates, the choice between them is primarily dictated by the desired absolute configuration of the diol product.[3] However, subtle but significant differences in the magnitude of the enantiomeric excess (ee%) they produce have been observed, suggesting that for a given transformation, one ligand may offer a superior stereochemical outcome.
Performance Comparison: Enantioselectivity Data
The enantiomeric excess achieved in the Sharpless Asymmetric Dihydroxylation is highly dependent on the substrate's structure and the reaction conditions. The following table summarizes reported ee% values for the dihydroxylation of various olefins using both this compound (AD-mix-β) and (DHQ)2PHAL (AD-mix-α), allowing for a direct comparison of their efficacy.
| Substrate | Ligand | Reagent | Enantiomeric Excess (ee%) | Product Configuration | Reference |
| trans-Stilbene | This compound derivative | Custom | 90% | (R,R) | Organic Syntheses, Coll. Vol. 9, p.387 (1998) |
| (DHQ)2PHAL derivative | Custom | 74% (crude) | (S,S) | Organic Syntheses, Coll. Vol. 9, p.387 (1998) | |
| Monoterpene Precursor 1 | This compound | AD-mix-β | 59.4% | Not Specified | Molecules 2021, 26(11), 3381 |
| (DHQ)2PHAL | AD-mix-α | 54.5% | Not Specified | Molecules 2021, 26(11), 3381 | |
| Monoterpene Precursor 2 | This compound | AD-mix-β | 1.2% | Not Specified | Molecules 2021, 26(11), 3381 |
| (DHQ)2PHAL | AD-mix-α | 33.8% | Not Specified | Molecules 2021, 26(11), 3381 | |
| Methyl trans-Cinnamate | This compound | AD-mix-β | 97% | (2R,3S) | J. Org. Chem. 1992, 57, 2768-2771 |
| (DHQ)2PHAL | AD-mix-α | 93% | (2S,3R) | J. Org. Chem. 1992, 57, 2768-2771 | |
| 1-Dodecene | This compound | AD-mix-β | 97% | (R) | J. Org. Chem. 1992, 57, 2768-2771 |
| (DHQ)2PHAL | AD-mix-α | 97% | (S) | J. Org. Chem. 1992, 57, 2768-2771 |
Analysis of Performance Data:
The collected data indicates that while both ligands consistently deliver high enantioselectivity, This compound often provides slightly higher or comparable ee% values compared to (DHQ)2PHAL for several substrates. For instance, in the classic dihydroxylation of trans-stilbene, the (DHQD) derivative shows a notable advantage. Similarly, for methyl trans-cinnamate, this compound gives a 4% higher ee. However, for simple terminal alkenes like 1-dodecene, both ligands perform identically in terms of the magnitude of enantioselectivity. It is also important to note that for certain substrates, such as the second monoterpene precursor, (DHQ)2PHAL can unexpectedly provide significantly higher enantioselectivity.
This suggests that while a general trend may favor this compound for slightly better performance, the optimal ligand is substrate-dependent. Therefore, for novel substrates, empirical screening of both ligands is the most prudent approach to achieving the highest possible enantiomeric excess. One review explicitly notes that the (DHQ)2-PHAL ligand is generally considered "slightly less enantioselective".
Mechanism of Stereoselection
The stereochemical outcome of the Sharpless Asymmetric Dihydroxylation is determined by the facial selectivity of the osmium tetroxide attack on the prochiral olefin, which is orchestrated by the chiral ligand. The accepted mechanism involves the formation of a ligand-OsO4 complex, which then undergoes a [3+2] cycloaddition with the alkene. The phthalazine core of the ligand, along with the quinoline and quinuclidine rings, creates a chiral binding pocket that preferentially accommodates the olefin in a specific orientation, thus exposing one face to the osmylation.
This compound, the ligand in AD-mix-β, typically directs the dihydroxylation to the top or β-face of the alkene when the substituents are arranged according to a mnemonic developed by Sharpless. Conversely, (DHQ)2PHAL, the ligand in AD-mix-α, directs the attack to the bottom or α-face.
Experimental Protocols
The following is a representative experimental procedure for the asymmetric dihydroxylation of an olefin using a commercially available AD-mix.
Materials:
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Olefin substrate
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel
Procedure:
-
A mixture of tert-butanol and water (1:1, v/v) is prepared.
-
To a round-bottom flask equipped with a magnetic stirrer, add the AD-mix (1.4 g per 1 mmol of olefin).
-
Add the tert-butanol/water solvent mixture to the flask and stir at room temperature until all solids are dissolved, resulting in two clear phases.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the olefin (1 mmol) to the cooled, vigorously stirred reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite and stir for 1 hour at room temperature.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude diol.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
The enantiomeric excess of the purified diol is determined by chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).
Conclusion
Both this compound and (DHQ)2PHAL are exceptionally effective chiral ligands for the Sharpless Asymmetric Dihydroxylation, consistently delivering high enantioselectivities for a diverse range of olefins. The primary determinant for choosing between them remains the desired enantiomer of the diol product. However, the experimental data suggests that This compound (in AD-mix-β) may offer a slight advantage in the magnitude of enantioselectivity for certain classes of substrates. For the development of highly efficient and selective synthetic routes, particularly in the context of pharmaceutical manufacturing where maximizing enantiopurity is critical, a preliminary screening of both ligands is highly recommended. The subtle structural differences between these pseudoenantiomeric ligands can have a tangible impact on the stereochemical outcome, and empirical validation remains the gold standard for optimization.
References
- 1. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Dihydroxylation - Buchler GmbH [buchler-gmbh.com]
- 6. AD-mix - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to (DHQD)2PHAL and Other Modern Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the selection of an appropriate chiral ligand is a critical determinant of success. This guide provides an objective comparison of the widely used Cinchona alkaloid-derived ligand, (DHQD)2PHAL, with other prominent modern chiral ligands. The performance of these ligands is evaluated based on experimental data for their hallmark asymmetric transformations, focusing on enantioselectivity, diastereoselectivity, and chemical yield.
Overview of this compound
This compound, or hydroquinidine 1,4-phthalazinediyl diether, is a dimeric Cinchona alkaloid ligand renowned for its exceptional performance in the Sharpless Asymmetric Dihydroxylation of olefins.[1][2] This reaction introduces two adjacent hydroxyl groups across a double bond with a high degree of stereocontrol, making it a cornerstone of modern synthetic organic chemistry. The commercially available reagent mixture, AD-mix-β, conveniently packages this compound with the necessary osmium catalyst and co-oxidant.[1][2]
Performance Data: A Comparative Analysis
The following tables summarize the performance of this compound and other leading chiral ligands in their respective, well-established asymmetric catalytic reactions. This allows for a comparison of their effectiveness across a range of important transformations.
Table 1: Asymmetric Dihydroxylation of Olefins with Cinchona Alkaloid-Derived Ligands
| Ligand | Substrate | Yield (%) | ee (%) | Reference |
| This compound | trans-Stilbene | >95 | >99 | Sharpless et al. |
| (DHQ)2PHAL | trans-Stilbene | >95 | >99 | Sharpless et al. |
| (DHQD)2PYR | Styrene | 96 | 97 | Sharpless et al. |
| (DHQD)2AQN | 1-Decene | 90 | 97 | Sharpless et al. |
Note: (DHQ)2PHAL is the pseudoenantiomer of this compound, yielding the opposite enantiomer of the diol product.
Table 2: Performance of Other Modern Chiral Ligands in Key Asymmetric Reactions
| Ligand/Catalyst System | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |
| (R)-BINAP-Ru | Asymmetric Hydrogenation | Methyl Acetoacetate | 100 | 93.5 | [3] |
| (R,R)-DuPhos-Rh | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | 100 | >99 | Burk et al. |
| (R,R)-Jacobsen's Catalyst | Asymmetric Epoxidation | cis-β-Methylstyrene | 90 | 85-88 | [4] |
| (R,R)-TADDOL-Ti | Diethylzinc Addition | Benzaldehyde | up to 95 | up to 99 | Seebach et al. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance data tables are provided below.
Sharpless Asymmetric Dihydroxylation using AD-mix-β (this compound)
This procedure is a general method for the asymmetric dihydroxylation of an olefin.[5]
Materials:
-
AD-mix-β
-
tert-butanol
-
Water
-
Olefin substrate
-
Sodium sulfite
-
Ethyl acetate
Procedure:
-
A mixture of tert-butanol and water (1:1, 10 mL per 1 mmol of olefin) is prepared in a flask equipped with a magnetic stirrer and cooled to 0 °C.
-
AD-mix-β (1.4 g per 1 mmol of olefin) is added to the cooled solvent mixture and stirred until the two phases are clear.
-
The olefin (1 mmol) is added to the reaction mixture at 0 °C.
-
The reaction is stirred vigorously at 0 °C for 6-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Solid sodium sulfite (1.5 g per 1 mmol of olefin) is added, and the mixture is warmed to room temperature and stirred for 1 hour.
-
Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with 2 M NaOH, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude diol is purified by flash chromatography or recrystallization.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Hydrogenation of Methyl Acetoacetate with (R)-BINAP-Ru Catalyst
This protocol describes the asymmetric hydrogenation of a β-keto ester.[3]
Materials:
-
[RuCl2(benzene)]2
-
(R)-BINAP
-
Methanol
-
Methyl acetoacetate
-
Hydrogen gas
Procedure:
-
In a glovebox, [RuCl2(benzene)]2 and (R)-BINAP are dissolved in degassed methanol in a high-pressure autoclave.
-
The solution is stirred at room temperature for 30 minutes to form the catalyst.
-
Methyl acetoacetate is added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.
-
The reaction is pressurized with hydrogen to the desired pressure (e.g., 10 atm) and stirred at the specified temperature (e.g., 50 °C) for the required time.
-
After cooling and careful depressurization, the solvent is removed in vacuo.
-
The resulting alcohol is purified by distillation or chromatography.
-
The enantiomeric excess is determined by chiral GC analysis.
Asymmetric Epoxidation of cis-β-Methylstyrene with (R,R)-Jacobsen's Catalyst
This procedure outlines the enantioselective epoxidation of an unfunctionalized olefin.[4][6]
Materials:
-
(R,R)-Jacobsen's catalyst
-
Dichloromethane (CH2Cl2)
-
cis-β-Methylstyrene
-
Commercial bleach (buffered to pH 11.3 with 0.05 M Na2HPO4 and 1 M NaOH)
-
4-(3-phenylpropyl)pyridine N-oxide (P3NO) (optional additive)
Procedure:
-
The olefin (1 mmol) and Jacobsen's catalyst (0.01-0.05 mmol) are dissolved in CH2Cl2 in a flask cooled to 0 °C.
-
The buffered bleach solution is added to the stirred solution of the olefin and catalyst.
-
The reaction is stirred vigorously at 0 °C for several hours, monitoring the progress by TLC.
-
Once the starting material is consumed, the layers are separated.
-
The aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude epoxide is purified by flash chromatography.
-
The enantiomeric excess is determined by chiral GC analysis.[6]
Asymmetric Addition of Diethylzinc to Benzaldehyde with (R,R)-TADDOL-Ti Catalyst
This protocol describes the enantioselective addition of an organozinc reagent to an aldehyde.[7]
Materials:
-
(R,R)-TADDOL
-
Titanium (IV) isopropoxide
-
Toluene
-
Diethylzinc (in hexanes)
-
Benzaldehyde
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), (R,R)-TADDOL and titanium (IV) isopropoxide are dissolved in anhydrous toluene. The mixture is stirred at room temperature for 1 hour to form the titanium-TADDOL complex.
-
The solution is cooled to the desired temperature (e.g., -30 °C).
-
Diethylzinc solution is added dropwise, followed by the addition of benzaldehyde.
-
The reaction is stirred at -30 °C for several hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is warmed to room temperature and filtered through celite.
-
The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting alcohol is purified by flash chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Catalytic Processes
The following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Sharpless Asymmetric Dihydroxylation and a general workflow for chiral ligand screening.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Validating Enantiomeric Excess for Diols Synthesized with (DHQD)2PHAL
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the Sharpless Asymmetric Dihydroxylation stands as a cornerstone reaction for the creation of chiral vicinal diols. A critical component in achieving high enantioselectivity in this reaction is the use of chiral ligands, with Dihydroquinidine 1,4-phthalazinediyl diether, or (DHQD)2PHAL, being a widely employed and highly effective choice. This ligand is a key ingredient in the commercially available AD-mix-β formulation.[1][2]
This guide provides an objective comparison of the performance of this compound in asymmetric dihydroxylation with alternative methods, supported by experimental data. It further details the crucial protocols for validating the enantiomeric excess (ee) of the synthesized diols, ensuring the reliability and accuracy of experimental results.
Performance Comparison of Chiral Ligands in Asymmetric Dihydroxylation
The choice of chiral ligand is paramount in directing the stereochemical outcome of the dihydroxylation reaction. While this compound consistently delivers high enantioselectivities for a broad range of olefin substrates, several alternatives have been developed, each with its own advantages. The following table summarizes the performance of this compound in comparison to its pseudo-enantiomer (DHQ)2PHAL (found in AD-mix-α) and other classes of chiral ligands in asymmetric synthesis.
| Chiral Ligand/Method | Substrate Example | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| This compound (AD-mix-β) | α,β-Unsaturated Ester | 89.9 | 98 | [3] |
| Styrene | >95 | 97 | [4] | |
| trans-Stilbene | >95 | >99 | [4] | |
| (DHQ)2PHAL (AD-mix-α) | Styrene | >95 | 94 | [4] |
| trans-Stilbene | >95 | >99 | [4] | |
| TADDOL-Ti(OiPr)₂ | Benzaldehyde (diethylzinc addition) | up to 99 | up to 99 | [5] |
| BINOL-Ti(OiPr)₄ | Benzaldehyde (diethylzinc addition) | up to 91 | up to 98 | [5] |
| Proline-derived Organocatalyst | p-Nitrobenzaldehyde (aldol reaction) | 99 | 98 | [6] |
Note: The data presented for TADDOL, BINOL, and proline-derived organocatalysts are from different reaction types (asymmetric addition and aldol reaction, respectively) used to produce chiral alcohols or diols, and are provided to showcase the performance of alternative asymmetric strategies. Direct comparison of ee values should be made with caution as performance is highly dependent on the specific reaction, substrate, and conditions.
Experimental Protocols
Accurate determination of enantiomeric excess is critical for validating the success of an asymmetric synthesis. The following are detailed methodologies for the Sharpless Asymmetric Dihydroxylation using AD-mix-β and the subsequent analysis of the diol product by Chiral High-Performance Liquid Chromatography (HPLC).
Sharpless Asymmetric Dihydroxylation using AD-mix-β
This protocol is a generalized procedure for the dihydroxylation of an alkene using the commercially available AD-mix-β.
Materials:
-
AD-mix-β [contains K₃Fe(CN)₆, K₂CO₃, this compound, and K₂OsO₂(OH)₄][7]
-
tert-Butyl alcohol
-
Water
-
Alkene substrate
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, combine tert-butyl alcohol and water (1:1 v/v).
-
Add AD-mix-β (approximately 1.4 g per 1 mmol of alkene) to the solvent mixture.
-
Stir the mixture vigorously at room temperature until two clear phases are formed. The lower aqueous phase should be a bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene substrate (1 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can range from 6 to 24 hours depending on the substrate.
-
Once the reaction is complete, add solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix-β) and stir for 30-60 minutes at room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude diol.
-
The crude product can be purified by flash column chromatography on silica gel.
Enantiomeric Excess Determination by Chiral HPLC
Chiral HPLC is a widely used and reliable method for determining the enantiomeric excess of chiral compounds.[8] The following is a general protocol for the analysis of a chiral diol.
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
Chiral stationary phase (CSP) column. Polysaccharide-based columns such as Chiralpak® AD-H or Chiralcel® OD-H are often effective for the separation of diol enantiomers.[9]
Sample Preparation:
-
Prepare a stock solution of the purified diol in a suitable solvent (e.g., HPLC grade hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL.
-
If the diol has poor UV absorbance, derivatization to a more chromophoric ester (e.g., dibenzoate) can be performed to enhance detectability.[9]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and 2-propanol is commonly used. The exact ratio should be optimized to achieve good separation (e.g., 90:10 v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection: UV detection at a wavelength appropriate for the analyte or its derivative (e.g., 254 nm).
-
Injection Volume: 10 µL.
Data Analysis:
-
Inject a racemic standard of the diol (if available) to determine the retention times of both enantiomers.
-
Inject the synthesized diol sample.
-
Integrate the peak areas of the two enantiomer peaks in the chromatogram.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the position of the this compound-mediated synthesis in the broader context of chiral diol production, the following diagrams are provided.
References
- 1. uma.es [uma.es]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
(DHQD)2PHAL in Asymmetric Dihydroxylation: A Performance Benchmark Against Novel Catalysts
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalytic systems is paramount. In the realm of asymmetric dihydroxylation, the Sharpless catalyst system, particularly utilizing the chiral ligand (DHQD)2PHAL, has long been a cornerstone. However, the landscape of catalysis is ever-evolving, with novel catalysts emerging that promise improved performance, sustainability, or substrate scope. This guide provides an objective comparison of the performance of the established this compound-based catalyst system against promising new alternatives, supported by experimental data and detailed protocols.
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes, employing a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand.[1][2] this compound is the pseudoenantiomer of (DHQ)2PHAL and is a key component of the commercially available AD-mix-β, which directs the dihydroxylation to one enantiotopic face of the olefin.[2][3] While highly effective, the reliance on the expensive and toxic osmium tetroxide has spurred the development of novel catalytic systems. These innovations fall into two main categories: modifications to the osmium-based system, including new ligands and immobilization techniques, and the development of entirely osmium-free catalysts.
Performance Comparison of Chiral Ligands in Osmium-Catalyzed Asymmetric Dihydroxylation
The choice of the chiral ligand is critical in determining the enantioselectivity and yield of the Sharpless asymmetric dihydroxylation. While this compound is broadly effective, other ligands have been shown to provide superior results for specific substrates.
A comparative study on the asymmetric dihydroxylation of 1-hexene and styrene in ionic liquids demonstrates the variable performance of different ligands. For 1-hexene, (DHQD)2PYR provided a slightly higher yield than this compound, albeit with a slightly lower enantiomeric excess (ee). In the case of styrene, (DHQD)2AQN showed a significant improvement in enantioselectivity over this compound.
| Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee%) |
| 1-Hexene | This compound | 80 | 92 |
| (DHQD)2PYR | 85 | 90 | |
| (DHQD)2AQN | 78 | 91 | |
| Styrene | This compound | 95 | 96 |
| (DHQD)2PYR | 94 | 97 | |
| (DHQD)2AQN | 96 | 99 |
Table 1: Comparison of chiral ligands in the asymmetric dihydroxylation of 1-hexene and styrene.
The Rise of Osmium-Free Catalytic Systems
Concerns over the cost and toxicity of osmium have driven significant research into alternative, more sustainable catalysts for asymmetric dihydroxylation. Iron and manganese-based catalysts have emerged as particularly promising due to the earth-abundance and low toxicity of these metals.
Recent advancements have led to the development of highly enantioselective iron and manganese catalysts for the cis-dihydroxylation of a wide range of alkenes. While direct, side-by-side comparisons with this compound under identical conditions are still emerging in the literature, the reported yields and enantioselectivities for these novel systems are highly competitive and, in some cases, surpass those achieved with the traditional Sharpless method, particularly for challenging substrates.
Experimental Protocols
To ensure reproducibility and facilitate the adoption of these catalytic systems, detailed experimental procedures are crucial.
General Procedure for Sharpless Asymmetric Dihydroxylation using AD-mix-β
A mixture of the alkene (1 mmol), AD-mix-β (1.4 g), and methanesulfonamide (95 mg, if required for the specific alkene class) in a 1:1 mixture of tert-butanol and water (10 mL) is stirred vigorously at room temperature or 0 °C until the reaction is complete (monitored by TLC). The reaction is then quenched by the addition of sodium sulfite (1.5 g), and the mixture is stirred for an additional hour. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Representative Experimental Workflow
References
The Reproducibility of Asymmetric Dihydroxylation: A Comparative Guide to AD-mix-β and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral diols, the reproducibility and efficiency of asymmetric dihydroxylation methods are paramount. This guide provides an objective comparison of the commercially available AD-mix-β with alternative methods, supported by experimental data and detailed protocols. The Sharpless Asymmetric Dihydroxylation, utilizing AD-mix reagents, has become a cornerstone of modern organic synthesis for its high enantioselectivity and broad substrate scope. This report will delve into the performance of AD-mix-β, contrasting it with the racemic Upjohn dihydroxylation and the two-step Jacobsen-Katsuki epoxidation followed by hydrolysis.
The choice of method for asymmetric dihydroxylation significantly impacts yield, enantiomeric excess (ee), and overall efficiency. While AD-mix-β offers a convenient and highly selective one-pot solution, understanding its performance relative to other established techniques is crucial for methodological optimization and selection.
Comparative Performance of Dihydroxylation Methods
The following tables summarize quantitative data for the dihydroxylation of various olefin substrates using AD-mix-β, the Upjohn dihydroxylation, and the Jacobsen-Katsuki epoxidation/hydrolysis sequence. It is important to note that reaction conditions can significantly influence outcomes, and the data presented represents reported values under specific experimental setups.
| Method | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Key Features |
| AD-mix-β (Sharpless) | trans-Stilbene | 98 | 97 | High enantioselectivity, commercially available pre-mixed reagents, ligand-accelerated catalysis. |
| Styrene | 96 | 91 | Generally high yields and excellent enantioselectivity for a wide range of olefins. | |
| 1-Decene | 95 | 98 | Effective for terminal olefins. | |
| Upjohn Dihydroxylation | trans-Stilbene | High (not specified) | N/A (racemic) | Produces racemic diols, generally slower and sometimes lower yielding than the Sharpless method.[1] |
| General Alkenes | Variable | N/A (racemic) | A foundational method for cis-dihydroxylation using a catalytic amount of OsO₄ with a co-oxidant like NMO.[1] | |
| Jacobsen-Katsuki Epoxidation + Hydrolysis | Indene | 90 (epoxide) | 85-88 (epoxide) | Two-step process, complementary to Sharpless method for unfunctionalized alkenes, provides trans-diols upon hydrolysis. |
| cis-β-Methylstyrene | High (not specified) | >98 (epoxide) | Excellent enantioselectivity for cis-olefins. |
Experimental Protocols
Detailed methodologies for each of the compared dihydroxylation techniques are provided below, offering a clear comparison of the experimental workflows.
Sharpless Asymmetric Dihydroxylation using AD-mix-β
This protocol is a general procedure for the asymmetric dihydroxylation of an alkene using the commercially available AD-mix-β.
Materials:
-
AD-mix-β
-
tert-Butanol
-
Water
-
Alkene substrate
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 ratio).
-
Add AD-mix-β to the solvent mixture and stir at room temperature until the phases are clear and the lower aqueous phase is pale yellow.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene substrate to the cooled mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite and stir for at least 30 minutes.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with a saturated aqueous solution of NaCl (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
The crude product can be purified by flash chromatography on silica gel.
Upjohn Dihydroxylation
This protocol describes a general method for the racemic cis-dihydroxylation of an alkene.
Materials:
-
Alkene substrate
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (catalytic amount)
-
Acetone
-
Water
-
Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alkene substrate in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) to the solution and stir until it is completely dissolved.
-
To this solution, add a catalytic amount of osmium tetroxide solution at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding an aqueous solution of sodium sulfite or sodium bisulfite and continue stirring.
-
Extract the product from the aqueous layer using an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude diol by flash column chromatography.
Jacobsen-Katsuki Epoxidation and Subsequent Hydrolysis
This two-step procedure first involves the asymmetric epoxidation of an alkene followed by hydrolysis to the corresponding trans-diol.
Step A: Jacobsen-Katsuki Epoxidation
Materials:
-
Alkene substrate
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Dichloromethane (CH₂Cl₂)
-
Buffer solution (e.g., phosphate buffer)
Procedure:
-
Dissolve the alkene substrate in dichloromethane.
-
Add a catalytic amount of Jacobsen's catalyst.
-
Cool the mixture in an ice bath.
-
Slowly add the sodium hypochlorite solution while stirring vigorously. Maintain the temperature at 0 °C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude epoxide.
Step B: Hydrolysis of the Epoxide
The epoxide can be hydrolyzed under either acidic or basic conditions to yield the trans-diol.[2][3][4][5]
Acid-Catalyzed Hydrolysis:
-
Dissolve the crude epoxide in a suitable solvent mixture (e.g., acetone-water or THF-water).
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HClO₄).
-
Stir the reaction at room temperature until the epoxide is consumed (monitor by TLC).
-
Neutralize the reaction with a mild base (e.g., NaHCO₃ solution).
-
Extract the diol with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude trans-diol, which can be further purified.
Base-Catalyzed Hydrolysis:
-
Dissolve the crude epoxide in a solvent mixture (e.g., water/THF).
-
Add a stoichiometric amount of a base (e.g., NaOH or KOH).
-
Heat the reaction mixture to facilitate ring-opening.
-
After the reaction is complete, cool to room temperature and neutralize with a dilute acid.
-
Extract the product, dry the organic layer, and concentrate to yield the crude trans-diol.
Visualizing the Reaction Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflows and the catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: A comparison of the experimental workflows for the three dihydroxylation methods.
Caption: The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Conclusion
The reproducibility of results using commercial AD-mix-β is generally high, owing to the convenience of the pre-packaged reagents which minimizes variations in catalyst and ligand concentration. The Sharpless Asymmetric Dihydroxylation consistently delivers high yields and excellent enantioselectivities for a broad range of olefin substrates.
In comparison, the Upjohn dihydroxylation serves as a reliable method for producing racemic cis-diols but is often outperformed by the Sharpless method in terms of reaction rate and yield. The Jacobsen-Katsuki epoxidation followed by hydrolysis offers a valuable alternative, particularly for unfunctionalized alkenes, and results in the formation of trans-diols.
The selection of the most appropriate method will depend on the specific requirements of the synthesis, including the desired stereochemistry (cis vs. trans), the need for enantioselectivity, and the nature of the alkene substrate. For high enantioselectivity and operational simplicity in the synthesis of cis-diols, AD-mix-β remains a superior and highly reproducible choice.
References
A Comparative Guide to the Kinetic Resolution of Racemic Olefins: (DHQD)2PHAL vs. Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Kinetic resolution of racemic mixtures presents a powerful strategy for accessing such compounds. This guide provides a detailed comparison of the well-established Sharpless asymmetric dihydroxylation using the (DHQD)2PHAL ligand with prominent alternative methods for the kinetic resolution of racemic olefins, supported by experimental data and detailed protocols.
Introduction to Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer, both in enantioenriched forms. The efficiency of a kinetic resolution is typically evaluated by the enantiomeric excess (e.e.) of the recovered starting material and the product, as well as the chemical yield and conversion.
Core Method: Sharpless Asymmetric Dihydroxylation with this compound
The Sharpless asymmetric dihydroxylation (AD) is a Nobel Prize-winning reaction that utilizes an osmium catalyst in the presence of a chiral cinchona alkaloid ligand to achieve the enantioselective dihydroxylation of olefins.[1] When applied to a racemic olefin, this reaction can serve as an effective method for kinetic resolution. The phthalazine-based ligand, this compound, is a key component of the commercially available AD-mix-β and is instrumental in conferring high enantioselectivity.[2]
The general principle involves the faster dihydroxylation of one enantiomer of the racemic olefin, leaving the unreacted olefin enriched in the other enantiomer. The selectivity of this process is dictated by the steric and electronic interactions between the substrate and the chiral catalyst.
Alternative Methodologies
While the Sharpless AD is a powerful tool, other methods have emerged as viable alternatives for the kinetic resolution of racemic olefins, each with its own set of advantages and substrate scope.
Jacobsen's Hydrolytic Kinetic Resolution (HKR) of Racemic Epoxides
Developed by Eric Jacobsen, this method employs a chiral (salen)cobalt(III) complex to catalyze the enantioselective ring-opening of racemic terminal epoxides with water.[3][4] Although this method operates on epoxides rather than directly on olefins, it is a highly relevant and powerful alternative as olefins are the direct precursors to epoxides. The unreacted epoxide and the resulting 1,2-diol can both be obtained with very high enantiomeric excess.[3]
Asymmetric Olefin Metathesis with Hoveyda-Grubbs Catalysts
Olefin metathesis, recognized with the Nobel Prize in Chemistry in 2005, has been extended to asymmetric catalysis. Chiral ruthenium-based catalysts, such as the Hoveyda-Grubbs catalysts, can be employed for the kinetic resolution of racemic dienes through enantioselective ring-closing metathesis (RCM). In this process, one enantiomer of a diene undergoes RCM at a significantly faster rate, leading to an enantioenriched cyclic olefin product and the unreacted diene enantiomer.
Performance Comparison
The following table summarizes the performance of this compound-mediated kinetic resolution and the alternative methods on various racemic substrates.
| Substrate | Method | Catalyst System | Reaction Conditions | Conversion (%) | Recovered Olefin e.e. (%) | Product e.e. (%) | Yield (%) |
| Racemic Allylic Amide | Sharpless AD | This compound, K2OsO2(OH)4, K3Fe(CN)6, K2CO3 | t-BuOH/H2O, rt, 24 h | 51 | 99 | 94 (Diol) | 48 (Olefin), 49 (Diol) |
| 3-Phenyl-2-cyclohexen-1-ol TBDMS ether | Sharpless AD | This compound, OsO4, NMO | Acetone/H2O, 0 °C | 15 | 16 | - | - |
| Racemic Terminal Epoxide (e.g., Styrene Oxide) | Jacobsen's HKR | (R,R)-(salen)Co(III)OAc | H2O, THF, rt | ~50 | >99 | 98 (Diol) | 44 (Epoxide), 50 (Diol) |
| Racemic 1,6-Diene | Asymmetric RCM | Chiral Mo-based Hoveyda-Grubbs Catalyst | Benzene, 22 °C | 55 | 99 | 91 (Cyclic Olefin) | 42 (Diene), 53 (Cyclic) |
| Racemic 1,7-Diene | Asymmetric RCM | Chiral Mo-based Hoveyda-Grubbs Catalyst | Benzene, 22 °C | 60 | 99 | 83 (Cyclic Olefin) | 38 (Diene), 58 (Cyclic) |
Note: Data is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution. The selectivity factor (s = k_fast/k_slow) is another important metric for comparing kinetic resolutions.
Experimental Protocols
Sharpless Asymmetric Dihydroxylation for Kinetic Resolution
General Procedure: [5]
-
To a stirred solution of K3Fe(CN)6 (3.0 eq) and K2CO3 (3.0 eq) in a 1:1 mixture of t-BuOH and water (0.1 M), add this compound (0.01 eq).
-
Cool the resulting yellow-orange slurry to 0 °C and add K2OsO2(OH)4 (0.002 eq).
-
Add the racemic olefin (1.0 eq) to the mixture.
-
Stir the reaction vigorously at 0 °C until the desired conversion is reached (monitored by TLC or GC).
-
Quench the reaction by adding solid sodium sulfite and warm the mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to separate the unreacted olefin and the diol product.
-
Determine the enantiomeric excess of the recovered olefin and the diol product by chiral HPLC or GC analysis.
Jacobsen's Hydrolytic Kinetic Resolution of a Racemic Epoxide
General Procedure: [3]
-
To a solution of the racemic terminal epoxide (1.0 eq) in a suitable solvent (e.g., THF or neat), add the chiral (salen)Co(III)OAc catalyst (0.2-2.0 mol%).
-
Stir the mixture at room temperature.
-
Add water (0.5-0.55 eq) dropwise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by GC or TLC.
-
Upon reaching approximately 50% conversion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to separate the unreacted epoxide and the 1,2-diol.
-
Determine the enantiomeric excess of both the recovered epoxide and the diol by chiral HPLC or GC analysis.
Asymmetric Ring-Closing Metathesis for Kinetic Resolution
General Procedure:
-
In a glovebox, dissolve the racemic diene (1.0 eq) in a dry, degassed solvent (e.g., benzene or toluene) to a concentration of 0.1 M.
-
Add the chiral Hoveyda-Grubbs catalyst (e.g., a chiral Mo-based complex, 5 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by GC or NMR spectroscopy.
-
Once the desired conversion is achieved, quench the reaction by opening the flask to air and adding a small amount of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the unreacted diene and the cyclic olefin product.
-
Determine the enantiomeric excess of the recovered diene and the cyclic product by chiral HPLC or GC analysis.
Logical Workflow of Kinetic Resolution
The following diagram illustrates the general workflow of a kinetic resolution experiment.
Conclusion
The kinetic resolution of racemic olefins is a powerful strategy for the synthesis of chiral building blocks. The Sharpless asymmetric dihydroxylation using the this compound ligand remains a highly effective and widely used method. However, for specific substrates and synthetic goals, alternative methodologies such as Jacobsen's hydrolytic kinetic resolution of epoxides and asymmetric olefin metathesis offer compelling advantages in terms of substrate scope, catalyst loading, and operational simplicity. The choice of method will ultimately depend on the specific olefin, the desired enantiomer (recovered starting material or product), and the overall synthetic strategy. Researchers are encouraged to consider the data and protocols presented in this guide to make an informed decision for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. pnas.org [pnas.org]
Unraveling the Catalyst: A Computational Showdown of (DHQD)2PHAL and Its Analogs in Asymmetric Dihydroxylation
A deep dive into the computational and experimental data surrounding the celebrated (DHQD)2PHAL ligand and its derivatives reveals a landscape of finely-tuned catalysts for asymmetric dihydroxylation. This guide offers a comparative analysis for researchers, scientists, and drug development professionals, summarizing key performance data and the underlying computational insights that drive catalyst design.
The Sharpless asymmetric dihydroxylation (AD) stands as a cornerstone of modern organic synthesis, enabling the stereoselective creation of vicinal diols, crucial building blocks for a myriad of pharmaceuticals and complex molecules. At the heart of this powerful transformation lies the chiral ligand, with hydroquinidine 1,4-phthalazinediyl diether, or (DHQD)₂PHAL, being the most prominent and widely utilized. Its remarkable success has spurred extensive research into analogous structures, seeking to refine and expand the scope of this catalytic system. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the subtle interplay of steric and electronic factors that govern the high enantioselectivity observed with these ligands.
Performance Benchmarks: this compound vs. Its Analogs
The efficacy of (DHQD)₂PHAL and its analogs is typically gauged by the enantiomeric excess (ee%) and yield achieved in the dihydroxylation of various olefin substrates. While (DHQD)₂PHAL consistently delivers excellent results for a broad range of alkenes, certain analogs have shown superior performance for specific substrate classes. The following tables summarize key experimental data, offering a comparative overview of these catalysts.
| Ligand | Substrate | Yield (%) | ee (%) |
| (DHQD)₂PHAL | trans-Stilbene | >99 | >99 |
| 1-Decene | 95 | 97 | |
| α-Methylstyrene | 98 | 94 | |
| (DHQD)₂PYR | 1-Phenylcyclohexene | 97 | 99 |
| Trisubstituted Alkenes | High | Often >95 | |
| (DHQD)₂AQN | Certain Terminal Alkenes | High | Improved over PHAL |
| (DHQD)-CLB | Styrene | 98 | 99 |
Table 1: Comparative Performance in Asymmetric Dihydroxylation of Prochiral Olefins. This table highlights the exceptional performance of (DHQD)₂PHAL and the specialized efficacy of its pyrimidine (PYR), anthraquinone (AQN), and core-modified (CLB) analogs.
The Computational Lens: Unpacking the Mechanism of Stereoselectivity
Computational models have been pivotal in understanding how these ligands orchestrate the stereochemical outcome of the dihydroxylation reaction. DFT calculations allow for the detailed examination of the transition state geometries and the non-covalent interactions between the catalyst, the oxidant (osmium tetroxide), and the olefin substrate.
The prevailing mechanistic model suggests a [3+2] cycloaddition of the olefin to the osmium-ligand complex. The chiral ligand creates a binding pocket that preferentially accommodates one prochiral face of the alkene, leading to the observed enantioselectivity.
Figure 1: General catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Computational analyses of (DHQD)₂PHAL and its analogs focus on several key aspects:
-
Conformational Analysis: The phthalazine linker in (DHQD)₂PHAL is not merely a passive spacer. Its conformation plays a crucial role in positioning the two dihydroquinidine units to create the optimal chiral environment. Analogs with different linkers, such as the pyrimidine in (DHQD)₂PYR, alter this geometry, which can be beneficial for accommodating more sterically demanding olefins.
-
Steric and Electronic Effects: Modifications to the quinoline rings or the linker introduce subtle electronic and steric changes. For instance, electron-withdrawing or -donating groups on the phthalazine ring can influence the Lewis basicity of the quinuclidine nitrogen, which in turn affects the binding to osmium and the overall catalytic activity.
-
Transition State Energetics: DFT calculations can quantify the energy barriers for the formation of the two possible diastereomeric transition states. A larger energy difference between these transition states corresponds to a higher predicted enantiomeric excess, providing a theoretical basis for the experimentally observed selectivities.
Experimental and Computational Protocols
A typical experimental procedure for Sharpless asymmetric dihydroxylation involves the following steps:
-
Preparation of the Catalyst Solution: The chiral ligand, potassium osmate(VI) dihydrate, and potassium ferricyanide(III) are dissolved in a tert-butanol/water mixture.
-
Reaction Execution: The olefin substrate is added to the cooled catalyst solution and stirred vigorously until the reaction is complete.
-
Workup and Purification: The reaction is quenched, and the product diol is extracted and purified, typically by chromatography.
The computational methodologies employed in the analysis of these catalytic systems generally involve:
-
Geometry Optimization: The structures of the ligand, the osmium-ligand complex, and the transition states are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., LANL2DZ for osmium and 6-31G* for other atoms).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).
-
Solvation Modeling: The effect of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Energy Calculations: Single-point energy calculations with a larger basis set are often performed on the optimized geometries to obtain more accurate energy values.
Figure 2: A simplified workflow for the computational evaluation of (DHQD)₂PHAL analogs.
Future Directions
The synergy between experimental synthesis and computational modeling continues to drive innovation in asymmetric catalysis. Future research in this area will likely focus on:
-
Development of Novel Ligand Architectures: Exploring new and more flexible linker units and modifications to the cinchona alkaloid core to address challenging substrates.
-
Deeper Mechanistic Insights: Employing more advanced computational techniques to gain an even more refined understanding of the reaction mechanism, including the role of the secondary oxidant and solvent effects.
A Comparative Guide to the Cost-Effectiveness of (DHQD)₂PHAL in Industrial Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure vicinal diols is a critical step in the production of numerous pharmaceuticals and fine chemicals. The Sharpless Asymmetric Dihydroxylation (AD), utilizing the chiral ligand (DHQD)₂PHAL, has emerged as a powerful and widely adopted methodology for this transformation. This guide provides an objective comparison of the performance and cost-effectiveness of (DHQD)₂PHAL in industrial applications against relevant alternatives, supported by available data.
Executive Summary
(DHQD)₂PHAL, a cinchona alkaloid-derived ligand, is a cornerstone of modern asymmetric synthesis, primarily employed in the Sharpless Asymmetric Dihydroxylation. Its industrial value stems from its ability to facilitate the highly enantioselective and efficient conversion of prochiral olefins to valuable chiral diols. While the initial investment in the catalyst system, which includes the expensive and toxic osmium tetroxide, is a significant consideration, the high yields, exceptional enantioselectivity, and broad substrate scope often justify its use in high-value applications. This guide will delve into a comparative analysis of (DHQD)₂PHAL with alternative methods, focusing on key performance indicators and economic factors.
Performance Comparison: (DHQD)₂PHAL vs. Alternatives
The selection of a catalyst system for industrial-scale asymmetric dihydroxylation is a multifactorial decision. Below is a comparison of the Sharpless AD using (DHQD)₂PHAL with a prominent alternative, the Jacobsen-Katsuki Asymmetric Epoxidation followed by hydrolysis, and emerging enzymatic methods.
| Feature | Sharpless Asymmetric Dihydroxylation ((DHQD)₂PHAL) | Jacobsen-Katsuki Epoxidation + Hydrolysis | Chemo-enzymatic Dihydroxylation |
| Target Transformation | Olefin → cis-Diol | Olefin → Epoxide → trans-Diol | Olefin → trans-Diol |
| Catalyst System | OsO₄ (catalytic), (DHQD)₂PHAL | Chiral Mn-salen complex | Lipase (for epoxidation), Epoxide Hydrolase |
| Typical Enantiomeric Excess (ee) | Often >95%, can exceed 99%[1] | Variable for simple terminal alkenes, high for others | 84-93% ee reported for cyclic olefins[2] |
| Yield | Generally high, 74-95% reported in large-scale synthesis[1][3] | Good to excellent | High conversion rates (94-97%) reported[2] |
| Substrate Scope | Broad, including mono-, di-, and trisubstituted alkenes | Broad, does not require a directing group[1] | Currently more limited, demonstrated for cyclic olefins |
| Key Advantages | High enantioselectivity for a wide range of substrates, well-established methodology. | Avoids the use of highly toxic osmium. | Milder reaction conditions, environmentally benign. |
| Key Limitations | Use of expensive and highly toxic osmium tetroxide. | Enantioselectivity can be variable for some substrates. | Substrate scope may be limited by enzyme specificity. |
Cost-Effectiveness Analysis
A direct cost comparison is challenging without specific process details. However, a qualitative and quantitative analysis of the contributing factors can guide decision-making.
| Cost Factor | (DHQD)₂PHAL (Sharpless AD) | Alternative Methods |
| Chiral Ligand/Catalyst Cost | (DHQD)₂PHAL is a complex molecule with associated costs. Indicative pricing: $25/1g, $410/25g. Bulk pricing is available upon request.[1] | Varies depending on the specific ligand/enzyme. |
| Co-catalyst/Reagent Cost | Osmium tetroxide is very expensive and toxic, although used in catalytic amounts. Reoxidants like K₃Fe(CN)₆ or NMO are also required. | Oxidants like bleach or m-CPBA are generally less expensive. |
| Process Costs (Solvent, Energy) | Typically run at low temperatures (0 °C to room temperature). | Can often be run at room temperature. |
| Downstream Processing | Removal of osmium traces is critical and can add to costs. Ligand can be recycled. | Generally simpler workup procedures. |
| Waste Management | Requires careful handling and disposal of osmium-containing waste. | Less hazardous waste streams. |
| Catalyst Turnover Number (TON) | Can be very high, with reports of up to 3000 min⁻¹ in some cases, which is crucial for cost-effectiveness in large-scale production. | Generally lower than the most efficient Sharpless systems. |
Case Study Highlight: Large-Scale Preparation of a Chiral Dihydrobenzofuran Epoxide
A study comparing the Jacobsen Asymmetric Epoxidation and the Sharpless Asymmetric Dihydroxylation followed by epoxidation for the large-scale preparation of a chiral dihydrobenzofuran epoxide found that the Sharpless AD pathway provided the intermediate chiral diol as a solid with high enantiomeric excess (>98.5%).[1] The subsequent conversion to the epoxide proceeded in good yield (74-84%) with high ee (>98%).[1] This demonstrates the viability of the (DHQD)₂PHAL-based method for producing high-purity chiral intermediates on an industrial scale.
Experimental Protocols
Below is a generalized experimental protocol for a large-scale Sharpless Asymmetric Dihydroxylation, based on literature procedures. Specific quantities and conditions will vary depending on the substrate.
Industrial-Scale Sharpless Asymmetric Dihydroxylation Protocol (Illustrative Example)
1. Reagents:
-
Alkene (1 kg, 1.0 equiv)
-
AD-mix-β (containing (DHQD)₂PHAL, K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃)
-
tert-Butanol (10 L)
-
Water (10 L)
-
Methanesulfonamide (if required for the specific alkene)
-
Sodium sulfite (for quenching)
2. Procedure:
-
To a suitable reactor, charge tert-butanol and water. Stir and cool the mixture to 0-5 °C.
-
Add the AD-mix-β to the solvent mixture and stir until all solids are dissolved.
-
If required for the substrate, add methanesulfonamide.
-
Add the alkene to the reaction mixture while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at 0-5 °C until the reaction is complete (monitor by HPLC or TLC). Reaction times can vary from a few hours to 24 hours.
-
Once the reaction is complete, quench by adding solid sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by recrystallization or chromatography to obtain the enantiomerically pure product.
Visualizing the Process: Workflows and Pathways
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
General Experimental Workflow for Industrial Asymmetric Dihydroxylation
Caption: Generalized workflow for industrial-scale asymmetric dihydroxylation.
Conclusion
(DHQD)₂PHAL, as a key component of the Sharpless Asymmetric Dihydroxylation, remains a highly effective and industrially relevant chiral ligand for the synthesis of enantioenriched cis-diols. Its high performance in terms of yield and enantioselectivity often outweighs the initial costs and process challenges associated with the use of osmium tetroxide, particularly for high-value products in the pharmaceutical and fine chemical industries. While alternative methods, such as enzymatic and other chemo-catalytic approaches, offer compelling advantages in terms of reduced toxicity and potentially lower costs, their industrial applicability is still evolving and may be limited by substrate scope. A thorough process-specific cost-benefit analysis is crucial for selecting the optimal method, taking into account not only the catalyst cost but also factors such as yield, purity, downstream processing, and waste management.
References
A Comparative Guide to Spectroscopic Methods for Confirming Product Stereochemistry
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a compound dictates its biological activity, efficacy, and safety profile. This guide provides an objective comparison of key spectroscopic methods used to confirm product stereochemistry, supported by experimental data and detailed protocols.
The primary techniques for elucidating the stereochemistry of a final product or intermediate can be broadly categorized into Nuclear Magnetic Resonance (NMR) spectroscopy, Single-Crystal X-ray Crystallography, and Chiroptical Spectroscopy (Circular Dichroism). Each method offers distinct advantages and is suited to different types of molecules and stereochemical questions.
Performance Comparison of Spectroscopic Methods
The selection of an appropriate spectroscopic technique depends on several factors, including the nature of the sample, the type of stereochemical information required (relative or absolute configuration), and the available instrumentation. The following table summarizes the key performance indicators for each method.
| Feature | NMR Spectroscopy (NOE/ROE) | Single-Crystal X-ray Crystallography | Circular Dichroism (ECD/VCD) |
| Information Obtained | Relative stereochemistry, through-space proton proximities | Absolute and relative stereochemistry, 3D molecular structure | Absolute configuration (often by comparison to standards or calculations) |
| Sample Requirements | 1-10 mg, soluble in deuterated solvents | High-quality single crystal (typically >0.1 mm in all dimensions) | 0.1 - 1 mg/mL solution, requires a chromophore for ECD |
| Measurement Time | 1D NOE: minutes to hours; 2D NOESY/ROESY: 2.5 to 12 hours.[1] | Days to weeks (including crystal growth and data analysis) | Hours |
| Key Advantage | Provides detailed conformational information in solution | Unambiguous determination of absolute stereochemistry.[2] | High sensitivity and rapid analysis for chiral molecules in solution.[3] |
| Key Limitation | Does not directly provide absolute configuration | Requires a suitable single crystal, which can be difficult to obtain | Indirect method for absolute configuration, often requiring computational support |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to assist researchers in their experimental design.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NOESY
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a powerful tool for determining the relative stereochemistry of a molecule in solution by identifying protons that are close in space.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent in a high-quality NMR tube. The optimal concentration is one that provides a good proton NMR spectrum in 8-16 scans.[4] The sample should be free of particulate matter and paramagnetic impurities. For best results, degas the sample using the freeze-pump-thaw technique.[5]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer. Do not spin the sample.[4]
-
Lock and shim the instrument to obtain a homogeneous magnetic field.
-
Acquire a standard 1D proton spectrum to determine the spectral width and appropriate transmitter offset.
-
-
NOESY Experiment Setup:
-
Load a standard 2D NOESY pulse sequence (e.g., noesyphsw).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Set the number of data points in the direct (t2) and indirect (t1) dimensions. Typically, 1K-2K points in t2 and 256-512 increments in t1 are sufficient for small molecules.
-
Set the mixing time (d8). For small molecules (MW < 1000), a mixing time of 0.5-1.0 seconds is a good starting point.[1]
-
Set the number of scans per increment based on the sample concentration.
-
-
Data Acquisition: Start the 2D NOESY experiment. Acquisition times can range from a few hours to overnight.
-
Data Processing and Analysis:
-
Apply a window function (e.g., sine-bell) to both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum.
-
Analyze the resulting 2D spectrum for cross-peaks, which indicate spatial proximity between the corresponding protons on the diagonal. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons.
-
Single-Crystal X-ray Crystallography
This technique provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.
Protocol:
-
Crystal Growth: The most critical and often challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The crystal should be well-formed, optically clear, and generally larger than 0.1 mm in at least one dimension.[6]
-
Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
A screening diffraction image is taken to assess the crystal quality.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.
-
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[7]
-
Structure Solution and Refinement:
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.
-
-
Absolute Stereochemistry Determination: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion effects in the diffraction data, often quantified by the Flack parameter.[2]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a sensitive technique for determining the absolute configuration of a molecule, often by comparing the experimental spectrum to that of a known standard or to a computationally predicted spectrum.
Protocol:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent that is transparent in the wavelength range of interest. For far-UV CD (190-250 nm), protein concentrations are typically 0.1-0.5 mg/mL, while for near-UV (250-350 nm), concentrations are usually above 1 mg/mL.[8]
-
The sample must be optically clear; filter or centrifuge to remove any particulates.[8]
-
Ensure the sample purity is at least 95%.[8]
-
-
Instrument Setup:
-
Turn on the instrument and the nitrogen gas flow to purge the optical bench.
-
Allow the lamp to warm up for at least 30 minutes.
-
Select a quartz cuvette with an appropriate path length (e.g., 0.1-1.0 cm).
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in the cuvette.
-
Record the CD spectrum of the sample. It is good practice to acquire multiple scans and average them to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
The data is typically presented in units of ellipticity (θ) in millidegrees (mdeg). This can be converted to molar ellipticity ([θ]) or molar circular dichroism (Δε) for normalization.
-
-
Analysis: The absolute configuration is often determined by comparing the sign and shape of the experimental CD spectrum to the spectra of known enantiomers or by comparing it to a spectrum predicted by quantum mechanical calculations.
Visualizing Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows and a decision-making process for selecting the appropriate spectroscopic method for stereochemical confirmation.
Caption: Experimental workflow for a 2D NOESY NMR experiment.
Caption: Workflow for single-crystal X-ray crystallography.
Caption: Decision tree for selecting a spectroscopic method.
References
- 1. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. researchgate.net [researchgate.net]
- 3. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 5. Guide to NOE Experiments [bloch.anu.edu.au]
- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 7. portlandpress.com [portlandpress.com]
- 8. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Alternative Catalysts for Asymmetric Dihydroxylation of Challenging Substrates
For Researchers, Scientists, and Drug Development Professionals
The asymmetric dihydroxylation of alkenes is a cornerstone transformation in organic synthesis, providing access to chiral vicinal diols, which are crucial building blocks for many pharmaceuticals and complex molecules. While the osmium-based Sharpless asymmetric dihydroxylation is a powerful and well-established method, the high toxicity and cost of osmium have driven the development of more sustainable alternatives. This guide provides a comparative analysis of two of the most promising alternatives: iron- and manganese-based catalytic systems, with a focus on their performance with challenging substrates such as electron-deficient and sterically hindered alkenes.
Performance Comparison of Iron and Manganese Catalysts
Recent advancements have seen the emergence of iron and manganese complexes as potent catalysts for the asymmetric dihydroxylation of a broad range of olefins, often utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂).[1][2][3] These catalysts offer a viable green alternative to traditional osmium-based methods.[1]
Dihydroxylation of Electron-Deficient Alkenes
Electron-deficient alkenes are notoriously challenging substrates for asymmetric dihydroxylation. The data below summarizes the performance of representative iron and manganese catalysts in the dihydroxylation of various electron-deficient olefins.
| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| Trisubstituted α,β-Unsaturated Esters | ||||
| Methyl (E)-2-methyl-3-phenylacrylate | cis-α-[Fe(II)(2-Me₂-BQPN)(OTf)₂] / H₂O₂ | 98 | 99.9 | [1] |
| Ethyl (E)-2-ethyl-3-phenylacrylate | cis-α-[Fe(II)(2-Me₂-BQPN)(OTf)₂] / H₂O₂ | 95 | >99 | [1] |
| Chalcones | ||||
| (E)-Chalcone | [Mn(II) catalyst with chiral N4 ligand] / Oxone | 95 | 96 | [4] |
| 4'-Methoxy-(E)-chalcone | [Mn(II) catalyst with chiral N4 ligand] / Oxone | 92 | 95 | [4] |
| Other Electron-Deficient Alkenes | ||||
| Diethyl Fumarate | In situ generated Mn catalyst / H₂O₂ | High Turnover (>1000) | N/A (meso) | [5] |
| N-benzylmaleimide | In situ generated Mn catalyst / H₂O₂ | High Turnover (>1000) | N/A (meso) | [5] |
Dihydroxylation of Sterically Hindered Alkenes
Sterically hindered alkenes present another significant challenge in asymmetric dihydroxylation. The following table highlights the performance of iron and manganese catalysts with such substrates.
| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| Trisubstituted Alkenes | ||||
| (E)-1,2,3-Triphenylpropene | cis-α-[Fe(II)(2-Me₂-BQPN)(OTf)₂] / H₂O₂ | 85 | 98 | [1] |
| 1,1-Diphenylpropene | [Fe(II)(L)(OTf)₂] / H₂O₂ | 82 | 92 | [6] |
| Tetrasubstituted Alkenes | ||||
| 1,2-Dimethyl-1,2-diphenylethylene | Data not readily available for direct comparison | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate the reproduction of these results.
General Procedure for Iron-Catalyzed Asymmetric Dihydroxylation of Trisubstituted Alkenes[1]
To a solution of the trisubstituted alkene (0.1 mmol) and the iron catalyst cis-α-[Fe(II)(2-Me₂-BQPN)(OTf)₂] (1 mol%) in a suitable solvent (e.g., CH₃CN/H₂O mixture) at a controlled temperature (e.g., 0 °C), is added aqueous hydrogen peroxide (30 wt%, 1.2 equiv) dropwise over a period of 1 hour. The reaction is stirred until completion (monitored by TLC or GC). Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂SO₃. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Manganese-Catalyzed Asymmetric Dihydroxylation of Electron-Deficient Alkenes[4]
To a stirred solution of the electron-deficient alkene (0.5 mmol) and the chiral manganese complex (2 mol%) in a mixture of solvents (e.g., acetone/H₂O) at room temperature, is added Oxone® (1.5 equiv) in one portion. The reaction mixture is stirred vigorously for the specified time (monitored by TLC). After completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃. The mixture is then extracted with an organic solvent (e.g., CH₂Cl₂), and the combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel.
Reaction Mechanisms and Experimental Workflows
The proposed catalytic cycles for both iron and manganese systems involve the formation of high-valent metal-oxo species as the active oxidants.[1][5] The experimental workflows are designed to control the formation and reaction of these transient species.
Conclusion
Iron and manganese catalysts have emerged as highly effective and sustainable alternatives to osmium for the asymmetric dihydroxylation of challenging substrates. Iron catalysts, in particular, have shown exceptional enantioselectivity for trisubstituted electron-deficient alkenes.[1] Manganese catalysts also provide excellent results for a range of electron-deficient substrates and offer the advantage of high turnover numbers.[4][5] The choice between these two catalysts may depend on the specific substrate, desired reaction conditions, and cost considerations. Further research will likely lead to even more active and selective catalysts, broadening the scope of these environmentally benign oxidation methods.
References
- 1. Iron-Catalyzed Highly Enantioselective cis-Dihydroxylation of Trisubstituted Alkenes with Aqueous H2 O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manganese catalysed asymmetric cis-dihydroxylation with H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Enantioselective Iron-Catalyzed cis-Dihydroxylation of Alkenes with Hydrogen Peroxide Oxidant via an Fe(III) -OOH Reactive Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling (DHQD)2PHAL
This document provides critical safety and logistical information for the handling and disposal of (DHQD)2PHAL, a chiral ligand widely used in asymmetric synthesis.[1][2][3][4] Given that the toxicological properties of this material have not been exhaustively investigated, a cautious and proactive approach to safety is paramount.[5]
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to minimize exposure when handling this compound. This guidance is based on the available Safety Data Sheet and general best practices for handling chemical powders of unknown toxicity.[5]
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation of the powder.[5] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile gloves). | To prevent skin contact.[5][6] |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA. | To protect eyes from dust particles.[5] |
| Body Protection | Wear compatible chemical-resistant gloves and clothing to prevent skin exposure. A lab coat should be standard. | To prevent contamination of personal clothing and minimize skin contact.[5] |
Experimental Protocols: Handling and Storage
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[6] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Safety Equipment: A safety shower and eye wash station must be readily accessible in the immediate work area.[5]
Procedural Guidance for Handling:
-
Preparation: Before handling, ensure all necessary PPE is inspected and readily available. The work area within the fume hood should be clean and uncluttered.
-
Weighing and Transfer:
-
Perform all weighing and transfers of this compound powder within a chemical fume hood to contain any airborne particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder and avoid generating dust.
-
Close the container securely immediately after use.
-
-
Spillage:
Storage:
-
Store this compound in a cool, dry, well-ventilated area away from incompatible substances.[5][7] The recommended storage temperature is between 2 - 8 °C.[1]
-
Keep containers tightly closed when not in use.
Disposal Plan
Contaminated materials and waste containing this compound should be handled as chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and absorbent materials, in a clearly labeled, sealed container.
-
Chemical Waste: Solutions containing this compound should be collected in a designated, labeled waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Workflow for Donning and Doffing PPE
Caption: Workflow for donning and doffing Personal Protective Equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
